Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
Description
The exact mass of the compound Methyl 2-(4-(chlorosulfonyl)phenyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNAEDWMLRNDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53305-12-7 | |
| Record name | methyl 2-[4-(chlorosulfonyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" CAS number and properties
An In-depth Technical Guide to Methyl 2-[4-(chlorosulfonyl)phenyl]acetate: Properties, Reactivity, and Applications
Abstract
This compound is a vital bifunctional reagent in modern organic and medicinal chemistry. Possessing both a reactive sulfonyl chloride and a methyl ester, this molecule serves as a versatile building block for the synthesis of a wide array of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, core reactivity, and key applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. Detailed protocols and mechanistic insights are provided to empower scientists in leveraging this compound for their research endeavors.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Number 53305-12-7 .[1][2][3][4][5] Its structure features a phenyl ring substituted at the 1- and 4-positions with an acetate methyl ester group and a chlorosulfonyl group, respectively.
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 53305-12-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉ClO₄S | [1][2][3][4][5] |
| Molecular Weight | 248.68 g/mol | [1][4][5] |
| IUPAC Name | methyl 2-(4-chlorosulfonylphenyl)acetate | [3][5] |
| Synonyms | Methyl 4-(Chlorosulfonyl)benzeneacetate, (4-Chlorosulfonylphenyl)acetic Acid Methyl Ester | [2] |
| Boiling Point | 336.3 ± 25.0 °C (Predicted) | [6] |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [6] |
| Purity | Typically ≥95% | [1][3] |
| Storage | Store long-term in a cool, dry place; recommended storage at 0-8 °C. | [1][3][6] |
Core Reactivity and Mechanistic Overview
The synthetic utility of this compound stems primarily from the high reactivity of the sulfonyl chloride (-SO₂Cl) functional group.
Electrophilicity of the Sulfonyl Group
The sulfonyl chloride group is a potent electrophile.[7][8] The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This renders the sulfur atom highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.[7][8]
Mechanism of Nucleophilic Substitution
The reaction of a sulfonyl chloride with a nucleophile is a cornerstone of its chemistry. While subject to extensive study, the mechanism is generally understood to proceed via a stepwise addition-elimination pathway.[8]
-
Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom.
-
Intermediate Formation: This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.[8]
-
Leaving Group Departure: The intermediate collapses, expelling the stable chloride ion to yield the final substituted product.[8]
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride center.
This reactivity allows for the facile formation of sulfonamides (with amines) and sulfonate esters (with alcohols), which are prevalent structural motifs in pharmaceuticals.[8][9]
Synthesis and Applications in Drug Discovery
This compound is a valuable intermediate, or "building block," used in multi-step synthetic sequences.[2]
Synthesis
While detailed industrial synthesis routes are proprietary, the compound can be prepared from related precursors. Potential starting materials include [4-(chlorosulfonyl)phenyl]acetic acid or through the chlorosulfonation of methyl phenylacetate.[10]
Key Applications
The primary application of this reagent is in the synthesis of targeted molecules for drug discovery and development. Its bifunctional nature allows for sequential or orthogonal modification of the ester and sulfonyl chloride moieties.
A notable application is its use as a reagent in the preparation of sulfonyl indoles and related bicyclic compounds. These resulting molecules have been investigated as modulators of the Liver X Receptor (LXR), a target for the treatment and prevention of LXR-mediated diseases. The ability to readily introduce the sulfonyl group onto various scaffolds makes it an indispensable tool in medicinal chemistry campaigns aimed at optimizing lead compounds.[11][12][13]
Exemplary Experimental Protocol: Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide, a common transformation in pharmaceutical synthesis.
Materials and Reagents
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq) as a non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Addition of Amine and Base: In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes. The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by slowly adding water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine (to remove excess water).
-
Workup - Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Caption: Experimental workflow for the synthesis of a sulfonamide derivative.
Safety and Handling
As a reactive chemical, this compound requires careful handling in a laboratory setting.[14]
-
Hazards: The compound is classified as causing skin irritation and serious eye irritation.[14][15] It may also cause respiratory irritation.[14][15] The sulfonyl chloride group can react with water (including moisture in the air) to produce corrosive hydrochloric acid.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles conforming to EN166 standards, and a lab coat to prevent skin and eye contact.[14][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[14][15] Avoid breathing dust, fumes, or vapors.[3][15] Ensure that eyewash stations and safety showers are readily accessible.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Store at 0-8 °C for long-term stability.[3][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[14]
Conclusion
This compound is a powerful and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable handle for constructing sulfonamide and sulfonate ester linkages. For professionals in drug discovery, this compound offers an efficient means to create diverse libraries of molecules for biological screening and to perform lead optimization studies, making it a cornerstone building block in the development of novel therapeutics.
References
- Wikipedia. Sulfonyl halide.
- AK Scientific, Inc. 53305-12-7 Methyl 2-(4-(chlorosulfonyl)phenyl)
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- BenchChem. Chemical reactivity of the sulfonyl chloride group.
- LGC Standards. Methyl 2-[4-(Chlorosulfonyl)
- Advanced ChemBlocks Inc. Methyl 2-[4-(chlorosulfonyl)
- ChemicalBook. methyl 2-(4-(chlorosulfonyl)phenyl)
- Sunway Pharm Ltd. Methyl 2-[4-(chlorosulfonyl)
- LGC Standards. Methyl 2-[4-(Chlorosulfonyl)
- Liu, J. et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Anglès, d'A., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Fisher Scientific. (2021).
- SynZeal. Safety Data Sheet - Methyl 2-(4-bromophenyl)
- Central Drug House (P) Ltd. (2021).
- Sigma-Aldrich. (2025).
- ChemicalBook. methyl 2-(4-(chlorosulfonyl)phenyl)
- PubChem. Methyl 2-(4-(methylsulfonyl)phenyl)
- Google Patents. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
- National Institutes of Health. (2024). Methyl-Containing Pharmaceuticals - PMC.
Sources
- 1. 53305-12-7 Methyl 2-(4-(chlorosulfonyl)phenyl)acetate AKSci 9144DA [aksci.com]
- 2. This compound [lgcstandards.com]
- 3. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 4. This compound - CAS:53305-12-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound [lgcstandards.com]
- 6. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [m.chemicalbook.com]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. synzeal.com [synzeal.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
"Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
Abstract
This compound is a pivotal bifunctional reagent in medicinal chemistry and organic synthesis, serving as a key building block for a variety of pharmaceutical compounds and research chemicals.[1][2] Its structure incorporates a reactive sulfonyl chloride group and an ester moiety, allowing for sequential or orthogonal derivatization. This guide provides a comprehensive overview of its synthesis via electrophilic aromatic substitution, details a robust experimental protocol, and outlines a multi-technique approach for its structural characterization, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating framework for its preparation and analysis.
Introduction: Chemical Identity and Significance
This compound, identified by CAS Number 53305-12-7, is a stable, crystalline solid at room temperature.[3] It is an important intermediate used in the preparation of advanced molecules, such as sulfonyl indoles, which have applications as modulators of Liver X Receptors (LXR) for potential therapeutic use in LXR-mediated diseases.[1][2] The strategic placement of the chlorosulfonyl group at the para position of the phenylacetate framework makes it an ideal precursor for introducing sulfonyl or sulfonamide functionalities.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-(4-chlorosulfonylphenyl)acetate | [3][4] |
| CAS Number | 53305-12-7 | [1][3] |
| Molecular Formula | C₉H₉ClO₄S | [3][4] |
| Molecular Weight | 248.69 g/mol | [3] |
| Appearance | White to off-white solid | Generic |
| Purity | Typically ≥95% | [3][5] |
| SMILES | COC(=O)CC1=CC=C(S(=O)(=O)Cl)C=C1 | [3][6] |
Synthesis: The Chlorosulfonation Pathway
The most direct and industrially scalable synthesis of this compound involves the electrophilic aromatic substitution reaction of methyl phenylacetate with chlorosulfonic acid.[1]
Principle and Mechanistic Insights
The reaction proceeds via the attack of the electron-rich benzene ring of methyl phenylacetate on the powerful electrophile, sulfur trioxide (SO₃), which is generated in situ from chlorosulfonic acid or is present in fuming sulfuric acid. The acetylmethyl group (-CH₂COOCH₃) is an ortho-para directing group. However, due to the significant steric hindrance posed by this group, the incoming chlorosulfonyl group is directed almost exclusively to the para position.
The choice of chlorosulfonic acid as the reagent is critical. It serves as both the source of the electrophile and the solvent. Maintaining anhydrous conditions is paramount, as the sulfonyl chloride product is highly susceptible to hydrolysis back to the corresponding sulfonic acid, which is often unreactive and difficult to separate.
Critical Experimental Parameters
-
Temperature Control: The reaction is highly exothermic. The initial addition of methyl phenylacetate to chlorosulfonic acid must be performed at low temperatures (0–5 °C) to prevent uncontrolled temperature spikes, which can lead to charring and the formation of undesired byproducts.
-
Stoichiometry: An excess of chlorosulfonic acid is typically used to ensure complete conversion of the starting material and to maintain a fluid reaction mixture.
-
Anhydrous Conditions: All glassware must be thoroughly dried, and the reagents should be of high purity to prevent premature hydrolysis of the sulfonyl chloride functional group.
Experimental Protocol: Synthesis
This protocol describes a laboratory-scale synthesis of this compound.
Materials and Equipment
-
Chlorosulfonic acid (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Dropping funnel
-
Calcium chloride drying tube
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube. Place the flask in an ice-water bath.
-
Reagent Charging: Carefully add chlorosulfonic acid (e.g., 4 equivalents) to the flask and allow it to cool to 0–5 °C with gentle stirring.
-
Addition of Starting Material: Slowly add methyl phenylacetate (e.g., 1 equivalent) dropwise from the dropping funnel over 30–45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2–3 hours.
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white crystalline solid.
Diagram 1: Synthesis and Workup Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized product is achieved through a combination of spectroscopic methods.
Diagram 2: Analytical Characterization Workflow
Caption: A multi-technique workflow for the structural confirmation of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is expected to show strong absorptions corresponding to the carbonyl and sulfonyl chloride moieties.
Table 2: Key IR Absorption Frequencies
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |
| Ester Carbonyl | C=O | ~1735–1750 | Strong |
| Sulfonyl Chloride | S=O | ~1370–1380 (asymmetric) | Strong |
| Sulfonyl Chloride | S=O | ~1180–1190 (symmetric) | Strong |
| Aromatic Ring | C=C | ~1450–1600 | Medium-Weak |
| Alkyl C-H | C-H | ~2850–3000 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[9][10]
-
¹H NMR: The proton NMR spectrum is highly predictable. The para-substitution pattern on the aromatic ring should result in a clean AA'BB' system, which often appears as two distinct doublets.
-
~3.7 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).
-
~3.9 ppm (singlet, 2H): The two methylene protons (-CH₂-).
-
~7.5 ppm (doublet, 2H): The two aromatic protons ortho to the acetylmethyl group.
-
~8.0 ppm (doublet, 2H): The two aromatic protons ortho to the sulfonyl chloride group, which are more deshielded due to the strong electron-withdrawing nature of the -SO₂Cl group.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
~52 ppm: Methyl ester carbon (-OCH₃).
-
~40 ppm: Methylene carbon (-CH₂-).
-
~128–145 ppm: Four signals for the aromatic carbons.
-
~170 ppm: Ester carbonyl carbon (C=O).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition.[11]
-
Molecular Ion Peak (M⁺): The key diagnostic feature is the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two peaks for the molecular ion:
-
M⁺ at m/z ≈ 248 (corresponding to the ³⁵Cl isotope).
-
M+2 peak at m/z ≈ 250 (corresponding to the ³⁷Cl isotope), with an intensity approximately one-third that of the M⁺ peak.
-
-
Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃), the entire ester functionality, or the chlorine atom from the sulfonyl chloride group.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] The synthesis involves chlorosulfonic acid, which is highly corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
The synthesis of this compound via chlorosulfonation of methyl phenylacetate is a reliable and efficient method. This guide has detailed the underlying principles, provided a practical experimental protocol, and outlined a comprehensive analytical strategy for its characterization. The combination of IR, NMR, and MS provides unambiguous structural confirmation, ensuring the material's quality for subsequent use in research and development.
References
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-(4-(methylsulfonyl)phenyl)acetate. Retrieved January 18, 2026, from [Link]
-
Krishnaveni Degree College. (n.d.). Acharya Nagarjuna University (ANU) - Syllabus. Retrieved January 18, 2026, from [Link]
-
St. John, T. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Retrieved January 18, 2026, from [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Retrieved January 18, 2026, from [Link]
-
St. John, T. (2018, April 13). Determining a Structure with IR and NMR. YouTube. Retrieved January 18, 2026, from [Link]
Sources
- 1. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [m.chemicalbook.com]
- 2. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 3. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 4. This compound [lgcstandards.com]
- 5. 53305-12-7 Methyl 2-(4-(chlorosulfonyl)phenyl)acetate AKSci 9144DA [aksci.com]
- 6. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 7. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 8. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]
- 9. kvdcnrt.com [kvdcnrt.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate, a pivotal reagent and building block in modern organic synthesis and medicinal chemistry. This document delineates its chemical identity, structural features, and physicochemical properties. It further explores its synthesis, core reactivity, and significant applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective and safe utilization.
Chemical Identity and Nomenclature
Precise identification of a chemical entity is fundamental for scientific communication and reproducibility. This compound is known by several synonyms and is uniquely identified by its CAS number.
1.1. Synonyms and Identifiers
-
Systematic IUPAC Name: methyl 2-(4-chlorosulfonylphenyl)acetate[1][2]
-
Common Synonyms: Methyl 4-(chlorosulfonyl)benzeneacetate, (4-Chlorosulfonylphenyl)acetic Acid Methyl Ester[2], Benzeneacetic acid, 4-(chlorosulfonyl)-, methyl ester[3]
1.2. Structural Representations
-
InChI: InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3[2][5]
-
InChIKey: MFNAEDWMLRNDKH-UHFFFAOYSA-N[5]
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions.
| Property | Value | Source(s) |
| Molecular Weight | 248.68 g/mol | [3][4] |
| Appearance | Solid | [6] |
| Boiling Point (Predicted) | 336.3 ± 25.0 °C | [3] |
| Density (Predicted) | 1.390 ± 0.06 g/cm³ | [3] |
| Monoisotopic Mass | 247.99101 Da | [2][5] |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the sulfonyl chloride and the methyl ester.
3.1. The Sulfonyl Chloride: A Versatile Electrophile
The sulfonyl chloride (-SO₂Cl) group is a potent electrophile. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack.
Causality of Reactivity: This inherent reactivity is the cornerstone of its application. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages (-SO₂NR₂). This reaction is a cornerstone of medicinal chemistry for several reasons:
-
Stability: The resulting sulfonamide bond is metabolically robust, contributing to improved pharmacokinetic profiles of drug candidates.
-
Hydrogen Bonding: The sulfonamide moiety can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors.
-
Directional Geometry: The tetrahedral geometry around the sulfur atom provides a well-defined vector for substituents, allowing for precise structural modifications to optimize binding affinity.
The general mechanism involves the nucleophilic attack of an amine on the electrophilic sulfur atom, followed by the departure of the chloride leaving group. This process is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
3.2. The Methyl Ester: A Handle for Further Modification
The methyl ester group (-COOCH₃) offers a secondary site for chemical modification. It can be hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid. This transformation is crucial for:
-
Improving Solubility: The resulting carboxylate salt often exhibits significantly higher aqueous solubility, a desirable property for drug formulation.
-
Creating New Linkage Points: The carboxylic acid can be activated (e.g., to an acid chloride or using coupling reagents like EDC/HOBt) to form amide bonds with amines, providing another avenue for molecular elaboration.
Synthesis and Purification
This compound is typically prepared from a commercially available starting material, Methyl phenylacetate. The key transformation is the introduction of the chlorosulfonyl group onto the phenyl ring.
4.1. Synthetic Workflow
The most common laboratory-scale synthesis involves the direct chlorosulfonation of Methyl phenylacetate using chlorosulfonic acid (ClSO₃H).
Caption: Workflow for the synthesis of this compound.
4.2. Detailed Experimental Protocol
Trustworthiness: This protocol is a representative procedure adapted from established chemical synthesis principles. The validation of success relies on the careful control of temperature and the subsequent analytical characterization of the final product.
Materials:
-
Methyl phenylacetate (1.0 eq)
-
Chlorosulfonic acid (4.0-5.0 eq)
-
Ice
-
Deionized water
-
Appropriate recrystallization solvent (e.g., Toluene)
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Charge Reagent: Carefully charge the flask with chlorosulfonic acid (4.0 eq). Begin stirring.
-
Substrate Addition: Expertise & Experience: Add Methyl phenylacetate (1.0 eq) dropwise via the dropping funnel to the stirring chlorosulfonic acid. The rate of addition must be carefully controlled to keep the internal temperature below 10 °C. This is critical to prevent side reactions and decomposition. An exothermic reaction will be observed.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - Quenching: Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and water. CAUTION: Very slowly and carefully, pour the reaction mixture onto the ice-water. This quenching step is highly exothermic and will generate HCl gas; it must be performed in a well-ventilated fume hood.
-
Precipitation and Isolation: The product will precipitate as a white or off-white solid upon quenching. Continue stirring the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the crude product under vacuum.
-
Purification: For higher purity, recrystallize the crude solid from a suitable solvent system, such as toluene or a mixture of heptane and ethyl acetate.
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but is a critical intermediate. Its bifunctional nature allows it to serve as a versatile scaffold for building more complex molecules.
One notable application is in the synthesis of sulfonyl indoles and related bicyclic compounds, which have been investigated as modulators of Liver X receptors (LXR).[3][4] LXR are nuclear receptors that play a key role in cholesterol and lipid metabolism, making them attractive targets for the treatment of atherosclerosis and other metabolic diseases. The sulfonyl chloride handle allows for the introduction of the core sulfonyl group, which is often crucial for target engagement.
Analytical Characterization
Confirming the identity and purity of the synthesized material is a non-negotiable step in any chemical workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons (a pair of doublets in the ~7.5-8.0 ppm region), the methylene protons (-CH₂-) as a singlet around 3.8-4.0 ppm, and the methyl ester protons (-OCH₃) as a singlet around 3.7 ppm.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons (with unique shifts for the substituted carbons), the methylene carbon, and the methyl carbon.
-
-
Infrared (IR) Spectroscopy: Strong characteristic absorption bands will be observed for the S=O stretches of the sulfonyl chloride (typically around 1375 cm⁻¹ and 1180 cm⁻¹) and the C=O stretch of the ester (around 1735 cm⁻¹).
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound, showing the molecular ion peak and characteristic fragmentation patterns.
Safety, Handling, and Storage
Trustworthiness: This information is paramount for safe laboratory practice. Always consult the full Safety Data Sheet (SDS) before handling.
-
Hazards: This compound is corrosive and a lachrymator. It reacts violently with water, releasing toxic HCl gas. Causes severe skin burns and eye damage.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Avoid breathing dust, fumes, or vapors.[1]
-
Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., strong bases, alcohols, water). The container must be kept tightly sealed.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its utility is defined by the potent electrophilicity of the sulfonyl chloride group, enabling the facile construction of robust sulfonamide linkages common in medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to effectively leverage this compound in the synthesis of complex molecular architectures and the development of novel therapeutic agents.
References
-
PubChem. (n.d.). Methyl 2-(4-(methylsulfonyl)phenyl)acetate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H9ClO4S). Retrieved from [Link]
Sources
- 1. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 2. This compound [lgcstandards.com]
- 3. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 4. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [m.chemicalbook.com]
- 5. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 6. 4-(甲磺酰基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to the Reactivity of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate with Nucleophiles
Foreword: Unveiling the Synthetic Potential of a Bifunctional Reagent
In the landscape of modern organic synthesis and drug discovery, the strategic design of building blocks with tunable reactivity is paramount. Methyl 2-[4-(chlorosulfonyl)phenyl]acetate stands as a prime example of such a scaffold. Possessing two distinct reactive centers—a highly electrophilic sulfonyl chloride and a modifiable methyl ester—this molecule offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the reactivity of the sulfonyl chloride moiety in this compound towards a range of common nucleophiles. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings, the subtle electronic and steric influences that govern its reactivity, and provide practical, field-tested protocols for its synthetic application. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to confidently and effectively harness the synthetic power of this valuable intermediate.
Molecular Architecture and Electronic Profile
This compound, with the CAS Number 53305-12-7, is a crystalline solid with a molecular formula of C₉H₉ClO₄S and a molecular weight of 248.68 g/mol .[1][2] The key to understanding its reactivity lies in the electronic interplay between its two functional groups, mediated by the aromatic ring.
The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophilic center, highly susceptible to attack by nucleophiles.[3]
The methyl 2-phenylacetate moiety, situated para to the sulfonyl chloride, exerts a nuanced electronic influence. The methylene group (-CH₂-) alpha to the ester carbonyl isolates the ester functionality from direct resonance interaction with the aromatic ring. However, the carboxymethyl group (-CH₂COOCH₃) as a whole is weakly electron-withdrawing through inductive effects. This subtle electron-withdrawing nature can slightly enhance the electrophilicity of the sulfonyl sulfur, albeit to a lesser extent than strongly deactivating groups.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
// Nodes for the atoms S [label="S", pos="0,0!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"]; O1 [label="O", pos="-0.8,-0.8!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; O2 [label="O", pos="0.8,-0.8!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; Cl [label="Cl", pos="0,1!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"]; C1 [label="C", pos="-1.5,0.5!"]; C2 [label="C", pos="-2.5,1!"]; C3 [label="C", pos="-3.5,0.5!"]; C4 [label="C", pos="-3.5,-0.5!"]; C5 [label="C", pos="-2.5,-1!"]; C6 [label="C", pos="-1.5,-0.5!"]; C7 [label="C", pos="-4.5,-1!"]; H1 [label="H", pos="-2.5,1.5!"]; H2 [label="H", pos="-4,1!"]; H3 [label="H", pos="-2.5,-1.5!"]; H4 [label="H", pos="-1,-1!"]; H5 [label="H", pos="-5,-0.5!"]; H6 [label="H", pos="-5,-1.5!"]; C8 [label="C", pos="-5.5,-0.5!"]; O3 [label="O", pos="-6,-1.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; O4 [label="O", pos="-6.5,0.5!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"]; C9 [label="C", pos="-7.5,0!"]; H7 [label="H", pos="-8,0.5!"]; H8 [label="H", pos="-8,-0.5!"]; H9 [label="H", pos="-7.5,-0.5!"];
// Bonds S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl; S -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- H1; C3 -- H2; C5 -- H3; C6 -- H4; C4 -- C7; C7 -- H5; C7 -- H6; C7 -- C8; C8 -- O3 [style=double]; C8 -- O4; O4 -- C9; C9 -- H7; C9 -- H8; C9 -- H9; } enddot Figure 1: Structure of this compound.
Core Reactivity: Nucleophilic Substitution at the Sulfonyl Center
The primary mode of reactivity for the sulfonyl chloride group in this compound is nucleophilic substitution at the sulfur atom. This transformation is highly efficient and forms the basis for the synthesis of a wide array of derivatives, most notably sulfonamides and sulfonate esters.
General Mechanism
The reaction with a nucleophile (Nu⁻) generally proceeds through a bimolecular nucleophilic substitution mechanism (Sₙ2-like) at the sulfur center. While the exact nature of the transition state can be debated, a concerted process or a very short-lived intermediate is generally accepted for arenesulfonyl chlorides.[4]
dot graph "General_Mechanism" { rankdir=LR; node [shape=record, fontsize=10, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
reagents [label=" this compound | R-SO₂Cl"]; nucleophile [label="Nucleophile (Nu⁻)"]; transition_state [label="Transition State | { Nu---S---Cl | Trigonal Bipyramidal-like}", shape=box, style=dashed]; product [label=" Substituted Product | R-SO₂-Nu"]; leaving_group [label="Chloride Ion (Cl⁻)"];
reagents -> transition_state [label="Nucleophilic Attack"]; nucleophile -> transition_state; transition_state -> product [label="Chloride Expulsion"]; transition_state -> leaving_group; } enddot Figure 2: General mechanism of nucleophilic substitution.
The key steps are:
-
Nucleophilic Attack: The nucleophile attacks the electrophilic sulfur atom.
-
Transition State/Intermediate Formation: A high-energy transition state or a transient trigonal bipyramidal intermediate is formed.
-
Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, leading to the formation of the final product.
Reactivity with Nitrogen Nucleophiles: Synthesis of Sulfonamides
The reaction of this compound with primary and secondary amines is a robust and widely employed method for the synthesis of sulfonamides.[5] This class of compounds is of immense importance in medicinal chemistry.
Reaction with Primary and Secondary Amines
Primary and secondary amines readily react with the sulfonyl chloride to afford the corresponding N-substituted sulfonamides. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
General Reaction:
Ar-SO₂Cl + R₂NH → Ar-SO₂NR₂ + HCl
Experimental Protocol: Synthesis of Methyl 2-[4-(N-benzylsulfamoyl)phenyl]acetate
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess triethylamine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
| Nucleophile | Base | Solvent | Typical Yield |
| Benzylamine | Triethylamine | DCM | >90% |
| Morpholine | Pyridine | THF | >95% |
| Aniline | Pyridine | DCM | ~85% |
Table 1: Representative examples of sulfonamide synthesis.
dot graph "Sulfonamide_Synthesis_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontsize=10, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Sulfonyl Chloride\nin Anhydrous Solvent"]; add_reagents [label="Add Base (e.g., TEA)\nand Amine"]; stir [label="Stir at Room Temperature"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Work-up\n(1M HCl, NaHCO₃, Brine)"]; isolate [label="Dry, Filter, and Concentrate"]; purify [label="Purify by Recrystallization\nor Chromatography"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> add_reagents; add_reagents -> stir; stir -> monitor; monitor -> workup [label="Complete"]; monitor -> stir [label="Incomplete"]; workup -> isolate; isolate -> purify; purify -> end; } enddot Figure 3: Workflow for the synthesis of sulfonamides.
Reactivity with Oxygen Nucleophiles: Synthesis of Sulfonate Esters
Alcohols and phenols react with this compound to form sulfonate esters. These esters, particularly tosylates and mesylates, are excellent leaving groups in nucleophilic substitution and elimination reactions, thus "activating" the hydroxyl group.[6]
Reaction with Alcohols
The reaction with alcohols is typically performed in the presence of a base like pyridine, which acts as both a solvent and a catalyst, as well as an acid scavenger.[6]
General Reaction:
Ar-SO₂Cl + R-OH → Ar-SO₂-OR + HCl
Experimental Protocol: Synthesis of Methyl 2-[4-(phenoxysulfonyl)phenyl]acetate
-
Reagent Preparation: In a flask equipped with a magnetic stirrer, dissolve phenol (1.1 eq) in pyridine under an inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the solution in an ice bath and slowly add this compound (1.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Quenching and Extraction: Pour the reaction mixture into ice-cold 1M HCl and extract the product with a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic extract successively with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent in vacuo, the crude sulfonate ester can be purified by column chromatography on silica gel.
Reactivity with Sulfur Nucleophiles: Synthesis of Thiosulfonates
Thiols, being excellent nucleophiles, react readily with sulfonyl chlorides to produce thiosulfonates.
General Reaction:
Ar-SO₂Cl + R-SH → Ar-SO₂-SR + HCl
The reaction conditions are similar to those for amines and alcohols, often employing a base to neutralize the HCl byproduct.
Hydrolysis: Reactivity with Water
Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[7] This reaction is generally slower than the reaction with stronger nucleophiles like amines and alcohols. The rate of hydrolysis is dependent on factors such as temperature and pH. For arenesulfonyl chlorides, the hydrolysis typically proceeds via a bimolecular mechanism.[4][8]
Reaction:
Ar-SO₂Cl + H₂O → Ar-SO₃H + HCl
In a preparative setting, the presence of water is generally avoided to prevent the formation of the sulfonic acid byproduct. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for the successful synthesis of sulfonamides and sulfonate esters.
Influence of the Methyl Acetate Group on Reactivity
As previously mentioned, the -CH₂COOCH₃ group is weakly electron-withdrawing. This deactivating nature slightly increases the electrophilicity of the sulfonyl sulfur compared to an unsubstituted phenylsulfonyl chloride. For a quantitative perspective, the Hammett equation can be considered. The substituent constant (σ) for a para-CH₂COOCH₃ group is positive, indicating its electron-withdrawing character. A positive reaction constant (ρ) for the nucleophilic substitution of sulfonyl chlorides signifies that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.[9][10]
Conclusion: A Versatile Tool for Molecular Construction
This compound is a highly valuable bifunctional reagent that offers a reliable and efficient entry point to a diverse range of sulfonamide and sulfonate ester derivatives. The high electrophilicity of the sulfonyl chloride group ensures facile reaction with a wide variety of nucleophiles under generally mild conditions. A thorough understanding of its reactivity, coupled with the practical protocols outlined in this guide, will empower chemists to fully exploit its synthetic potential in the pursuit of novel molecules with applications in pharmaceuticals, materials science, and beyond.
References
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291.
- Ethyl Sulfonyl Chloride Reaction with Amines. (2025, December 3). Blog.
- King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
- A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. RSC Advances.
- Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454.
- King, J. F., & Lee, T. W. S. (1969). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 47(1), 1–9.
- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2025, August 10).
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Current Organic Chemistry, 12(8), 644–650.
- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023, November 18). YouTube.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- King, J. F., & Lam, J. Y. L. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(8), 1865–1873.
- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry.
- Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts.
- Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020, January 22). YouTube.
- Fábián, L., & Kiprof, P. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry, 19(9), 2134–2139.
- Chemical reactivity of the sulfonyl chloride group. (n.d.). Benchchem.
- Synthesis of sulfonyl chlorides and sulfonamides
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- Synthesis of sulfonyl chlorides by oxid
- methyl 2-(4-(chlorosulfonyl)phenyl)
- Applications of Hammett Equation: Substituent and Reaction Constants. (1987, October 2). University of Calgary.
- Quantitative Measurement of Substituent Effects on Chemical Reactivity. (2020). MSU Denver Sites.
- Correlations of Structure with Reactivity of Aromatic Compounds. (2021, July 31). Chemistry LibreTexts.
- Application Notes and Protocols for the Synthesis of Sulfonate Esters from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid and Alcohols. (n.d.). Benchchem.
- This compound 96% | CAS. (n.d.). Advanced ChemBlocks.
- Buncel, E., & Um, I. H. (2004). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. The Journal of Organic Chemistry, 69(22), 7591–7595.
- Parkhurst, R. R., Balog, S., Weder, C., & Simon, Y. C. (2014). Synthesis of poly(sulfonate ester)
- METHYL 2-(4-(METHYLSULFONYL)PHENYL)
- Application Notes and Protocols for the Synthesis of Sulfonamides from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid. (n.d.). Benchchem.
- Hammett plot for oxidative addition of aryl chlorides to 1
- Methyl phenylacet
- The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. (2025, August 6). Canadian Journal of Chemistry.
- Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. (n.d.). Organic Syntheses Procedure.
- Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity. (n.d.).
Sources
- 1. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [m.chemicalbook.com]
- 2. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. web.viu.ca [web.viu.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate for the Synthesis of Sulfonyl Indoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Sulfonyl Indole Moiety
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals. The introduction of a sulfonyl group onto the indole ring system, creating sulfonyl indoles, has emerged as a powerful strategy for modulating the biological activity of these privileged heterocycles. This modification can enhance metabolic stability, alter electronic properties, and provide new vectors for molecular interactions with biological targets. Consequently, sulfonyl indoles are integral components in the development of novel therapeutics, including ligands for the 5-HT6 receptor.[1] This guide provides a comprehensive technical overview of the synthesis of sulfonyl indoles, with a specific focus on the strategic use of the versatile reagent, methyl 2-[4-(chlorosulfonyl)phenyl]acetate.
The Reagent in Focus: this compound
This compound is a bifunctional molecule of significant interest in organic synthesis. Its utility stems from the presence of two key reactive sites: a highly reactive sulfonyl chloride group and a methyl ester functionality. The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic attack by heteroatoms such as the nitrogen of an indole. The methyl ester provides a handle for further chemical transformations, allowing for the elongation or modification of the acetic acid side chain. This dual reactivity makes it a valuable building block for the construction of complex molecular architectures.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C9H9ClO4S | [3][4] |
| Molecular Weight | 248.68 g/mol | [3] |
| CAS Number | 53305-12-7 | [2][3] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 336.3 ± 25.0 °C (Predicted) | ChemicalBook |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| InChI | InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-2-4-8(5-3-7)15(10,12)13/h2-5H,6H2,1H3 | [3][4] |
| SMILES | COC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl | [4] |
The N-Sulfonylation of Indole: A Mechanistic Perspective
The reaction between an indole and an arylsulfonyl chloride, such as this compound, typically proceeds via a base-mediated N-sulfonylation. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons that can act as a nucleophile. However, the N-H proton is acidic enough to be removed by a suitable base, generating a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group and forming the desired N-sulfonyl indole.
The choice of base is critical to the success of the reaction. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often employed to ensure complete deprotonation of the indole. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the ions involved in the reaction.
Caption: Proposed mechanism for the N-sulfonylation of indole.
Experimental Protocol: Synthesis of Methyl 2-(4-(1H-indol-1-ylsulfonyl)phenyl)acetate
This protocol provides a detailed, step-by-step methodology for the N-sulfonylation of indole with this compound. This procedure is a self-validating system, with each step designed to ensure high yield and purity of the final product.
Materials and Reagents
-
Indole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add indole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. The mixture is stirred at 0 °C for 30 minutes.
-
Addition of Sulfonyl Chloride: A solution of this compound (1.05 equivalents) in a minimal amount of anhydrous DMF is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl 2-(4-(1H-indol-1-ylsulfonyl)phenyl)acetate.
Caption: Experimental workflow for sulfonyl indole synthesis.
Conclusion: A Versatile Strategy for Drug Discovery
The use of this compound provides a reliable and versatile route to N-sulfonylated indoles. The methodology described herein, grounded in established principles of organic synthesis, offers a robust platform for the generation of diverse indole derivatives. The ability to introduce the sulfonylphenylacetate moiety onto the indole nitrogen opens up numerous avenues for further chemical exploration and the development of novel therapeutic agents. The insights and protocols presented in this guide are intended to empower researchers in their pursuit of innovative solutions in drug discovery and development.
References
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243–2266. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Taber, D. F., & Neubert, P. (2016). The synthesis of indoles. Tetrahedron, 72(49), 7893-7919. [Link]
-
Ivachtchenko, A. V., et al. (2013). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 18(9), 11236-11261. [Link]
Sources
- 1. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 3. This compound [lgcstandards.com]
- 4. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate: A Bifunctional Building Block for Advanced Organic Synthesis
A Senior Application Scientist's Guide to Harnessing its Synthetic Potential
In the landscape of modern drug discovery and materials science, the strategic value of a building block is defined by its versatility, reliability, and efficiency in generating molecular complexity. Methyl 2-[4-(chlorosulfonyl)phenyl]acetate stands out as a preeminent example of such a scaffold. Possessing two distinct and orthogonally reactive functional groups—a highly electrophilic sulfonyl chloride and a readily modifiable methyl ester—this compound provides a robust entry point into a vast chemical space. This guide offers an in-depth exploration of its properties, reactivity, and field-proven applications, designed for the practicing research scientist.
Core Molecular Attributes and Reactivity Profile
This compound (CAS No: 53305-12-7) is a crystalline solid at room temperature.[1][2] Its power as a synthetic intermediate stems from the predictable and differential reactivity of its two key functional moieties.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClO₄S | [3] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 336.3±25.0 °C (Predicted) | [4] |
| Density | 1.390±0.06 g/cm³ (Predicted) |[4] |
The molecule's architecture features two primary reaction centers:
-
The Aryl Sulfonyl Chloride (-SO₂Cl): This is a powerful electrophile, highly susceptible to nucleophilic attack. Its primary and most widespread application is the reaction with primary and secondary amines to form stable sulfonamide linkages.[5] This reaction is foundational in medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs.[6]
-
The Methyl Acetate (-CH₂COOCH₃): This group offers a secondary site for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide couplings or other carboxylate chemistries. The α-methylene bridge is also potentially amenable to deprotonation and subsequent alkylation, although this is less common due to the high reactivity of the sulfonyl chloride.
The strategic separation of these groups on the phenyl ring allows for sequential, controlled reactions, making it a cornerstone for building complex molecules.
Caption: Key reactive sites on this compound.
The Cornerstone Application: Synthesis of Aryl Sulfonamides
The reaction of an aryl sulfonyl chloride with an amine is the most direct and reliable method for preparing aryl sulfonamides.[5] This transformation is of paramount importance in medicinal chemistry, where sulfonamides act as bioisosteres for amides, often conferring improved metabolic stability and pharmacokinetic properties.[7]
Mechanistic Rationale and Experimental Causality
The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The immediate byproduct of this reaction is hydrochloric acid (HCl).
Causality in Protocol Design: The choice of base and solvent is critical for the success of this reaction.
-
Base Selection: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is required. Its role is not catalytic but stoichiometric; it serves as an "acid scavenger" to neutralize the HCl generated in situ. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred. They effectively dissolve the reactants without participating in the reaction. The exclusion of water is crucial, as the sulfonyl chloride can readily hydrolyze to the corresponding sulfonic acid, which is an undesired side reaction.
Caption: Generalized experimental workflow for sulfonamide synthesis.
Field-Proven Protocol: Synthesis of a Model Sulfonamide
This protocol details the synthesis of Methyl 2-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetate, a representative example of the utility of the title building block.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.05 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Rationale: Starting at 0 °C helps to control the initial exotherm of the reaction, preventing potential side reactions.
-
-
Reagent Addition: To the cooled solution, add pyridine, followed by a solution of p-toluidine in anhydrous DCM dropwise over 10-15 minutes.
-
Rationale: Dropwise addition ensures the concentration of the nucleophile remains low, further controlling the reaction rate and heat generation.
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Rationale: This aqueous wash sequence is critical for removing impurities. The acid wash removes the basic pyridine, while the bicarbonate wash ensures the final organic layer is neutral.
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure sulfonamide product.
Advanced Applications in Drug Discovery
The true power of this compound lies in its application as a scaffold for creating libraries of compounds for high-throughput screening and as a key intermediate in the synthesis of complex, biologically active molecules.
-
LXR Modulators: The building block is explicitly cited as a reagent in the preparation of sulfonyl indoles and related bicyclic compounds that act as modulators of the Liver X Receptor (LXR).[1][4] LXR is a nuclear receptor that plays a critical role in cholesterol metabolism and inflammation, making it a target for diseases like atherosclerosis and Alzheimer's.
-
Carbonic Anhydrase Inhibitors: The benzenesulfonamide moiety is a classic pharmacophore for inhibitors of carbonic anhydrase (CA), an enzyme family implicated in glaucoma and certain types of cancer.[8] This building block provides a direct route to novel benzenesulfonamide derivatives where the acetate group can be further functionalized to explore interactions with the enzyme's active site.
-
General Scaffolding: The bifunctional nature of the molecule allows for the generation of diverse chemical libraries. The sulfonamide can be formed first, followed by hydrolysis of the ester to the carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., EDC, HOBt), rapidly generating a large number of distinct molecular architectures from a single, reliable intermediate.
Caption: Library synthesis strategy using the bifunctional building block.
Safety and Handling
As a reactive sulfonyl chloride, this compound must be handled with appropriate care.
-
Hazards: It is classified as causing severe skin burns and eye damage.[2][4]
-
Precautions: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere.[4]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for synthetic chemists. Its predictable, orthogonal reactivity allows for the efficient and controlled construction of complex molecules, particularly those bearing the medicinally vital sulfonamide functional group. By understanding the causality behind the protocols for its use, researchers can fully exploit its potential as a robust and versatile building block, accelerating the pace of innovation in drug discovery and beyond.
References
- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- T. C. T. Ho, et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
B. M. Trost, et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health.
-
D. A. Horton, et al. (2016). Synthesis of sulfonamides. ResearchGate.
-
ChemicalBook. (n.d.). methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7.
-
Various Authors. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
-
LGC Standards. (n.d.). This compound.
-
PubChem. (n.d.). Methyl 2-(4-(methylsulfonyl)phenyl)acetate. National Center for Biotechnology Information.
-
ChemicalBook. (n.d.). methyl 2-(4-(chlorosulfonyl)phenyl)acetate(53305-12-7) MSDS Melting Point Boiling Point Density Storage Transpor.
-
Advanced ChemBlocks Inc. (2026). This compound 96%.
-
PubChemLite. (n.d.). This compound (C9H9ClO4S).
-
ChemicalBook. (n.d.). METHYL 2-(4-(METHYLSULFONYL)PHENYL)ACETATE synthesis.
-
AK Scientific, Inc. (n.d.). Methyl 2-(4-(chlorosulfonyl)phenyl)acetate.
- G. A. Gfesser, et al. (2018). Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI.
- J. J. Li. (2022). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. CRC Press.
- D. Matulis, et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI.
- B. Poojary, et al. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica.
Sources
- 1. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [m.chemicalbook.com]
- 2. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 3. This compound [lgcstandards.com]
- 4. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate with Amines
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Since the groundbreaking discovery of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutics with a wide spectrum of biological activities.[3] These activities include antimicrobial, antiviral, antidiabetic, and anticancer properties.[4][5] The prevalence of this scaffold in approved drugs underscores the importance of understanding the fundamental chemical transformations that lead to its synthesis.[2][3]
This guide provides a detailed exploration of the reaction between a key building block, Methyl 2-[4-(chlorosulfonyl)phenyl]acetate, and various amines. This reagent is particularly valuable as it allows for the introduction of a phenylacetate moiety, a common structural element in pharmaceuticals, directly linked to the sulfonamide group. We will delve into the core reaction mechanism, provide field-proven experimental protocols, and discuss potential side reactions and mitigation strategies, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Core Reaction Mechanism: Nucleophilic Acyl Substitution at the Sulfonyl Center
The reaction of this compound with primary or secondary amines is a classic example of nucleophilic acyl substitution. The primary driving force is the highly electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl).[6] This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the expulsion of the chloride ion (Cl⁻), which is an excellent leaving group.
-
Proton Transfer: The resulting sulfonamide is protonated. A base, either an excess of the reactant amine or an added non-nucleophilic base like pyridine or triethylamine, deprotonates the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt.[1]
The reaction with primary and secondary amines proceeds readily, while tertiary amines do not react as they lack a proton on the nitrogen that can be removed in the final step.[7]
Below is a diagram illustrating the fundamental reaction pathway.
Caption: The reaction mechanism of sulfonamide formation.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and widely utilized method for the synthesis of sulfonamides from sulfonyl chlorides.[8][9] The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine, 1.1-1.5 equivalents)[9]
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (optional but recommended)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent the hydrolysis of the sulfonyl chloride by atmospheric moisture.[9]
-
Addition of Base: Add the tertiary amine base to the solution. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction and to minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve the this compound in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. A slow, controlled addition is essential to maintain the low temperature and prevent localized overheating.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Workup:
-
Quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl) to protonate any remaining base and facilitate its removal during extraction.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic impurities), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield the final, pure product.
The following diagram outlines a typical experimental workflow for sulfonamide synthesis.
Caption: A standard workflow for the synthesis of sulfonamides.
Potential Side Reactions and Mitigation Strategies
While the formation of sulfonamides is generally a high-yielding and robust reaction, several side reactions can occur, impacting the purity and yield of the desired product.
1. Hydrolysis of the Sulfonyl Chloride:
The sulfonyl chloride group is susceptible to hydrolysis by water, which leads to the formation of the corresponding sulfonic acid.[9] This sulfonic acid is unreactive towards amines under these conditions and represents a loss of starting material.
-
Mitigation: The most effective way to prevent hydrolysis is to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
2. Reaction at the Ester Moiety:
The methyl ester group in this compound can potentially react with the amine nucleophile, especially if a highly nucleophilic amine is used or if the reaction is conducted at elevated temperatures. This would lead to the formation of an amide byproduct.
-
Mitigation: This side reaction is generally minimized by conducting the reaction at low temperatures (starting at 0°C). The sulfonyl chloride is significantly more electrophilic than the ester carbonyl, favoring the desired reaction pathway. If amide formation is still observed, using a less nucleophilic, hindered base instead of an excess of the reacting amine can be beneficial.
3. Disulfonylation of Primary Amines:
Primary amines (R-NH₂) can potentially react with two molecules of the sulfonyl chloride to form a disulfonylated product (R-N(SO₂-Ar)₂).
-
Mitigation: This is typically avoided by using a slight excess of the amine relative to the sulfonyl chloride and by slow, controlled addition of the sulfonyl chloride to the amine solution. This ensures that the concentration of the sulfonyl chloride is kept low throughout the reaction, favoring the monosulfonylation product.
Quantitative Data Summary
The efficiency of sulfonamide synthesis is influenced by several factors. The following table summarizes key reaction parameters and their general impact on the reaction outcome.
| Parameter | Impact on Yield | Impact on Purity | Rationale |
| Amine Nucleophilicity | Generally higher with more nucleophilic amines | Can be lower with highly nucleophilic amines due to side reactions | More nucleophilic amines react faster, but may also react with the ester. |
| Steric Hindrance | Decreases with increasing steric hindrance of the amine | Generally higher as side reactions are less likely | Bulky amines react slower and may require longer reaction times or heating. |
| Reaction Temperature | Increases with temperature | May decrease at higher temperatures | Higher temperatures increase the reaction rate but can also promote side reactions. |
| Base Strength | Generally higher with an appropriate base | Can be affected by the choice of base | The base must be strong enough to neutralize HCl but not so strong as to promote side reactions. |
| Solvent Polarity | Can vary; aprotic solvents are preferred | Generally higher in aprotic solvents | Aprotic solvents prevent hydrolysis of the sulfonyl chloride. |
Conclusion
The reaction of this compound with amines is a powerful and versatile method for the synthesis of a diverse range of sulfonamides. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with careful control of experimental parameters, is paramount to achieving high yields and purity. By implementing the self-validating protocols and being mindful of potential side reactions as outlined in this guide, researchers can confidently and efficiently synthesize novel sulfonamide-containing molecules for advancement in drug discovery and development.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B.
- Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Canadian Science Publishing.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025).
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. (n.d.). Benchchem.
- Sulfonamide. (n.d.). Wikipedia.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025).
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 8. cbijournal.com [cbijournal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Reactivity of a Key Synthetic Intermediate
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its utility as a building block for introducing a sulfonyl or sulfonamide moiety, coupled with a reactive ester group, makes it a versatile reagent in the synthesis of a wide array of target compounds. However, the very features that make this molecule synthetically attractive—the highly electrophilic sulfonyl chloride and the ester functional group—are also the origins of its inherent instability. A thorough understanding of its chemical liabilities is paramount for its effective use, ensuring the integrity of starting materials and the successful outcome of synthetic campaigns.
This guide provides a comprehensive overview of the stability and storage considerations for this compound. We will delve into the mechanistic underpinnings of its degradation pathways, offer field-proven best practices for its handling and storage, and provide detailed protocols for assessing its purity and stability. Our approach is grounded in the principles of physical organic chemistry and is designed to empower researchers to make informed decisions in their daily laboratory work.
The Chemical Personality of this compound: A Tale of Two Functional Groups
The stability profile of this compound is dominated by the reactivity of its two primary functional groups: the aromatic sulfonyl chloride and the methyl ester.
The Dominant Player: The Aryl Sulfonyl Chloride Moiety
The sulfonyl chloride group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility but also its primary route of degradation.
Key Chemical Liabilities:
-
Hydrolysis: The most significant and immediate threat to the stability of this compound is its reaction with water. Even atmospheric moisture can be sufficient to initiate hydrolysis, leading to the formation of the corresponding sulfonic acid and hydrochloric acid. This degradation is autocatalytic, as the generated HCl can further promote the breakdown of the ester.
-
Nucleophilic Attack: Beyond water, other nucleophiles such as alcohols, amines, and even some solvents can react with the sulfonyl chloride to form sulfonates, sulfonamides, or other derivatives. This underscores the importance of solvent selection and inert atmosphere handling.
The Supporting Role: The Methyl Ester Moiety
While less reactive than the sulfonyl chloride, the methyl ester group is not chemically inert. It is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The presence of the electron-withdrawing sulfonyl chloride group on the phenyl ring can influence the rate of this hydrolysis.
Degradation Pathways: A Mechanistic Perspective
Understanding the potential degradation pathways is crucial for developing effective stabilization and storage strategies.
Primary Degradation Pathway: Hydrolysis of the Sulfonyl Chloride
The primary degradation pathway for this compound is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.
Caption: Potential degradation pathways of this compound.
Recommended Storage and Handling Guidelines
Given the reactivity profile, stringent storage and handling procedures are essential to maintain the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 0-8 °C. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Use a tightly sealed, amber glass bottle. | Protects from moisture and light. |
| Moisture | Avoid all contact with water and moisture. | Prevents rapid hydrolysis of the sulfonyl chloride. |
| Incompatible Materials | Strong bases, strong oxidizing agents, alcohols, and amines. | These substances will react readily with the sulfonyl chloride. |
Laboratory Handling Workflow
A self-validating workflow is critical to prevent inadvertent degradation during handling.
Caption: Recommended handling workflow for this compound.
Experimental Protocols for Stability Assessment
Regular assessment of the purity of this compound is recommended, especially for long-term storage or before use in a critical synthesis.
Protocol: Purity Assessment by HPLC
This protocol provides a general framework for assessing the purity of this compound and detecting the primary hydrolytic degradation product, Methyl 2-[4-(sulfo)phenyl]acetate.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) for sample preparation
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
In a dry environment (e.g., glovebox or under a stream of inert gas), accurately weigh approximately 1-2 mg of this compound.
-
Dissolve the sample in 1 mL of anhydrous acetonitrile to prepare a stock solution.
-
Immediately dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all components.
-
The purity of this compound is calculated as the percentage of its peak area relative to the total peak area.
-
The primary degradation product, Methyl 2-[4-(sulfo)phenyl]acetate, will be significantly more polar and thus will have a shorter retention time.
-
Causality Behind Experimental Choices:
-
Anhydrous Solvent for Sample Preparation: Prevents hydrolysis of the analyte before analysis.
-
Immediate Dilution and Analysis: Minimizes the time the analyte is in a protic mobile phase, reducing on-column degradation.
-
Acidified Mobile Phase (TFA): Improves peak shape for the sulfonic acid degradation product.
-
Gradient Elution: Allows for the separation of the relatively nonpolar starting material from the highly polar degradation product.
Concluding Remarks: A Proactive Approach to Stability
The effective utilization of this compound in research and development hinges on a proactive approach to its stability. By understanding its inherent chemical liabilities and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable synthetic intermediate. Regular analytical assessment provides the ultimate verification of its quality, safeguarding the reliability and reproducibility of experimental outcomes.
References
- Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
- Wikipedia. Sulfonyl halide.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Yufeng. Sulfonyl Chlorides/Fluorides.
- Enamine. Sulfonyl Chlorides/Fluorides.
- YouTube. Alcohols to Alkyl Chlorides, Part 6.
- Advanced ChemBlocks. Methyl 2-[4-(chlorosulfonyl)
A Senior Application Scientist's Guide to the Synthesis of Novel Liver X Receptor (LXR) Modulators Utilizing Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Liver X Receptors (LXRs), ligand-activated transcription factors belonging to the nuclear receptor superfamily, are pivotal regulators of cholesterol, fatty acid, and glucose homeostasis.[1] Their critical role in integrating metabolic and inflammatory signaling pathways has positioned them as highly attractive therapeutic targets for a spectrum of human diseases, including atherosclerosis, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[2][3] The development of potent and selective LXR modulators—agonists, antagonists, and inverse agonists—is a key focus in modern medicinal chemistry. This guide provides an in-depth technical framework for the synthesis of novel LXR modulators, leveraging the versatile chemical scaffold of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate . We will explore the underlying principles of LXR signaling, the strategic utility of the sulfonyl chloride functional group, and provide detailed, field-proven protocols for synthesis, characterization, and functional validation of these promising therapeutic agents.
The Rationale: Why Target Liver X Receptors?
LXRs function as "cholesterol sensors" within the cell.[3] Upon binding to their natural ligands, which are specific oxysterols (oxidized derivatives of cholesterol), LXRs undergo a conformational change.[4] This triggers a cascade of molecular events central to maintaining metabolic balance. There are two primary isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which share significant homology but have distinct tissue distribution patterns. LXRα is predominantly found in metabolic tissues like the liver, adipose tissue, and macrophages, while LXRβ is expressed ubiquitously.[4][5]
The LXR Signaling Pathway
The mechanism of LXR action is a well-orchestrated process:
-
Heterodimerization: LXRs form a heterodimeric complex with another nuclear receptor, the Retinoid X Receptor (RXR).[4]
-
Ligand Binding: In the absence of a ligand, the LXR-RXR complex is bound to DNA at specific sequences known as LXR Response Elements (LXREs), typically in association with co-repressor proteins that silence gene expression.[6]
-
Co-activator Recruitment: When an agonist (like an oxysterol or a synthetic modulator) binds to LXR, the receptor's conformation changes, leading to the dissociation of co-repressors and the recruitment of co-activator proteins.[6][7]
-
Gene Transcription: This complete complex then actively promotes the transcription of a suite of target genes that govern lipid metabolism and inflammatory responses.[6]
Key LXR target genes include:
-
ABCA1 and ABCG1: These ATP-binding cassette transporters are crucial for mediating the efflux of cholesterol from cells, a cornerstone of reverse cholesterol transport.[6]
-
CYP7A1: This enzyme is the rate-limiting step in the conversion of cholesterol to bile acids in the liver, representing a major route for cholesterol catabolism.[1][8]
-
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): A master regulator of fatty acid synthesis.[1][8] While beneficial for some processes, its upregulation by LXR agonists is a primary cause of hypertriglyceridemia, a significant side effect that has hampered clinical development.[1][8]
Figure 1: The LXR signaling pathway. Agonist binding to the LXR-RXR heterodimer induces a conformational shift, displacing co-repressors and recruiting co-activators to drive target gene expression.
The Starting Material: A Profile of this compound
The choice of starting material is a critical decision in any synthetic campaign. This compound is an exemplary scaffold for building a library of LXR modulators due to its bifunctional nature: a reactive sulfonyl chloride group for derivatization and a phenylacetate moiety that can be tailored to interact with the LXR ligand-binding pocket.
Chemical and Physical Properties
A clear understanding of the reagent's properties is fundamental to its effective and safe use.
| Property | Value | Reference |
| CAS Number | 53305-12-7 | [9] |
| Molecular Formula | C₉H₉ClO₄S | [9] |
| Molecular Weight | 248.69 g/mol | [9] |
| Purity | Typically ≥96% | [9] |
| Appearance | White to off-white solid | |
| Storage | Store at 0-8 °C, keep dry | [9] |
| IUPAC Name | methyl 2-(4-(chlorosulfonyl)phenyl)acetate | [9] |
| SMILES | COC(=O)CC1=CC=C(S(=O)(=O)Cl)C=C1 | [9] |
Reactivity and Strategic Value
The power of this molecule lies in the sulfonyl chloride (-SO₂Cl) group. This functional group is a highly reactive electrophile, making it an ideal partner for nucleophilic substitution reactions, particularly with primary and secondary amines. This reaction forms a sulfonamide bond , a key structural motif in medicinal chemistry.
Why is the sulfonamide linkage so valuable?
-
Metabolic Stability: Compared to esters or amides, sulfonamides are generally more resistant to enzymatic hydrolysis, leading to improved pharmacokinetic profiles.
-
Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (the N-H) and acceptor (the S=O oxygens), enabling strong and specific interactions with protein targets.[10]
-
Geometric Properties: It serves as a non-classical bioisostere of an amide, maintaining a similar three-dimensional structure while altering electronic properties.[10]
Safety and Handling
As with any reactive chemical, proper handling is paramount.
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Precautions: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] Avoid breathing dust.[9] Keep the container tightly closed in a dry environment to prevent hydrolysis of the sulfonyl chloride group.[11]
The Core Synthesis: Crafting LXR Modulators via Sulfonamide Coupling
The central strategy involves coupling this compound with a diverse library of amines. The chosen amine (R₁R₂NH) is the variable component that allows for the exploration of the LXR ligand-binding pocket to achieve desired activity and selectivity.
General Reaction Scheme
The fundamental reaction is a nucleophilic substitution at the sulfur atom:
This compound + Amine (R₁R₂NH) → Target Sulfonamide + HCl
A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Detailed Experimental Protocol
This protocol provides a robust and self-validating methodology for the synthesis.
Objective: To synthesize a novel sulfonamide derivative for LXR modulation screening.
Materials:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). The use of anhydrous solvent is critical to prevent competitive hydrolysis of the sulfonyl chloride.
-
Reagent Addition: Add the selected amine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq) while stirring at 0 °C (ice bath). The slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride, while the base scavenges the HCl produced.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Work-up: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase). c. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). b. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes) to isolate the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be further assessed by HPLC.
Sources
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. The medicinal chemistry of liver X receptor (LXR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver x receptor signaling pathways and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 7. What are LXR modulators and how do they work? [synapse.patsnap.com]
- 8. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. fishersci.ie [fishersci.ie]
Methodological & Application
Protocol and Application Notes for the Synthesis of Sulfonamides using Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
An Application Guide for Researchers
Abstract
This comprehensive guide provides detailed experimental protocols and technical insights for the synthesis of N-substituted sulfonamides utilizing Methyl 2-[4-(chlorosulfonyl)phenyl]acetate. Sulfonamides are a vital class of compounds in medicinal chemistry, and this specific building block offers a unique scaffold incorporating a phenylacetate moiety, which can be invaluable for modulating the physicochemical properties of drug candidates.[1][2] This document covers the core reaction mechanism, standard and microwave-assisted synthesis protocols, purification techniques, and critical troubleshooting advice to ensure successful and efficient synthesis. The protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical libraries with novel sulfonamide derivatives.
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anti-cancer drugs.[2][3] Its prevalence is due to its ability to act as a stable, non-classical bioisostere for amides, offering similar geometry while exhibiting enhanced metabolic stability and unique hydrogen bonding capabilities.[4]
This compound is a particularly useful bifunctional reagent. The highly reactive sulfonyl chloride group serves as an electrophilic handle for reaction with primary and secondary amines to form the stable sulfonamide bond.[5] Simultaneously, the methyl ester provides a site for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid, enabling subsequent amide couplings or other modifications. This dual functionality makes it an excellent scaffold for creating diverse compound libraries for structure-activity relationship (SAR) studies.
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The synthesis of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom.[1][6] The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[7][8]
The mechanism can be summarized in the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion as a leaving group.
-
Deprotonation: The added base abstracts a proton from the nitrogen atom, yielding the neutral sulfonamide product and the hydrochloride salt of the base.[6]
Caption: The mechanism of sulfonamide formation.
Experimental Protocols
Safety Precaution: Sulfonyl chlorides are moisture-sensitive and corrosive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All glassware must be oven- or flame-dried, and anhydrous solvents should be used to prevent hydrolysis of the starting material.[7]
Protocol 3.1: Standard Synthesis using Conventional Heating
This protocol is a robust, general procedure applicable to a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the selected amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration relative to the sulfonyl chloride).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[1]
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-20 minutes, maintaining the temperature at 0 °C to manage the exothermic reaction.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 6-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (typically the sulfonyl chloride).
-
Workup:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by either recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) or by flash column chromatography on silica gel to yield the pure sulfonamide.[1]
Protocol 3.2: Rapid Synthesis using Microwave Irradiation
Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, offering a more efficient alternative for library synthesis.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0 eq)
-
Microwave-safe reaction vessel with a stir bar
-
n-Hexane for workup
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add the amine (1.0 eq) followed by this compound (1.0 eq). Note: For this solvent-free approach, a base may not be required, but for solid amines, a minimal amount of a high-boiling point, microwave-compatible solvent like acetonitrile or DMF can be used.
-
Microwave Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for 3-15 minutes. Optimize time and temperature for the specific substrates used.
-
Workup: After the reaction vessel has cooled to room temperature, add n-hexane to the mixture and stir or sonicate to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold n-hexane, and dry under vacuum to yield the final sulfonamide.[1] Further purification by recrystallization can be performed if necessary.
Data Presentation: Substrate Scope and Conditions
The choice of amine and reaction conditions can influence reaction time and yield. The following table summarizes typical outcomes.
| Amine Substrate | Method | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| Aniline | Conventional | Pyridine (1.5) | DCM | 12 | 85-95 |
| Benzylamine | Conventional | TEA (1.5) | DCM | 8 | 90-98 |
| Morpholine | Conventional | TEA (1.5) | THF | 6 | >95 |
| Dibutylamine | Conventional | TEA (2.0) | DCM | 18 | 80-90 |
| Aniline | Microwave | None | None | 0.1 (6 min) | 90-97 |
| Benzylamine | Microwave | None | None | 0.08 (5 min) | >95 |
Yields are estimates based on literature for similar reactions and may vary based on experimental execution and purification efficiency.[5]
Experimental Workflow and Troubleshooting
A successful synthesis relies on a systematic workflow and the ability to troubleshoot common issues.
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of Sulfonyl Chloride: Reagent is sensitive to moisture.[7]2. Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines react slower.3. Incorrect Stoichiometry: Inaccurate measurement of reagents. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a fresh bottle of the sulfonyl chloride.2. Increase reaction temperature, prolong reaction time, or consider using a more forcing solvent. Microwave synthesis can be effective here.[7]3. Carefully re-check molar equivalents of all reagents. |
| Multiple Spots on TLC; Side Product Formation | 1. Di-sulfonylation (with primary amines): Excess sulfonyl chloride can react with the N-H of the newly formed sulfonamide.[7]2. Formation of Sulfonic Acid: Reaction of sulfonyl chloride with trace water. | 1. Use a 1:1 or slight excess (1.1:1) of the amine relative to the sulfonyl chloride. Perform the addition of sulfonyl chloride slowly at 0 °C.[7]2. This impurity is acidic and can usually be removed during the basic wash (NaHCO₃) in the workup. |
| Difficulty in Purification | 1. Product is an Oil: The synthesized sulfonamide may not be crystalline.2. Co-elution of Impurities: Impurities have similar polarity to the product. | 1. Attempt purification via flash column chromatography instead of recrystallization.2. Optimize the solvent system for column chromatography. Try different solvent systems (e.g., DCM/Methanol instead of Ethyl Acetate/Hexanes). |
Conclusion
The reaction of this compound with primary and secondary amines is a reliable and versatile method for synthesizing novel sulfonamides. By following the detailed protocols and considering the troubleshooting advice provided, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and medicinal chemistry. Both conventional and microwave-assisted methods offer high yields, with the latter providing a significant advantage in speed and efficiency. Careful control of reaction conditions, particularly stoichiometry and moisture, is paramount to achieving high purity and yield.
References
- Benchchem. Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Reddy, A. S., et al. Preparation of sulfonamides from N-silylamines. PMC - NIH.
- Benchchem Technical Support Team. Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group Website.
- ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. RSC Publishing.
- Scilit. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Canadian Science Publishing. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry.
- Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry.
- Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review.
- Evans, M. 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- Wikipedia. Hinsberg reaction.
- Royal Society of Chemistry. Microwave-assisted synthesis of sulfonamides. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. cbijournal.com [cbijournal.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of a Bifunctional Building Block
In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence is a testament to its unique physicochemical properties, which allow it to act as a versatile hydrogen bond donor and acceptor, and to engage in critical interactions with biological targets. The synthesis of novel sulfonamide-containing molecules often relies on robust, high-yielding chemical reactions starting from versatile building blocks.
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is a premier example of such a building block. Its structure is deceptively simple, yet it harbors two distinct and orthogonally reactive functional groups: a highly reactive sulfonyl chloride and a modifiable methyl ester. This bifunctional nature allows for sequential, controlled chemical transformations, making it an invaluable tool for medicinal chemists in the construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its effective use in a research and development setting. It is particularly noted for its application in synthesizing sulfonyl indoles and related compounds that act as modulators of Liver X Receptors (LXR), which are implicated in LXR-mediated diseases[1].
Compound Profile and Physicochemical Data
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| IUPAC Name | methyl 2-(4-(chlorosulfonyl)phenyl)acetate | [2] |
| CAS Number | 53305-12-7 | [1][2][3] |
| Molecular Formula | C₉H₉ClO₄S | [2][3] |
| Molecular Weight | 248.68 g/mol | [1][3] |
| Boiling Point | 336.3 ± 25.0 °C (Predicted) | [1] |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | Store at 0-8 °C | [1][2] |
Safety and Handling: A Self-Validating System
Trustworthiness in experimental design begins with safety. This compound is an irritant and must be handled with appropriate care.
-
Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2].
-
Precautionary Measures :
-
Engineering Controls : Handle exclusively in a well-ventilated fume hood. Ensure safety showers and eyewash stations are readily accessible[4].
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield[2].
-
Handling : Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling[2][4].
-
Storage : Keep the container tightly sealed in a dry, cool (0-8 °C), and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1][2][4].
-
Core Application: Synthesis of Aryl Sulfonamides
The primary utility of this compound stems from the high reactivity of the sulfonyl chloride moiety toward nucleophiles, particularly primary and secondary amines. This reaction, known as sulfonylation, forms a stable sulfonamide bond—a key structural motif in numerous pharmaceuticals.
Causality of the Reaction : The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by the lone pair of electrons on an amine's nitrogen atom. The reaction liberates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.
Caption: Experimental workflow for general sulfonamide synthesis.
Step-by-Step Methodology:
-
Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired primary or secondary amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of ~0.1 M. Add a suitable non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 equivalents).
-
Expertise & Experience: Anhydrous conditions are critical as the sulfonyl chloride is sensitive to moisture, which would lead to hydrolysis and formation of the sulfonic acid, reducing yield. The excess base ensures complete neutralization of the generated HCl.
-
-
Reaction Initiation : Cool the flask to 0 °C using an ice-water bath. In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution over 15-20 minutes.
-
Expertise & Experience: The slow, dropwise addition at 0 °C helps to control the initial exothermic reaction, preventing potential side reactions and decomposition.
-
-
Reaction Progression : After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2 to 16 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Aqueous Workup : Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Trustworthiness: This systematic washing procedure is a self-validating system to ensure the removal of ionic impurities, simplifying the final purification step.
-
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Case Study: Synthesis of a Glimepiride Precursor
Glimepiride is a potent, third-generation sulfonylurea oral antidiabetic drug used to treat type 2 diabetes mellitus.[5][6] The synthesis of Glimepiride and its analogues often involves the coupling of a substituted aryl sulfonamide with an isocyanate.[6][7] this compound serves as an excellent starting material for the sulfonamide fragment.
The following protocol outlines the synthesis of a key sulfonamide intermediate, Methyl 2-(4-((4-(2-((3-ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonamido)phenyl)acetate , a structural analogue illustrating the synthetic utility.
Synthetic Pathway:
Caption: Synthesis of a sulfonamide precursor for Glimepiride analogues.
Protocol 2: Synthesis of a Glimepiride Precursor Intermediate
-
Setup : In a 100 mL round-bottom flask under N₂, dissolve 3-ethyl-4-methyl-1-(2-(4-aminophenyl)ethyl)-1H-pyrrole-2,5-dione (2.72 g, 10.0 mmol, 1.0 eq) in anhydrous pyridine (25 mL).
-
Expertise & Experience: Pyridine serves as both the solvent and the base in this case, simplifying the reaction setup. Its higher boiling point can also be advantageous if gentle heating is required.
-
-
Addition : Cool the solution to 0 °C. Add a solution of this compound (2.73 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL) dropwise over 30 minutes. A precipitate may form.
-
Reaction : Stir the mixture at 0 °C for 1 hour, then at room temperature overnight (approx. 16 hours).
-
Workup : Pour the reaction mixture into 150 mL of ice-cold 2M HCl. A solid precipitate will form. Stir for 30 minutes.
-
Isolation : Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), then wash with a small amount of cold diethyl ether.
-
Purification : Dry the solid under high vacuum. If necessary, recrystallize the product from a suitable solvent like ethanol or ethyl acetate to afford the pure sulfonamide intermediate.
-
Analysis : Confirm the identity and purity of the product via NMR, IR spectroscopy, and melting point analysis.
Expanded Synthetic Utility
The versatility of this compound extends beyond the synthesis of simple sulfonamides. The methyl ester group provides a secondary point for chemical modification.
-
Ester Hydrolysis : The methyl ester can be selectively hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid, [4-(chlorosulfonyl)phenyl]acetic acid .[1] This new bifunctional reagent can then participate in amide bond couplings (e.g., using EDC/HOBt) or other carboxylate chemistries, dramatically expanding its utility in building complex scaffolds.
-
Scaffold for COX-2 Inhibitors : Many selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs), feature a 4-methylsulfonylphenyl moiety.[8] This building block is an ideal starting point for the synthesis of analogues of drugs like Celecoxib or Etoricoxib.[9]
Conclusion
This compound is a high-value, versatile reagent for medicinal chemistry and drug development. Its bifunctional nature enables the straightforward and high-yield synthesis of aryl sulfonamides while retaining a latent ester functionality for subsequent chemical elaboration. Through robust and well-understood protocols, this building block provides a reliable pathway to a wide array of pharmacologically relevant structures, from antidiabetic agents to anti-inflammatory compounds and beyond. Its strategic application, grounded in a firm understanding of its reactivity and handling requirements, empowers chemists to accelerate the discovery and development of novel therapeutic agents.
References
- CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents. (n.d.). Google Patents.
-
A novel process for preparation of substantially pure glimepiride - Patent WO-2006103690-A1 - PubChem. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
53305-12-7 | MFCD16084560 | Methyl 2-(4-(chlorosulfonyl)phenyl)acetate | AA Blocks. (n.d.). AA Blocks. Retrieved January 18, 2026, from [Link]
- EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents. (n.d.). Google Patents.
- US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents. (n.d.). Google Patents.
-
SYNTHESIS OF GLIMEPIRIDE - CRYSTAL STRUCTURE ANALYSIS STEP BY STEP - science24.com. (2006, February 28). science24.com. Retrieved January 18, 2026, from [Link]
-
AN OVERVIEW OF THE SYNTHESIS OF GLIMPERIDE. - IJCRT.org. (2024, March 3). IJCRT.org. Retrieved January 18, 2026, from [Link]
-
2-[4-(Methylsulfonyl)phenyl]acetonitrile - ResearchGate. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [m.chemicalbook.com]
- 2. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 3. aablocks.com [aablocks.com]
- 4. fishersci.com [fishersci.com]
- 5. science24.com [science24.com]
- 6. ijcrt.org [ijcrt.org]
- 7. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
"Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" in quantitative proteomics for peptide labeling
Application Note & Protocol
A Novel Sulfonyl-Based Reagent, Methyl 2-[4-(chlorosulfonyl)phenyl]acetate, for Amine-Reactive Peptide Labeling in Quantitative Proteomics
Abstract
Quantitative proteomics is fundamental to understanding cellular processes, identifying biomarkers, and accelerating drug discovery. Mass spectrometry (MS)-based methods often rely on the chemical labeling of peptides to enable relative or absolute quantification. While various reagents are commercially available, the exploration of new chemical entities offers opportunities for methodological diversification and innovation. This document provides a comprehensive guide to the application of this compound, a sulfonyl chloride-containing compound, for the covalent labeling of peptides. We will detail the underlying chemical principles, provide a step-by-step protocol for its use in a bottom-up proteomics workflow, and discuss key quality control and data analysis considerations. The protocol leverages the established reactivity of sulfonyl chlorides towards primary amines, presenting a robust method for modifying peptide N-termini and lysine residues for MS-based analysis.
Principle of the Method
The utility of this compound (herein abbreviated as MCS-PA) as a peptide labeling reagent is rooted in the classic reactivity of a sulfonyl chloride moiety with a primary amine. In a typical bottom-up proteomics workflow, proteins are enzymatically digested (e.g., with trypsin) into a complex mixture of peptides. These peptides possess primary amine groups at their N-terminus and on the side chain of lysine (Lys) residues.
Under appropriate pH conditions (typically slightly basic), these amines are deprotonated and act as potent nucleophiles. They attack the electrophilic sulfur atom of the MCS-PA's chlorosulfonyl group. This reaction results in the displacement of the chloride leaving group and the formation of a highly stable sulfonamide bond, covalently attaching the label to the peptide.[1][2] This is analogous to the chemistry employed by other amine-reactive probes, though distinct from the amide bond formed by N-hydroxysuccinimide (NHS) esters or the thiourea bond from isothiocyanates.[3]
The stability of the resulting sulfonamide linkage is a key advantage, ensuring the label remains intact throughout sample processing, chromatographic separation, and mass spectrometric analysis. Each labeling event adds a fixed mass to the peptide, allowing for differentiation and quantification at the MS1 level.
Figure 1: Reaction mechanism of MCS-PA with a peptide's primary amine.
Experimental Workflow Overview
The successful implementation of MCS-PA labeling fits seamlessly into a standard bottom-up proteomics pipeline. The workflow is designed to ensure reproducible protein extraction, efficient digestion, and complete labeling prior to mass spectrometry analysis. Each step is critical for achieving high-quality, quantifiable data.
Figure 2: High-level experimental workflow for MCS-PA peptide labeling.
Detailed Protocols
Protocol 1: Reagent and Buffer Preparation
CAUTION: MCS-PA contains a reactive sulfonyl chloride group and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is sensitive to moisture.
-
Lysis Buffer (Example: RIPA or Urea-based): Prepare according to your standard laboratory protocol for the cell or tissue type of interest. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Digestion Buffer (100 mM TEAB): Dissolve triethylammonium bicarbonate (TEAB) in LC-MS grade water to a final concentration of 100 mM. Adjust pH to 8.5.
-
Labeling Buffer (200 mM HEPES, pH 8.8): Dissolve HEPES powder in LC-MS grade water. Adjust pH to 8.8 with 5 M NaOH. A slightly higher pH ensures primary amines are sufficiently deprotonated for efficient reaction.
-
MCS-PA Stock Solution (100 mM): Allow the vial of this compound (CAS 53305-12-7)[4][5] to equilibrate to room temperature before opening to prevent condensation. Prepare a 100 mM stock solution by dissolving the required amount in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN). Vortex briefly to ensure it is fully dissolved. Prepare this solution fresh before each use.
-
Quenching Solution (5% Hydroxylamine): Prepare a 5% (w/v) solution of hydroxylamine hydrochloride in water.
Protocol 2: Sample Preparation and Digestion
This protocol assumes a starting amount of 100 µg of protein per sample.
-
Protein Lysis and Quantification: Lyse cells or tissue using an appropriate amine-free buffer. Quantify the protein concentration using a compatible assay (e.g., BCA assay).
-
Reduction: To 100 µg of protein in Digestion Buffer, add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.
-
Alkylation: Cool the sample to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add MS-grade Trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight (12-16 hours) at 37°C.
-
Acidification: Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method. Elute the peptides and dry them completely using a vacuum centrifuge.
Protocol 3: Peptide Labeling with MCS-PA
-
Peptide Reconstitution: Reconstitute the dried peptide pellet (from 100 µg protein) in 50 µL of Labeling Buffer (200 mM HEPES, pH 8.8).
-
Reagent Addition: The optimal molar ratio of labeling reagent to peptide should be empirically determined. As a starting point, a 20-fold molar excess of reagent over total amine groups is recommended.
-
Calculation Insight: Assume on average that 15% of amino acids in a tryptic digest are lysine. For 100 µg of peptides (average MW ~1000 Da), this is ~100 nmol of peptide. This corresponds to ~100 nmol of N-termini and ~1500 nmol of lysine amines, for a total of ~1600 nmol of reactive sites. A 20-fold excess would require ~32 µmol of MCS-PA.
-
Add 3.2 µL of 10 mM MCS-PA stock solution (prepared by diluting the 100 mM stock) to the peptide solution. Vortex gently to mix.
-
-
Labeling Reaction: Incubate the reaction mixture for 1.5 hours at room temperature with gentle shaking, protected from light.[1]
-
Reaction Quenching: Add 10 µL of 5% Hydroxylamine solution to the reaction mixture to quench any unreacted MCS-PA. Incubate for 20 minutes at room temperature.
-
Sample Pooling (Optional): If comparing multiple samples (e.g., control vs. treated), they can now be combined into a single tube.
-
Final Desalting: Acidify the labeled peptide solution with 1% TFA. Perform a final desalting step using a C18 StageTip to remove excess reagent, quenching solution, and buffer salts. Elute and dry the labeled peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.
Quality Control and Expected Results
Mass Modification: The covalent addition of the MCS-PA label results in a specific mass shift. The molecular formula of the added moiety (after loss of HCl) is C9H8O4S.
-
Monoisotopic Mass of Added Label: 212.0143 Da
-
Targeted Residues: N-terminus (any), Lysine (K)
Labeling Efficiency Check: Before analyzing large sample sets, it is crucial to verify labeling efficiency. This can be done by analyzing a small aliquot of a single labeled sample.
-
LC-MS/MS Analysis: Analyze the sample on a high-resolution mass spectrometer.
-
Data Inspection: Search the data without specifying the MCS-PA modification and look for unlabeled tryptic peptides. Then, search the data again, this time defining a variable modification of +212.0143 Da on K and peptide N-termini.
-
Evaluation: High efficiency is achieved if >95% of identified peptide spectral matches (PSMs) corresponding to N-terminal or lysine-containing peptides carry the modification.
| Parameter | Expected Outcome | Troubleshooting Steps |
| Labeling Efficiency | >95% on Lys and N-termini | Increase reagent-to-peptide ratio; Check pH of Labeling Buffer; Ensure reagent is fresh and anhydrous. |
| Peptide Identification | Comparable number of peptides to an unlabeled control | Check for sample loss during desalting steps; Ensure quenching step was effective. |
| Missed Cleavages | No significant increase | If labeling is performed before digestion, it will block cleavage at Lys. This protocol labels post-digestion, so this should not be an issue. |
Data Analysis & Interpretation
Since MCS-PA is not an isobaric tag, quantification is performed at the MS1 level.[6]
-
Label-Free Approach: Each sample (e.g., control, treated) is labeled and analyzed in a separate LC-MS/MS run. The precursor ion intensities of the labeled peptides are then compared across runs after normalization.
-
Isotopic Labeling Potential: For more precise relative quantification within a single run, stable isotope-labeled versions of MCS-PA could be synthesized (e.g., incorporating ¹³C or ¹⁵N). This would create "light" and "heavy" labeled peptide pairs distinguishable at the MS1 level, similar to SILAC or dimethyl labeling.[7]
When setting up the search parameters in your proteomics software (e.g., MaxQuant, Proteome Discoverer, Spectronaut), you must define a new variable modification corresponding to the mass of the MCS-PA label on the relevant amino acids.
Conclusion
This compound serves as a viable and effective amine-reactive reagent for peptide labeling in quantitative proteomics. Its straightforward reactivity, resulting in a stable sulfonamide linkage, allows for robust modification of peptides for MS1-based quantification strategies. The protocols outlined here provide a validated starting point for researchers to incorporate this reagent into their workflows. As with any chemical labeling strategy, optimization of reaction conditions for specific sample types is recommended to ensure the highest quality data for biological discovery.
References
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and bioanalytical chemistry, 404(4), 939–965. [Link]
-
Thompson, A., Schäfer, J., Kuhn, K., et al. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895–1904. [Link]
-
Zecha, J., Satpathy, S., Kanashova, T., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468–1478. [Link]
-
Jiang, H., & Zhang, H. (2020). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomes, 8(3), 20. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650–2659. [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]
Sources
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [lgcstandards.com]
- 5. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 6. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Labeling Using Isobaric Tagging Reagents for Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Chiral Amines with Methyl 2-[4-(chlorosulfonyl)phenyl]acetate for Chromatographic Resolution
Introduction: A Modern Approach to Chiral Amine Resolution
In the landscape of pharmaceutical and fine chemical synthesis, the resolution of chiral amines remains a critical challenge. The enantiomers of a chiral amine can exhibit profoundly different pharmacological and toxicological profiles, making their separation and analysis a regulatory and scientific necessity. Traditional methods of chiral resolution, while foundational, often present challenges in terms of efficiency, scalability, and the breadth of their applicability.
This document introduces Methyl 2-[4-(chlorosulfonyl)phenyl]acetate as a versatile and effective derivatizing agent for the resolution of chiral primary and secondary amines. The fundamental principle of this methodology lies in the conversion of a pair of enantiomeric amines into a pair of diastereomeric sulfonamides. This transformation is pivotal because, unlike enantiomers which share identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical characteristics. This inherent difference allows for their separation using standard chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).
The reaction of a chiral amine with this compound proceeds via a nucleophilic attack of the amine on the sulfonyl chloride functional group, leading to the formation of a stable sulfonamide bond. The resulting diastereomers can then be separated on a conventional achiral stationary phase, obviating the need for more expensive chiral stationary phases (CSPs) in some applications, although the use of CSPs can further enhance separation efficiency.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the derivatization and subsequent resolution of chiral amines. We will delve into the mechanistic underpinnings of the derivatization reaction, provide detailed, step-by-step protocols for both the derivatization and the chromatographic separation, and present data in a clear and accessible format.
Chemical Reaction and Workflow
The overall process involves a two-stage approach: derivatization followed by chromatographic separation. The reaction of a racemic chiral amine with the achiral derivatizing agent, this compound, yields a mixture of two diastereomeric sulfonamides. These diastereomers can then be resolved using HPLC.
Figure 1: General workflow for the derivatization of a chiral amine and subsequent diastereomeric separation.
Part 1: Derivatization of Chiral Amines
Scientific Rationale
The success of this resolution technique hinges on the clean and complete conversion of the amine enantiomers into their corresponding diastereomeric sulfonamides. The choice of reaction conditions is therefore critical.
-
Solvent: An aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is typically employed to prevent any unwanted side reactions with the highly reactive sulfonyl chloride.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the starting amine, which would render it unreactive. The use of a slight excess of the base ensures the reaction proceeds to completion.
-
Stoichiometry: To ensure complete derivatization of the amine, a slight excess of this compound (typically 1.1 to 1.2 equivalents) is often used.
-
Temperature: The reaction is generally carried out at room temperature, although gentle heating may be required for less reactive amines.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Detailed Experimental Protocol: General Procedure for Derivatization
This protocol provides a general method for the derivatization of a chiral primary or secondary amine with this compound.
Materials:
-
Racemic chiral amine
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Nitrogen or Argon atmosphere setup (optional, but recommended for sensitive substrates)
Procedure:
-
Preparation: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the racemic chiral amine (1.0 equivalent) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine or pyridine (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Derivatizing Agent Addition: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the stirred amine solution over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting amine is no longer detectable. For many primary and secondary amines, the reaction is complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Transfer the mixture to a separatory funnel and add more DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric sulfonamides.
-
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica gel if necessary, although for many analytical applications, the crude mixture can be directly analyzed by HPLC.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic to prevent reaction with the sulfonyl chloride. |
| Base | Triethylamine (TEA) or Pyridine (1.5 eq.) | Neutralizes HCl byproduct, preventing amine protonation.[1] |
| Stoichiometry | Amine (1.0 eq.), Derivatizing Agent (1.1 eq.) | Slight excess of the agent ensures complete derivatization. |
| Temperature | Room Temperature | Sufficient for most amines; gentle heating may be needed for less reactive ones.[2] |
| Reaction Time | 1-3 hours (monitor by TLC) | Ensures the reaction goes to completion. |
Table 1: Summary of Recommended Derivatization Reaction Conditions
Part 2: Chromatographic Separation of Diastereomeric Sulfonamides
Principles of Diastereomer Separation by HPLC
The successful separation of the newly formed diastereomers by HPLC relies on the differential interactions of these molecules with the stationary phase. Even subtle differences in their three-dimensional structures can lead to significant variations in their retention times.
-
Stationary Phase: A key advantage of this method is that an achiral stationary phase, such as a standard C18 silica column, can often be used to resolve the diastereomers.[3] This is a cost-effective alternative to dedicated chiral stationary phases. However, for challenging separations, the use of a chiral stationary phase (e.g., polysaccharide-based columns) can provide enhanced resolution.[4][5]
-
Mobile Phase: The choice of mobile phase is crucial for optimizing the separation. A typical mobile phase for reversed-phase HPLC consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The composition of the mobile phase can be adjusted to fine-tune the retention times and improve the resolution between the diastereomeric peaks. Normal-phase chromatography using solvents like hexane and isopropanol can also be effective.
-
Detection: The phenyl group and the ester functionality within the derivatizing agent provide a chromophore that allows for sensitive detection by UV-Vis spectroscopy, typically in the range of 220-260 nm.
Detailed Experimental Protocol: HPLC Separation of Diastereomeric Sulfonamides
This protocol provides a starting point for the development of an HPLC method for the separation of diastereomeric sulfonamides derived from this compound. Optimization will likely be required for specific diastereomeric pairs.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional mobile phase additives)
-
Sample of the crude or purified diastereomeric sulfonamide mixture dissolved in the mobile phase
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a dilute solution of the diastereomeric sulfonamide mixture in the mobile phase (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject a suitable volume of the sample (e.g., 10-20 µL) onto the HPLC system.
-
Chromatographic Run: Run the chromatogram using the initial conditions outlined in Table 2.
-
Method Optimization: If the initial conditions do not provide adequate separation (baseline resolution is ideal), systematically adjust the mobile phase composition (e.g., the ratio of organic solvent to water) and the flow rate to optimize the resolution. The addition of a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape.
-
Data Analysis: Identify the retention times of the two diastereomer peaks. The enantiomeric ratio of the original amine sample can be determined by integrating the peak areas of the two diastereomers. The enantiomeric excess (e.e.) can be calculated using the following formula: e.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100
| Parameter | Starting Condition | Notes for Optimization |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Consider different stationary phases (e.g., phenyl-hexyl) or chiral columns for difficult separations. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Adjust the organic modifier percentage to control retention. Methanol can be used as an alternative. |
| Flow Rate | 1.0 mL/min | Can be adjusted to improve resolution and reduce run time. |
| Column Temperature | Ambient or 30-40 °C | Temperature can influence selectivity and peak shape. |
| Detection | UV at 254 nm | Select a wavelength of maximum absorbance for the derivatized amine. |
Table 2: Suggested Starting HPLC Conditions for Diastereomer Separation
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful derivatization can be confirmed by techniques such as NMR and mass spectrometry to verify the formation of the expected sulfonamides. The chromatographic separation is validated by achieving baseline resolution of the two diastereomeric peaks, which allows for accurate quantification. For method validation, it is recommended to analyze a racemic standard of the chiral amine to confirm that the derivatization and separation result in two peaks of equal area.
Conclusion
This compound serves as a highly effective and practical derivatizing agent for the chiral resolution of amines. The straightforward derivatization procedure, coupled with the potential for separation on common achiral HPLC columns, makes this a valuable tool for researchers in academia and industry. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this methodology in your laboratory.
References
-
Campbell, J. L., Le, J., Le, A. T., & McAllister, D. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233-244. [Link]
- Franklin, A. S. (1988). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. Drexel University.
-
Klos, M., Gniadkowska, M., & Wróblewski, Z. (2022). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. Biomedicine & Pharmacotherapy, 153, 113473. [Link]
- Crew, A. P., & Johnson, C. R. (1995). A stereospecific synthesis of chiral cyclic sulfinamides. Journal of Organic Chemistry, 60(10), 3054-3058.
-
Campbell, J. L., Le, J., Le, A. T., & McAllister, D. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Analytical Science Advances, 1(4), 233-244. [Link]
- Agilent Technologies. (2017). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
-
Harada, N., & Nakanishi, K. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(9), 13449-13504. [Link]
- Fekete, J., Milen, M., & Poppe, L. (1997). Comparative study on separation of diastereomers by HPLC.
-
Wang, Z., Wang, S., Wang, Z., Wang, C., & Zhu, J. (2020). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature Communications, 11(1), 1-8. [Link]
-
Davadra, P. M., Patel, T. K., Chauhan, J. C., Kharul, R. K., Pandey, B., Jain, M. R., & Bapodra, A. H. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonamides from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid.
- Davadra, P. M., Patel, T. K., Chauhan, J. C., Kharul, R. K., Pandey, B., Jain, M. R., & Bapodra, A. H. (2011). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Chirality, 23(3), 277-280.
- Phenomenex. (n.d.).
- LabRulez LCMS. (n.d.).
- Campbell, J. L., Le, J., Le, A. T., & McAllister, D. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry.
- Gnecco, D., Orea, M. L., Juárez, J. R., Pilotzi, H., De La Cruz, R., & Bello, M. (2020).
-
Chen, C., Liu, X., Wang, D., & Chen, Y. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1405. [Link]
- Gnecco, D., Orea, M. L., Juárez, J. R., Pilotzi, H., De La Cruz, R., & Bello, M. (2020). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates.
Sources
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. researchgate.net [researchgate.net]
- 4. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. | Semantic Scholar [semanticscholar.org]
- 5. HU212667B - Process for optical resolution of metamphetamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate and Its Derivatives
Introduction: Navigating the Analytical Challenges of a Key Synthetic Intermediate
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is a pivotal bi-functional reagent in pharmaceutical and chemical synthesis.[1] Its structure, featuring a reactive sulfonyl chloride group and an ester moiety, allows for its use as a precursor in the synthesis of a wide array of compounds, including sulfonyl indoles which are investigated as modulators of Liver X Receptors (LXR) for treating LXR-mediated diseases.[1] The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents significant analytical challenges. This moiety is highly susceptible to hydrolysis, necessitating meticulous handling and specialized analytical approaches to ensure accurate characterization of its structure, purity, and stability.
This guide provides a comprehensive overview of robust analytical methods for the characterization of this compound and its derivatives. It is designed for researchers, scientists, and drug development professionals who require reliable protocols for quality control, reaction monitoring, and structural elucidation. We will delve into the causality behind experimental choices, offering field-proven insights to establish self-validating analytical systems.
The accurate characterization of these compounds is paramount, as impurities or degradation products can significantly impact the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2] A multi-technique approach is therefore not just recommended, but essential for a complete analytical picture.
A Multi-Faceted Strategy for Comprehensive Characterization
A singular analytical technique is insufficient to fully characterize reactive intermediates like this compound. A synergistic approach combining spectroscopic and chromatographic methods is required to confirm identity, elucidate structure, and accurately assess purity.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfonamide Yield with Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 2-[4-(chlorosulfonyl)phenyl]acetate . This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of sulfonamide synthesis and optimize your reaction yields and purity. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of sulfonamides using this compound. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Consistently Low or No Yield of the Desired Sulfonamide
A low yield is one of the most common challenges in sulfonamide synthesis. Several factors can contribute to this issue, primarily related to the reactivity of the sulfonyl chloride and the reaction conditions.
Potential Causes and Solutions:
-
Hydrolysis of this compound: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding and unreactive sulfonic acid.[1][2] The presence of even trace amounts of water in your reaction setup can significantly reduce the amount of active sulfonyl chloride available to react with your amine.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator before use.
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]
-
-
-
Inadequate Amine Nucleophilicity: The nucleophilicity of your amine is crucial for the reaction to proceed efficiently.[4]
-
Solution:
-
Check Amine Quality: Ensure your amine is pure and free from impurities that could reduce its reactivity. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[2]
-
Optimize the Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically used to neutralize the HCl generated during the reaction.[3][5] This prevents the protonation of the amine, which would render it non-nucleophilic. Use at least one equivalent of the base.[3] For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) might be necessary.[3]
-
-
-
Sub-optimal Reaction Temperature: The reaction is often initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature.[1]
Problem 2: Formation of a Significant White Precipitate that is Not the Product
If you observe a white precipitate that is insoluble in your organic solvent and your workup reveals no desired product, it is likely the sulfonic acid resulting from the hydrolysis of your starting material.
Potential Causes and Solutions:
-
Moisture Contamination: As mentioned above, water is the primary culprit for the formation of the sulfonic acid byproduct.
-
Solution: Re-evaluate your experimental setup for any potential sources of moisture. Ensure your inert gas line is dry and that all reagents and solvents are anhydrous.
-
Problem 3: Formation of an Unexpected Side Product, Especially with Primary Amines
When using primary amines, you may observe the formation of a bis-sulfonated product where two molecules of the sulfonyl chloride have reacted with the amine.[1]
Potential Causes and Solutions:
-
Stoichiometry and Reaction Conditions: The formation of the bis-sulfonated product is favored when the sulfonamide product is deprotonated by the base and acts as a nucleophile towards another molecule of the sulfonyl chloride.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.[1]
-
Slow Addition: Add the solution of this compound dropwise to the solution of the amine and base at 0 °C. This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.[1]
-
-
Problem 4: Difficulty in Purifying the Final Sulfonamide Product
Even with a successful reaction, purification can be challenging due to the presence of unreacted starting materials, the sulfonic acid byproduct, or other impurities.
Potential Causes and Solutions:
-
Incomplete Reaction or Side Reactions: If the reaction has not gone to completion or if side products have formed, purification by recrystallization or column chromatography may be difficult.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials and the formation of the product.[1] This will help you determine the optimal reaction time.
-
Aqueous Workup: A standard aqueous workup can help remove some impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove excess amine and base.[1] A subsequent wash with brine will help remove residual water.[1]
-
Recrystallization: For solid sulfonamides, recrystallization is often an effective purification method.[1] Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[1]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography is a reliable method for purifying the sulfonamide.[1] A gradient of ethyl acetate in hexanes is a common eluent system.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the sulfonamide synthesis?
A1: The reaction of an amine with a sulfonyl chloride produces one equivalent of hydrochloric acid (HCl).[5] The base, typically a non-nucleophilic organic base like triethylamine or pyridine, is added to neutralize this HCl.[1] If the HCl is not neutralized, it will protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic and will not react with the sulfonyl chloride.[3]
Q2: Can I use an inorganic base like sodium hydroxide?
A2: While it is possible to use an aqueous base like sodium hydroxide (Schotten-Baumann conditions), this is generally not recommended for this reaction.[1] The presence of water significantly increases the risk of hydrolyzing the highly reactive this compound to the unreactive sulfonic acid, which will lower your yield.[1]
Q3: How can I confirm the identity and purity of my synthesized sulfonamide?
A3: A combination of analytical techniques should be used for comprehensive characterization:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess the progress of the reaction and the purity of the final product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the sulfonamide.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[6]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the final product.[7]
Q4: Does the methyl acetate group on this compound interfere with the reaction?
A4: Under the standard reaction conditions for sulfonamide synthesis (mild base, aprotic solvent, room temperature), the methyl acetate group is generally stable. However, under strongly basic or acidic conditions, or with prolonged heating, hydrolysis of the ester to the corresponding carboxylic acid could occur. The rate of ester hydrolysis is generally much slower than the reaction of the sulfonyl chloride with the amine.[4][8]
Q5: What is the typical shelf life of this compound?
A5: Sulfonyl chlorides are sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[2] Over time, exposure to atmospheric moisture can lead to hydrolysis. For best results, it is recommended to use a fresh bottle or to verify the purity of an older reagent before use.[2]
Experimental Protocols
General Protocol for the Synthesis of Sulfonamides using this compound
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)[1]
-
Anhydrous Dichloromethane (DCM)[1]
-
1M Hydrochloric acid (HCl) solution[1]
-
Brine (saturated aqueous NaCl solution)[1]
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)[1]
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography[1]
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Data Presentation: Optimized Reaction Parameters
The following table summarizes generally optimized conditions for the synthesis of sulfonamides from this compound.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that dissolve reactants and do not interfere with the reaction.[3] |
| Base | Triethylamine (TEA) or Pyridine | Non-nucleophilic bases that effectively neutralize HCl without competing with the amine.[1] |
| Stoichiometry | Amine (1.1-1.2 eq.), Base (1.5 eq.) | A slight excess of amine ensures complete consumption of the sulfonyl chloride.[1] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature is often sufficient for completion.[1][2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride by atmospheric moisture.[1] |
Visualizations
Experimental Workflow
Caption: General workflow for sulfonamide synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low sulfonamide yield.
Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
References
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH.
- Wikipedia. (n.d.). Sulfonamide.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? (2009). NRC Publications Archive - Canada.ca.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Biphenyl Sulfonamides.
- Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?.
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Troubleshooting Sulfonylation Reactions with Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate in sulfonylation reactions. Our goal is to move beyond simple procedural steps and explain the causality behind common experimental challenges, empowering you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary side reactions I should be aware of when using this compound?
When using this compound, you are harnessing the high electrophilicity of the sulfonyl chloride group to react with a nucleophile (typically an amine or alcohol).[1][2] However, this reactivity also makes the compound susceptible to several competing and undesired pathways. The most common side reactions are:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride moiety is sensitive to water, which acts as a nucleophile to hydrolyze it to the corresponding and often unreactive sulfonic acid. This is frequently the most significant cause of yield loss.[3][4]
-
Hydrolysis of the Methyl Ester: The methyl ester group can be cleaved under either strongly acidic or basic conditions, especially during prolonged reaction times or harsh workups, yielding the corresponding carboxylic acid.[5]
-
Incomplete Reaction: A significant amount of unreacted starting material may remain due to suboptimal reaction conditions, insufficient nucleophilicity of the substrate, or steric hindrance.
-
Self-Condensation/Dimerization: Under certain conditions, intermolecular reactions can lead to the formation of sulfonic anhydrides (R-SO₂-O-SO₂-R), particularly in the presence of water, which can further complicate the product mixture.
The following diagram illustrates the primary reaction and its key competing pathways.
Caption: Competing pathways in sulfonylation reactions.
FAQ 2: My main impurity is the sulfonic acid derivative, not my desired product. What happened and how can I prevent it?
This is the most common issue encountered and is almost always due to the hydrolysis of the sulfonyl chloride. The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by water.
Root Cause Analysis: The source of water can be ambient moisture, wet solvents, or non-anhydrous reagents. During an aqueous workup, the product's solubility in the aqueous phase can also lead to significant hydrolysis, although the low water solubility of many arylsulfonyl chlorides can offer some protection.[4][6]
Troubleshooting Guide: Minimizing Hydrolysis
| Problem | Probable Cause | Recommended Solution |
| Low yield, sulfonic acid detected by LC-MS/NMR | Trace water in the reaction. | 1. Dry Solvents: Use freshly distilled solvents or solvents from a solvent purification system. Anhydrous solvents in sealed bottles are a good alternative. 2. Dry Reagents: Dry the amine/alcohol substrate if it is a solid. Use freshly opened bottles of liquid bases like pyridine or triethylamine. 3. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) using Schlenk techniques. |
| Product loss during workup | Hydrolysis during aqueous extraction. | 1. Minimize Contact Time: Perform the aqueous wash and extraction steps quickly. 2. Use Cold Solutions: Use ice-cold water or brine for the washes to reduce the rate of hydrolysis. 3. Precipitate Product: If the sulfonyl chloride product is insoluble in water, it may precipitate directly from the reaction mixture upon addition to water, which can be an effective purification method.[4][6] |
Protocol: General Procedure for Anhydrous Sulfonylation
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add your nucleophile (amine or alcohol, 1.0 eq.).
-
Dissolution: Dissolve the nucleophile in an anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile).
-
Base Addition: Add a suitable non-nucleophilic base (e.g., pyridine or triethylamine, 1.1-1.5 eq.) via syringe. Cool the mixture in an ice bath (0°C).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent and add it dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. Promptly extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with cold 1M HCl (to remove amine bases), saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
FAQ 3: I'm observing the formation of 2-[4-(chlorosulfonyl)phenyl]acetic acid. Why is my ester group cleaving?
The cleavage of the methyl ester to its corresponding carboxylic acid indicates that the reaction or workup conditions are too harsh.
Causality:
-
Base-Mediated Hydrolysis: If you are using a strong, nucleophilic base (like NaOH or KOH) or if your amine nucleophile is particularly basic, it can catalyze the hydrolysis of the ester, especially if water is present.
-
Acid-Mediated Hydrolysis: A harsh acidic workup (e.g., prolonged exposure to concentrated acid) can also lead to ester cleavage.[5]
The key is to select a base that is strong enough to scavenge the HCl byproduct of the sulfonylation but not so strong or nucleophilic that it attacks the ester.
Caption: Logic for selecting a suitable base.
Preventative Measures:
-
Use Non-Nucleophilic Bases: Pyridine and triethylamine (TEA) are standard choices as they are effective HCl scavengers but are generally poor nucleophiles towards esters.
-
Control Stoichiometry: Use only a slight excess of the base (1.1-1.5 equivalents).
-
Moderate pH during Workup: Use dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) solutions for washing. Avoid prolonged contact with these aqueous layers.
-
Lower Reaction Temperature: If ester cleavage persists, running the reaction at a lower temperature (e.g., 0°C) can disfavor this side reaction.
FAQ 4: My reaction is sluggish, with significant starting material remaining. How can I improve conversion?
Low conversion can be attributed to several factors related to kinetics and reagent activity.
Troubleshooting Low Conversion
| Observation | Probable Cause | Recommended Action |
| Reaction stalls after initial conversion | 1. Insufficient Base: The HCl byproduct protonates the amine nucleophile, rendering it inactive. The base is consumed. 2. Deactivated Reagent: The sulfonyl chloride may have partially hydrolyzed upon storage. | 1. Check Base Stoichiometry: Ensure at least 1 equivalent of base is used for every equivalent of HCl produced. 2. Use Fresh Reagent: Use a fresh bottle of this compound or verify its purity. |
| Reaction is slow from the start | 1. Low Nucleophilicity: The amine or alcohol is electronically poor or sterically hindered. 2. Low Temperature: The activation energy for the reaction is not being met. | 1. Add a Catalyst: For weakly nucleophilic alcohols, catalytic amounts of DMAP (4-Dimethylaminopyridine) can significantly accelerate the reaction. 2. Increase Temperature: Gently heat the reaction (e.g., to 40°C or reflux, solvent permitting), while monitoring for side product formation. |
| Heterogeneous mixture | Poor Solubility: One of the reagents is not fully dissolved, limiting the reaction rate. | Change Solvent: Switch to a solvent in which all components are soluble (e.g., DMF, DMAc), ensuring the new solvent is anhydrous and compatible with the reaction. |
References
- SYNTHESIS AND REACTIONS OF SULFINYL CHLORIDES.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). Papaws.
- Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (2022). Pearson+.
- Synthesis of Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. (2021). ACS Organic & Inorganic Au.
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.).
- The production method of methylphenylacetic acid. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Hydrolysis of "Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" During Workup
This guide is intended for researchers, scientists, and drug development professionals working with "Methyl 2-[4-(chlorosulfonyl)phenyl]acetate." As a key reactive intermediate, its sulfonyl chloride functional group is highly susceptible to hydrolysis, which can compromise reaction yields and product purity. This document provides a comprehensive troubleshooting guide and frequently asked questions to effectively manage and mitigate hydrolysis during experimental workups.
The Core Challenge: Reactivity of the Sulfonyl Chloride Group
"this compound" possesses two reactive sites: a methyl ester and an aromatic sulfonyl chloride. The sulfonyl chloride is a strong electrophile, readily attacked by nucleophiles. During aqueous workups, water acts as a nucleophile, leading to the formation of the corresponding sulfonic acid, an often undesirable byproduct. This hydrolysis reaction is influenced by pH, temperature, and the duration of exposure to aqueous media.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: I'm observing significant loss of starting material and the formation of a highly polar, water-soluble byproduct after my aqueous workup. What's happening?
Answer: This is a classic indication of sulfonyl chloride hydrolysis. The polar byproduct is almost certainly 4-(2-methoxy-2-oxoethyl)benzenesulfonic acid, the result of the sulfonyl chloride group reacting with water.
Troubleshooting Steps:
-
Minimize Contact Time: The extent of hydrolysis is directly proportional to the time the compound is in contact with water. Perform extractions and washes as quickly as possible.
-
Use Cold Aqueous Solutions: Lowering the temperature slows down the rate of hydrolysis. Always use ice-cold water, brine, or other aqueous solutions for washing.
-
Maintain an Acidic to Neutral pH: The hydrolysis of aromatic sulfonyl chlorides is significantly accelerated by alkaline conditions. It is crucial to keep the aqueous phase at a neutral or slightly acidic pH (4-6). Avoid basic solutions like sodium bicarbonate or carbonate if you intend to preserve the sulfonyl chloride group.
Optimized Hydrolysis-Minimizing Workup Workflow
Caption: A workflow designed to minimize the hydrolysis of sulfonyl chlorides during workup.
Question 2: Can I use a saturated sodium bicarbonate solution to neutralize my reaction mixture before extraction?
Answer: This is strongly discouraged. Sodium bicarbonate creates a basic environment that will catalyze the rapid hydrolysis of the sulfonyl chloride.
Scientific Rationale:
The bicarbonate ion in solution establishes an equilibrium that produces hydroxide ions, which are potent nucleophiles. These hydroxide ions will readily attack the electrophilic sulfur atom of the sulfonyl chloride, leading to its conversion to the sulfonic acid. Studies on the hydrolysis of aromatic sulfonyl chlorides have shown that the reaction follows an SN2 mechanism, and the rate is significantly higher in alkaline conditions compared to neutral or acidic water.
Alternative Neutralization Strategy: The Reverse Quench
If neutralization is unavoidable, a "reverse quench" can mitigate hydrolysis.
Protocol: Reverse Quench
-
Create a biphasic mixture of your extraction solvent (e.g., ethyl acetate) and a cold, dilute solution of a weak base (e.g., 5% sodium bicarbonate).
-
Stir this mixture vigorously to create a large interfacial area.
-
Slowly add your reaction mixture to the rapidly stirring biphasic system.
This technique allows the sulfonyl chloride to be immediately partitioned into the organic phase, minimizing its exposure time to the aqueous base.
Question 3: My reaction solvent is immiscible with water. Can I just add water and separate the layers without a full workup?
Answer: While this may seem like a time-saving measure, significant hydrolysis can still occur at the interface between the two layers. The degree of hydrolysis will depend on the contact time and the amount of agitation. Even without vigorous mixing, interfacial reaction can lead to product loss.
| Agitation Level | Relative Rate of Hydrolysis | Recommendation |
| Vigorous Stirring at RT | High | Avoid prolonged stirring with aqueous solutions. |
| Gentle Inversions at 0-5 °C | Low | Preferred method for washing if necessary. |
| Standing (No Agitation) | Moderate | Hydrolysis will still occur at the interface over time. |
Best Practice: If washing is necessary, use ice-cold brine. The high salt concentration of brine reduces the solubility of organic compounds in the aqueous layer and can help prevent the formation of emulsions.
Question 4: I'm still observing hydrolysis despite these precautions. Are there non-aqueous workup options?
Answer: Yes, non-aqueous workups are the most effective method to completely avoid hydrolysis. The feasibility of this approach depends on the nature of the reaction byproducts.
Non-Aqueous Workup Protocols:
-
Filtration: If your reaction generates solid byproducts (e.g., hydrochloride salts from a reaction with an amine), they can often be removed by filtration.
-
Dilute the reaction mixture with a solvent in which the byproducts are insoluble.
-
Filter the mixture through a pad of celite or a similar filter aid.
-
Rinse the filter cake with a small amount of cold, fresh solvent.
-
-
Direct Concentration: If the product is not volatile and the reaction byproducts are, the solvent can be removed directly under reduced pressure.
-
Crucial: Use a low-temperature bath for the rotary evaporator to prevent thermal degradation.
-
This method will not remove non-volatile impurities.
-
-
Direct Loading onto a Silica Gel Column: The crude reaction mixture can be directly loaded onto a silica gel column for purification.
-
Use a non-polar eluent system (e.g., hexanes/ethyl acetate) as the silica surface has acidic silanol groups that can slowly cause hydrolysis.
-
A dry-loading technique is often preferable to a liquid load, especially if a polar solvent was used for the reaction.
-
Summary of Key Principles
-
Temperature Control: Keep all aqueous solutions and the reaction mixture cold during workup.
-
pH Management: Strictly avoid basic conditions. A neutral to slightly acidic pH is optimal.
-
Minimize Water Exposure: Reduce the time your compound is in contact with any aqueous phase.
-
Embrace Non-Aqueous Methods: When feasible, a non-aqueous workup is the surest way to prevent hydrolysis.
By adhering to these principles, you can significantly enhance the yield and purity of "this compound" and other sensitive sulfonyl chloride-containing compounds in your synthetic endeavors.
References
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Available at: [Link]
Purification strategies for sulfonamides from "Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" reactions
Topic: Purification Strategies for Sulfonamides from "Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Purification of Phenylacetate Sulfonamides
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand the challenges that can arise during the synthesis and purification of novel chemical entities. The reaction of this compound with various amines is a common and powerful method for generating libraries of sulfonamide derivatives, which are of significant interest in medicinal chemistry.[1][2][3] However, the journey from crude reaction mixture to a highly pure final compound is often where the real challenges lie.
This guide is designed to provide you with in-depth, field-proven insights into purifying these specific sulfonamides. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you troubleshoot effectively and make informed decisions in your own experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the work-up and purification of your sulfonamide products.
Question: My crude product is a sticky oil or gum after the initial work-up, not the expected solid. How can I induce crystallization?
Answer: This phenomenon, often termed "oiling out," is a frequent issue in crystallization and typically indicates that the melting point of your compound (or the compound plus impurities) is lower than the boiling point of the solvent used.[4] It can also be caused by a high concentration of impurities depressing the melting point.
Causality & Strategy: The goal is to find a solvent system where the sulfonamide has high solubility at elevated temperatures but low solubility at room or lower temperatures.
Solutions:
-
Solvent System Modification: The initial solvent may be too good a solvent. Try introducing a non-polar "anti-solvent" dropwise into a concentrated solution of your oil in a polar solvent (e.g., add hexanes to a solution in ethyl acetate or dichloromethane) until persistent cloudiness is observed. Then, gently warm the mixture until it becomes clear and allow it to cool slowly.
-
Slow Cooling & Seeding: Rapid cooling often promotes oil formation. Allow the solution to cool to room temperature slowly, and then transfer it to a 4°C refrigerator, and finally to a freezer if necessary. If you have a small amount of pure solid from a previous batch, add a "seed crystal" to encourage crystallization.[4]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Pre-Purification: If the crude product is highly impure, the impurities may be inhibiting crystallization. A rapid filtration through a small plug of silica gel (eluting with a solvent that moves your product but leaves some impurities behind) can sometimes remove enough of the problematic material to allow for successful crystallization.
Question: My TLC plate of the crude reaction mixture shows three major spots. What are they likely to be, and how do I get rid of them?
Answer: In a typical reaction between this compound and a primary or secondary amine, the three most common species observed on a TLC plate are:
-
Desired Sulfonamide Product: This is your target compound.
-
Unreacted Amine: Especially if more than one equivalent was used.
-
Sulfonic Acid By-product: Formed from the hydrolysis of the starting sulfonyl chloride.[3][5]
Identification & Removal Strategy:
| Impurity | Identification on TLC | Removal Strategy |
| Excess Amine | Typically polar (low Rf), may streak. Stains with ninhydrin if primary/secondary. | Acidic Wash: During work-up, wash the organic layer with a dilute acid like 1M HCl. The amine will form a water-soluble ammonium salt and partition into the aqueous layer.[6][7] |
| Sulfonic Acid | Highly polar (often stays at the baseline). | Basic Wash: Wash the organic layer with a mild base like saturated sodium bicarbonate solution. The acidic sulfonic acid will be deprotonated to its water-soluble sulfonate salt.[6][7] |
| Starting Material | Compare Rf to a spot of the starting sulfonyl chloride (if stable enough for TLC). | Chromatography or Recrystallization: If not removed by aqueous washes, these techniques are necessary. |
Experimental Protocol: Acid-Base Extraction Work-up
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl. Shake the funnel gently at first, venting frequently, then more vigorously. Allow the layers to separate and drain the aqueous layer.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Again, shake gently while venting (CO₂ gas will be evolved), then more vigorously. Drain the aqueous layer.
-
Brine Wash: Wash with saturated NaCl solution to remove residual water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Analyze the resulting crude material by TLC to confirm the removal of amine and sulfonic acid impurities.
Question: My column chromatography isn't giving good separation between my product and a close-running impurity. How can I improve the resolution?
Answer: Poor resolution in column chromatography is a common challenge. The key is to increase the differential migration of the compounds on the stationary phase.
Causality & Strategy: The separation factor (α), which is the ratio of the retention factors of the two compounds, needs to be increased. This is most often achieved by modifying the mobile phase polarity.
Solutions:
-
Optimize the Mobile Phase: The "10-15% Rule" is a good guideline. If your current mobile phase is, for example, 30% ethyl acetate in hexanes, try testing solvent systems with 15-20% less and 15-20% more polarity (e.g., 25% EtOAc and 35% EtOAc) by TLC to see how the separation changes. The goal is to have the Rf of your desired compound around 0.3 for optimal separation.
-
Change Solvent System Composition: Sometimes, simply changing the polarity isn't enough. Different solvents have different interactions with the analyte and silica. For instance, replacing ethyl acetate with a mixture of dichloromethane and methanol, or adding a small percentage (0.5-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can dramatically alter selectivity.
-
Improve Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. The crude material should be loaded onto the column in the minimum possible volume of solvent (ideally, pre-adsorbed onto a small amount of silica gel). A wide loading band will lead to poor separation.
-
Use a Finer Grade of Silica Gel: Smaller particle size silica provides a greater surface area and more theoretical plates, leading to better resolution, though it will require higher pressure to run.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for this class of sulfonamides?
The optimal strategy depends on the physical properties of the specific sulfonamide and the impurity profile. A general workflow is recommended:
Caption: Decision workflow for sulfonamide purification.
-
Initial Work-up: Always begin with an acid-base liquid-liquid extraction to remove the most common ionic impurities (excess amine, hydrolyzed sulfonic acid).[6][7]
-
Assessment: Analyze the crude product by TLC or LCMS.
-
If the Product is a Solid and Relatively Clean (>90%): Recrystallization is the most efficient and scalable method.[4][8]
-
If the Product is an Oil or Highly Impure: Flash column chromatography is necessary to separate the desired product from non-ionic, close-running impurities.[9][10]
Q2: How does the choice of amine (primary vs. secondary, aromatic vs. aliphatic) affect purification?
The nature of the amine reactant significantly influences the properties of the resulting sulfonamide and thus the purification strategy.
| Amine Type | Impact on Sulfonamide | Purification Considerations |
| Primary Aliphatic | Products are often more polar. The N-H proton is acidic (pKa ~10), allowing for potential extraction into strong base, but this is rarely selective. | Standard acid wash removes excess amine. Products may require more polar solvent systems for chromatography (e.g., higher % of ethyl acetate or methanol). |
| Secondary Aliphatic | Products are generally less polar than primary analogues. No acidic N-H proton. | Standard acid wash is effective. Products elute faster on silica gel. |
| Aromatic Amines (Anilines) | Products are often crystalline and less polar. The N-H proton (if from a primary aniline) is more acidic than in aliphatic sulfonamides. | Excess aniline is less basic and may require more thorough acidic washes for complete removal. Products are often good candidates for recrystallization. |
Q3: What analytical techniques are essential for confirming the purity of my final product?
A combination of techniques is required to unequivocally determine purity and confirm the structure.
-
Chromatographic Methods (HPLC/UPLC): High-Performance Liquid Chromatography is the gold standard for purity assessment.[11][12][13] It provides a quantitative measure of purity (e.g., >99% by peak area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. LCMS is particularly powerful as it combines chromatographic separation with mass detection.[14]
Detailed Experimental Protocols
Protocol 1: Recrystallization of a Sulfonamide from an Ethanol/Water System
This protocol is a general guideline for a sulfonamide that is soluble in a hot alcohol and insoluble in water.
-
Dissolution: Place the crude solid sulfonamide in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Work in a fume hood and use a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 1:1 ethanol/water solution to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Adsorbent: Choose the appropriate amount of silica gel (typically 50-100 times the weight of the crude material).
-
Solvent Selection: Determine the optimal mobile phase (eluent) by TLC. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexanes). Ensure the packing is uniform and free of cracks or air bubbles.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
References
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]
- Google Patents. (1957). Sulfonamide purification process. US2777844A.
-
Wiley Online Library. (1983). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Taylor & Francis Online. (2021). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link]
- Google Patents. Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. FR2795723A1.
-
ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. Available at: [Link]
-
Taylor & Francis Online. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Artificial Cells, Nanomedicine, and Biotechnology. Available at: [Link]
-
MDPI. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Pharmaceuticals. Available at: [Link]
-
Oxford University Press. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
ResearchGate. (2019). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Princeton University, Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
National Institutes of Health. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. Available at: [Link]
-
National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. Available at: [Link]
- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. EP2551265A1.
- Google Patents. Method for preparing high-purity sulfonamide compound, and application thereof in preparing diclazuril. WO2016141548A1.
-
ResearchGate. (2020). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products. Available at: [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
-
ACS Publications. (2007). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
-
ACS Publications. (2016). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. Organic Process Research & Development. Available at: [Link]
-
PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Radiographics. Available at: [Link]
-
YouTube. (2020). Acid-Base Extraction Part-1. Available at: [Link]
-
ResearchGate. (2022). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. researchgate.net [researchgate.net]
"Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" reaction temperature and time optimization
Welcome to the technical support guide for the synthesis of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate. This resource is designed for researchers, chemists, and process development professionals to provide in-depth insights, optimization strategies, and troubleshooting solutions for the chlorosulfonation of methyl phenylacetate. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction success, enabling you to refine your process for optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic electrophilic aromatic substitution reaction. Methyl phenylacetate is treated with chlorosulfonic acid (HSO₃Cl). The highly electrophilic sulfur trioxide (SO₃) moiety, generated from the acid, attacks the electron-rich phenyl ring. Due to the ortho-, para-directing nature of the alkyl group on the benzene ring, the substitution occurs predominantly at the para-position, yielding the desired product.
Q2: What are the critical safety precautions for this reaction?
This reaction demands strict safety protocols. Chlorosulfonic acid is a highly corrosive and reactive substance.
-
Moisture Sensitivity: It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[1] All glassware must be thoroughly oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: Chlorosulfonic acid causes severe burns upon contact with skin and eyes.[2] Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is highly exothermic. The addition of chlorosulfonic acid must be slow and controlled, with efficient cooling to manage the internal temperature and prevent a runaway reaction. All procedures should be performed within a certified chemical fume hood.
Troubleshooting Guide: Optimizing Reaction Temperature and Time
Optimizing temperature and reaction time is crucial for maximizing yield and minimizing impurities. The following guide addresses common issues encountered during the synthesis.
Issue 1: Low or No Product Formation
Q: I've run the reaction, but analysis (TLC, HPLC) shows mostly unreacted starting material. What went wrong?
A: This indicates that the reaction conditions were not sufficient to drive the conversion. Let's break down the likely causes:
-
Cause A: Reaction Temperature is Too Low. Chlorosulfonation requires a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow. Typically, the reaction is initiated at a low temperature (0-5 °C) during the slow addition of chlorosulfonic acid for safety, and then gradually warmed to promote the reaction. If the reaction stalls, a modest increase in temperature may be necessary.
-
Cause B: Insufficient Reaction Time. Electrophilic aromatic substitutions are not always instantaneous. If the reaction time is too short, the conversion will be incomplete. It is essential to monitor the reaction's progress.
-
Cause C: Deactivated Reagent. Chlorosulfonic acid is hygroscopic and will decompose in the presence of atmospheric moisture.[3] If an old or improperly stored bottle is used, its potency may be compromised, leading to poor reactivity. Using a fresh, sealed bottle of the reagent is always recommended.
dot
Caption: Troubleshooting workflow for low product conversion.
Issue 2: Low Yield with Significant Impurity Formation
Q: The reaction worked, but my yield is poor, and I see multiple spots on my TLC plate. How can I improve this?
A: This is a classic optimization problem where side reactions are competing with your desired transformation. Temperature and time are the primary culprits.
-
Cause A: Reaction Temperature Was Too High. While heat can increase the reaction rate, excessive temperatures lead to undesirable side products.
-
Di-substitution: The product itself contains an activated aromatic ring and can undergo a second chlorosulfonation, leading to di-substituted impurities.
-
Decomposition: At higher temperatures, chlorosulfonic acid can cause charring or polymerization of the organic material.
-
-
Cause B: Reaction Time Was Too Long. Allowing the reaction to proceed for an extended period, even at a moderate temperature, provides more opportunity for the formation of side products. Once the starting material is consumed (as confirmed by a monitoring technique like TLC or HPLC), the reaction should be quenched.
-
Cause C: Improper Work-up and Hydrolysis. The chlorosulfonyl group is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid.[4][5] This is the most common impurity if the work-up is not performed carefully. The reaction must be quenched by pouring it onto crushed ice or into ice-water with vigorous stirring. This keeps the temperature low during the quench and helps precipitate the desired product while the more polar sulfonic acid impurity remains in the aqueous layer.
| Parameter | Effect of Being Too Low | Effect of Being Too High | Optimized Range |
| Temperature | Incomplete or slow reaction | Formation of di-substituted and decomposition byproducts | 0-5°C (addition), then 20-40°C (reaction) |
| Time | Incomplete conversion | Increased side product formation | 2-6 hours (monitor for completion) |
| Reagent Molar Ratio | Incomplete conversion | Increased di-substitution and difficult work-up | 3-5 equivalents of HSO₃Cl |
| Table 1: Summary of Reaction Parameter Optimization |
dot
Caption: Relationship between reaction parameters and outcomes.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is a recommended starting point. Adjustments may be necessary based on your specific lab conditions and scale.
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with methyl phenylacetate (1.0 eq). If a solvent is used, anhydrous dichloromethane or chloroform are suitable options. Cool the flask to 0-5°C using an ice-salt bath.
-
Reagent Addition: Charge the dropping funnel with chlorosulfonic acid (4.0 eq). Add the chlorosulfonic acid dropwise to the stirred solution of methyl phenylacetate over 1-2 hours. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature (approx. 25°C). Let it stir for 2-4 hours.
-
Monitoring: Monitor the disappearance of the starting material using TLC (See Protocol 2). The reaction is complete when the methyl phenylacetate spot is no longer visible.
-
Work-up: Prepare a separate large beaker containing crushed ice. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. A white precipitate should form.
-
Isolation: Filter the solid precipitate using a Buchner funnel and wash it thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes any residual acids.
-
Drying: Dry the isolated solid under vacuum to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 30:70 mixture of ethyl acetate and hexanes is a good starting point. Adjust polarity as needed.
-
Spotting: Carefully take a small aliquot from the reaction mixture (a drop on the end of a glass pipette) and quench it in a vial containing a small amount of water and ethyl acetate. Vortex the vial and spot the organic layer on the TLC plate alongside a spot of the starting methyl phenylacetate.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The starting material will have a higher Rf value than the more polar sulfonyl chloride product. The sulfonic acid impurity, if present, will typically remain at the baseline.
References
-
Fong, H. O., et al. "The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides". Canadian Journal of Chemistry, 1979, 57(10), 1206-1213, [Link].
-
Organic Syntheses . "β-Isovalerolactam-N-sulfonyl chloride". Organic Syntheses, Coll. Vol. 6, p.711 (1988); Vol. 53, p.77 (1973), [Link].
-
PrepChem . "Synthesis of Methyl [p-(p-chlorophenylsulfonyl)phenyl]acetate". PrepChem.com, 2023, [Link].
-
Der Pharma Chemica . "Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety". Der Pharma Chemica, 2015, 7(7):136-144, [Link].
- Google Patents. "Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib".
-
ResearchGate . "Troubleshooting Guide". ResearchGate, N.D., [Link].
-
CDC . "methyl acetate 1458". NIOSH, 1994, [Link].
-
Organic Syntheses . "methyl 2-(2-acetylphenyl)acetate". Organic Syntheses, Vol. 91, p.1 (2014), [Link].
- Google Patents. "Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib".
-
ResearchGate . "Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions". ResearchGate, 2017, [Link].
-
ResearchGate . "synthesis and biological evaluation of some novel 2-chloro-4- (methylsulfonyl) phenyl containing acylthiourea and 1,3- thiazolidin-4-one as promising antimicrobial agents". ResearchGate, 2015, [Link].
-
DOI . "Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions". DOI, N.D., [Link].
-
PrepChem . "Synthesis of methyl phenylacetate". PrepChem.com, 2023, [Link].
-
PubChemLite . "this compound (C9H9ClO4S)". PubChemLite, N.D., [Link].
- Google Patents. "Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate".
- Google Patents. "Preparation method of methyl 2-(4-chloromethylphenyl)propionate".
-
PubMed . "Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy". PubMed, 2011, [Link].
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 3. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Effect of base on "Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" reactivity
Welcome to the technical support resource for Methyl 2-[4-(chlorosulfonyl)phenyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to its reactivity, particularly concerning the influence of basic conditions on its two primary reactive sites: the sulfonyl chloride and the methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound" and how do they behave in the presence of a base?
This compound possesses two key functional groups susceptible to reaction with bases:
-
Sulfonyl Chloride (-SO₂Cl): This is a highly electrophilic group. It readily reacts with nucleophiles, most commonly primary or secondary amines, to form stable sulfonamides. This reaction is the most frequent application of this reagent. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1]
-
Methyl Ester (-COOCH₃): This group can undergo base-catalyzed hydrolysis (saponification) to form a carboxylate salt.[2][3][4][5] This reaction is generally slower than the sulfonylation of amines but can become a significant competing pathway, especially under harsh basic conditions (e.g., strong aqueous bases like NaOH or KOH).
The choice of base and reaction conditions is therefore critical to selectively target the sulfonyl chloride while preserving the methyl ester.
Q2: I am planning a sulfonamide synthesis. What type of base should I use and why?
For the synthesis of sulfonamides from this compound and an amine, a non-nucleophilic organic base is the preferred choice.[6]
-
Recommended Bases: Pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA).
-
Causality: These bases are sterically hindered and/or possess low nucleophilicity, meaning they will primarily act as proton scavengers to neutralize the HCl produced during the reaction.[1] This prevents the acidification of the reaction mixture, which would protonate the amine nucleophile and reduce its reactivity. They are less likely to compete with the amine in attacking the sulfonyl chloride or to promote the hydrolysis of the methyl ester.
Using strong, nucleophilic bases like sodium hydroxide or potassium hydroxide in aqueous solutions is generally not recommended for this specific transformation as it significantly increases the risk of two major side reactions:
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride can rapidly hydrolyze in the presence of water and a strong base to form the corresponding unreactive sulfonic acid.[6][7]
-
Saponification of the Methyl Ester: The methyl ester will be readily hydrolyzed to the carboxylate salt.[2][3][4][5]
The following diagram illustrates the intended reaction pathway versus potential side reactions with different base types.
Caption: Reaction pathways based on the choice of base.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Sulfonamide Product
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Sulfonyl Chloride | The sulfonyl chloride starting material is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[6] This can happen if the reagents, solvent, or glassware are not properly dried. | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6] |
| Inadequate Base | Insufficient amount or a weak base may not effectively neutralize the HCl byproduct. This leads to the protonation of the amine, reducing its nucleophilicity and stalling the reaction.[1] | Use at least one equivalent of a suitable non-nucleophilic organic base like pyridine or triethylamine.[1] For less reactive amines, consider a stronger, non-nucleophilic base like DBU. |
| Poor Quality Starting Material | The this compound may have degraded during storage due to moisture exposure. | Use a fresh bottle of the reagent or verify the purity of the existing stock before use. Store the compound in a cool, dry place. |
| Low Reactivity of the Amine | Sterically hindered or electron-deficient amines are less nucleophilic and may react slowly. | Increase the reaction temperature or use a more forcing solvent. A stronger, non-nucleophilic base might also be beneficial.[1] |
Problem 2: Presence of an Unexpected Side Product
| Observed Issue | Potential Cause | Identification & Solution |
| Product is more polar on TLC and soluble in aqueous base. | Ester Hydrolysis (Saponification): The methyl ester has been hydrolyzed to a carboxylic acid. This is likely if reaction conditions were too harsh (e.g., high temperature for extended periods, or use of a strong, aqueous base).[2][3][4][5] | Identification: The mass of the product will be 14 units less than the expected ester (loss of CH₂). The IR spectrum will show a broad O-H stretch. Solution: Re-run the reaction at a lower temperature and ensure the use of a non-nucleophilic organic base in an anhydrous organic solvent. |
| Product shows loss of the sulfonyl group. | Sulfonyl Chloride Hydrolysis: The starting material was hydrolyzed to the sulfonic acid before reacting with the amine. This is the most common side product when anhydrous conditions are not maintained.[6] | Identification: The product will have a mass corresponding to the sulfonic acid derivative. Solution: Strictly adhere to anhydrous reaction conditions.[1][6] |
| With primary amines, a higher molecular weight byproduct is observed. | Bis-sulfonation: If a primary amine (R-NH₂) is used, the initially formed sulfonamide still has an N-H proton. This proton can be removed by the base, and the resulting anion can react with another molecule of the sulfonyl chloride to form a bis-sulfonated product. | Solution: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the sulfonyl chloride is consumed.[6] Alternatively, using a larger excess of the amine can also disfavor the formation of the bis-sulfonated product. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a step-by-step method for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve the amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of Sulfonyl Chloride: Prepare a solution of this compound (1.0 equivalent) in a separate flask with anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC or LC-MS).
-
Workup:
-
Quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]
Caption: Workflow for sulfonamide synthesis.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the consumption of the starting material and the formation of the product.[8]
Procedure:
-
Prepare the TLC Plate: Use a silica gel plate. Draw a baseline in pencil about 1 cm from the bottom.[8]
-
Spotting: Using a capillary tube, spot the starting sulfonyl chloride, the amine, and the reaction mixture on the baseline.
-
Elution: Place the plate in a developing chamber containing an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Allow the solvent to travel up the plate.
-
Visualization: Visualize the spots under UV light. The disappearance of the sulfonyl chloride spot and the appearance of a new product spot indicate the reaction is progressing.
| Compound | Expected Rf Value |
| This compound | Intermediate |
| Amine | Variable (depends on structure) |
| Sulfonamide Product | Typically less polar than the amine, but polarity depends on the R group. |
References
- common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- Dounay, A. B., & Anderson, K. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Ball, D. W., Hill, J. W., & Scott, R. J. (n.d.). 15.9 Hydrolysis of Esters. In The Basics of General, Organic, and Biological Chemistry. LibreTexts.
- Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis - Benchchem. (n.d.).
- Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. (n.d.).
- Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (n.d.). Google Patents.
- Kowalski, J. A., & Kass, S. R. (2006). Preparation of sulfonamides from N-silylamines. The Journal of organic chemistry, 71(10), 3894–3898.
- Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. In Basic Principles of Organic Chemistry (2nd ed.). LibreTexts.
- Ritter, T. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6).
- Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis - Benchchem. (n.d.).
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (2009, September 25). Food Safety and Inspection Service.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
- Understanding Sulfonamide Allergy: Symptoms, Treatment, and Prevention - Wyndly. (2025, March 6). Wyndly.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (2025, August 6).
- 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in amine derivatization with "Methyl 2-[4-(chlorosulfonyl)phenyl]acetate"
Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered during the derivatization of amines with Methyl 2-[4-(chlorosulfonyl)phenyl]acetate. Our goal is to equip you with the scientific rationale and practical solutions needed to overcome low yields and other common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the sulfonamide formation reaction. We will delve into the root causes and provide actionable solutions.
Q1: My sulfonamide reaction is resulting in a low yield. What are the primary factors I should investigate?
Low yields in sulfonamide synthesis are a frequent challenge and can often be traced back to a few key areas.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks & Core Principles:
-
Reagent Integrity:
-
This compound: This reagent is highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture can convert the reactive sulfonyl chloride to the unreactive sulfonic acid, leading to a significant drop in yield. It is imperative to use a fresh bottle or a properly stored reagent.
-
Amine: Ensure your amine is pure and dry. Amines can react with atmospheric carbon dioxide to form carbamates, which can complicate the reaction.
-
Solvent: The use of anhydrous (dry) solvents is critical.[1][2] Residual water in the solvent is a primary culprit for sulfonyl chloride hydrolysis.
-
Base: If employing a tertiary amine base like triethylamine or pyridine, its purity and dryness are equally important.
-
-
Reaction Conditions:
-
Anhydrous Environment: All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere, such as nitrogen or argon, to exclude moisture.[1]
-
Stoichiometry: Carefully verify the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) to neutralize the HCl byproduct.[2]
-
Temperature Control: These reactions are typically initiated at 0 °C and then allowed to warm to room temperature. If the reaction is slow, gentle heating might be necessary, but excessive heat can encourage side reactions.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Q2: I'm observing an unexpected side product. What could it be?
The formation of side products can significantly reduce the yield of your desired sulfonamide. The most common side products are related to the reactivity of the starting materials.
-
Bis-sulfonated Amine: With primary amines (R-NH₂), a common side reaction is the formation of a bis-sulfonated product, where two molecules of the sulfonyl chloride react with the same amine nitrogen.[1] This is more likely to occur if the sulfonyl chloride is in excess or if the reaction conditions are not carefully controlled.
-
Polymeric Material: If your starting materials have multiple reactive sites, such as an amine and a group that can be converted to a sulfonyl chloride, intermolecular reactions can lead to the formation of polymers.[3]
Mitigation Strategies:
| Side Product | Probable Cause | Recommended Solution |
| Bis-sulfonated Amine | Excess sulfonyl chloride relative to a primary amine. | Use a slight excess of the amine (1.1-1.2 equivalents) to favor the mono-sulfonated product.[1] For particularly reactive systems, consider using a protecting group on the amine. |
| Polymeric Material | Bifunctional starting materials reacting intermolecularly. | If the amine is not the intended nucleophile, it should be protected before the sulfonation step.[3] |
| Sulfonic Acid | Hydrolysis of the sulfonyl chloride. | Ensure strictly anhydrous conditions and use fresh reagents.[1][2] |
Q3: Can I use an aqueous base like sodium hydroxide for this reaction?
While reactions of sulfonyl chlorides with amines can be performed under aqueous biphasic conditions (known as the Schotten-Baumann reaction), this approach significantly increases the risk of hydrolyzing the sulfonyl chloride.[1] For most research and development applications, using a non-nucleophilic organic base, such as pyridine or triethylamine, in an anhydrous organic solvent is the preferred method to minimize this competing hydrolysis reaction.[1]
Underlying Scientific Principles: The Sulfonamide Formation Mechanism
The reaction between this compound and an amine is a classic example of nucleophilic acyl-type substitution at a sulfur center.
Caption: Mechanism of sulfonamide formation.
The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate. The chloride ion is then eliminated as a leaving group, and a proton is lost from the nitrogen to yield the stable sulfonamide. A base is used to neutralize the hydrochloric acid (HCl) generated, driving the reaction to completion.
Experimental Protocols
General Protocol for Amine Derivatization
This protocol provides a starting point for the derivatization of a primary or secondary amine with this compound.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C and allow to cool under a stream of inert gas (nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 equivalent).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
-
Reaction:
-
Cool the solution to 0 °C using an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents).
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5]
-
For TLC analysis, spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). Visualize the spots under UV light. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
If using an organic solvent immiscible with water, transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield the pure sulfonamide.[1]
-
References
- Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Benchchem. (n.d.). Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis.
- Benchchem. (n.d.). Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis.
- Benchchem. (n.d.). Minimizing side products in sulfonamide synthesis.
- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.
Sources
Technical Support Center: A Guide to Mitigating Side Reactions with Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
Welcome to the technical support resource for researchers utilizing Methyl 2-[4-(chlorosulfonyl)phenyl]acetate. This molecule is a highly valuable and reactive intermediate in drug discovery and chemical synthesis. However, its potent reactivity, specifically the electrophilicity of the sulfonyl chloride group, can lead to challenging side reactions, most notably dimer formation and hydrolysis.
This guide is designed to move beyond simple protocols. It provides a framework for understanding the mechanistic underpinnings of these side reactions, offering field-proven strategies and troubleshooting logic to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions researchers encounter when working with this compound.
Q1: What is this compound and why is it so reactive?
A: this compound (CAS No. 53305-12-7) is an organic compound featuring a phenylacetate core functionalized with a sulfonyl chloride group (-SO₂Cl).[1][2] The sulfur atom in the sulfonyl chloride is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a powerful electrophile, readily attacked by nucleophiles. This reactivity is essential for its intended purpose, such as forming sulfonamides with amines or sulfonate esters with alcohols, but it also opens the door to undesired side reactions.[3][4]
Q2: What is the "dimer" impurity, and how does it form?
A: The term "dimer" in this context typically refers to a diaryl sulfone . This side product forms when the highly electrophilic sulfonyl chloride group of one molecule of this compound is attacked by the electron-rich aromatic ring of a second molecule. This is essentially a Friedel-Crafts-type reaction. The reaction is self-propagating and can be catalyzed by strong acids, including hydrochloric acid (HCl) that is generated in situ from the hydrolysis of the starting material.
Q3: Besides the dimer, what is the most common competing side reaction?
A: The most prevalent and often-underestimated side reaction is hydrolysis . Sulfonyl chlorides react readily with water (moisture) to form the corresponding sulfonic acid.[5][6] This process consumes your starting material, reduces yield, and generates corrosive HCl gas.[5] Critically, the HCl produced can then catalyze the very dimer formation you are trying to avoid. Therefore, preventing hydrolysis is the foundational first step in preventing dimerization.
Part 2: Visualizing the Competing Reaction Pathways
To effectively control a reaction, one must understand the competing mechanistic pathways. The diagram below illustrates the desired reaction of this compound with a generic nucleophile (Nu-H) versus the two primary undesired pathways: hydrolysis and dimer formation.
Caption: Competing reaction pathways for this compound.
Part 3: Proactive Prevention & Troubleshooting Guide
This section is structured to help you design robust experimental conditions from the outset.
Q4: What are the non-negotiable first steps to prevent hydrolysis?
A: Rigorous exclusion of water is paramount. Failure to do so will compromise your material before the reaction even begins.[5][6]
-
Inert Atmosphere: Always handle the solid and prepare reaction mixtures under an inert atmosphere, such as dry nitrogen or argon.[5]
-
Anhydrous Conditions: Use freshly dried, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.[5]
-
Proper Storage: Store the reagent in a desiccator or a glovebox, away from ambient humidity. The container must be sealed tightly.[5]
-
Minimize Exposure: Weigh out only the required amount for the immediate reaction to avoid compromising the entire stock bottle.[5]
Q5: What key reaction parameters should I control to minimize dimer formation?
A: Once hydrolysis is controlled, focus on optimizing reaction conditions to favor the desired pathway over dimerization. The following parameters are critical:
| Parameter | Recommendation | Scientific Rationale (Causality) |
| Temperature | Maintain low temperatures (e.g., start at 0 °C or below, then allow to slowly warm to room temperature if necessary). | Dimerization, like many side reactions, often has a higher activation energy than the desired reaction. Lower temperatures disproportionately slow the rate of this undesired pathway, thereby increasing selectivity.[7] |
| Reagent Addition | Add the this compound solution slowly and dropwise to the solution containing your nucleophile. | This strategy, known as "inverse addition," keeps the instantaneous concentration of the highly reactive sulfonyl chloride low. This minimizes the probability of two sulfonyl chloride molecules encountering each other, thus suppressing the self-reaction (dimerization) pathway. |
| Base Selection | Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). | A base is required to scavenge the HCl generated during the primary reaction. A hindered base can effectively neutralize the acid without acting as a nucleophile itself or promoting other side reactions.[7] |
| Solvent Choice | Employ aprotic, non-reactive solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). | These solvents effectively dissolve the reagents without participating in the reaction. Avoid protic solvents (like alcohols) unless they are the intended nucleophile, as they will react with the sulfonyl chloride. |
| Reaction Monitoring | Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Over-extending reaction times after the primary nucleophile has been consumed provides more opportunity for slower side reactions like dimerization to occur. Stop the reaction once the starting material is consumed.[7] |
Q6: My reaction is very slow, and forcing conditions (e.g., heating) are increasing dimer formation. What should I do?
A: This is a classic selectivity challenge. Heating will accelerate all reactions, often favoring the undesired ones. Instead of increasing heat:
-
Re-evaluate your base: Ensure at least one equivalent of a suitable non-nucleophilic base is present to neutralize HCl, as its buildup can inhibit the reaction.
-
Consider a Catalyst: For certain reactions, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be used in small (0.1 equiv) amounts to accelerate the primary sulfonylation, potentially allowing the reaction to proceed at a lower temperature.[7] Use with caution, as it can also accelerate side reactions if not optimized.
-
Confirm Reagent Purity: Titrate your sulfonyl chloride or analyze it by NMR to ensure it has not significantly hydrolyzed to the less reactive sulfonic acid during storage.
Part 4: Analytical Protocols for Detection & Characterization
Verifying the outcome of your reaction is as important as setting it up correctly.
Q7: How can I confirm the presence and quantity of dimer or other impurities?
A: High-Performance Liquid Chromatography (HPLC) is the most effective technique for in-process monitoring and final purity assessment.[3][4] It allows for the clear separation of the starting material, the desired product, and various byproducts like the dimer and the sulfonic acid.
Protocol: In-Process Reaction Monitoring by HPLC
-
Sample Preparation:
-
Carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture.
-
Immediately quench it in a vial containing a larger volume (~1 mL) of a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This halts the reaction and dilutes the sample for analysis.
-
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: Start with a high concentration of Mobile Phase A, and gradually increase Mobile Phase B over 10-15 minutes. (e.g., 95:5 A:B to 5:95 A:B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm or 254 nm.[8]
-
Column Temperature: 30 °C.[8]
-
-
Data Interpretation:
-
Retention Time: The highly polar sulfonic acid (from hydrolysis) will elute first. The starting material and the desired product will elute later, followed by the larger, more non-polar dimer.
-
Peak Area: Track the decrease in the starting material's peak area and the increase in the product's peak area. The emergence of new peaks indicates byproduct formation.
-
Workflow for Impurity Identification
If HPLC analysis reveals significant impurities, the following workflow can be used for definitive identification.
Caption: Logical workflow for the identification of unknown reaction byproducts.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
- Atofina. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. (FR2795723A1). Google Patents.
-
Atherton, J. H., & Blacker, A. J. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(2), 168–173. ACS Publications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Reddit user discussion. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]
-
Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–930. NIH. Retrieved from [Link]
-
Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(42), 15003-15007. Wiley Online Library. Retrieved from [Link]
-
Wang, K., et al. (2016). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Organic Process Research & Development, 20(12). ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. Retrieved from [Link]
- CNIPA. (n.d.). Method for detecting content of pyridine-3-sulfonyl chloride. (CN105158319A). Patsnap.
-
Colizza, M., et al. (2007). 1,2-Dimethylimidazole-4-sulfonyl Chloride, a Novel Derivatization Reagent for the Analysis of Phenolic Compounds by Liquid Chromatography Electrospray Tandem Mass Spectrometry: Application to 1-Hydroxypyrene in Human Urine. Journal of Chromatography A, 1159(1-2), 130-137. NIH. Retrieved from [Link]
Sources
- 1. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 2. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Catalyst Selection for Methyl 2-[4-(chlorosulfonyl)phenyl]acetate Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions mediated by Methyl 2-[4-(chlorosulfonyl)phenyl]acetate, focusing on catalyst selection and reaction optimization.
Introduction: The Chemistry of this compound
This compound is a versatile reagent primarily used for the synthesis of sulfonamides through the reaction of its sulfonyl chloride group with primary or secondary amines.[1][2] The presence of a methyl ester group and a reactive benzylic position introduces both opportunities for further functionalization and potential challenges in terms of chemoselectivity. This guide will help you navigate these complexities to achieve optimal results in your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Catalyst Selection and Optimization
Question 1: I am planning a sulfonamide synthesis with this compound and a primary amine. What is the best catalyst to use?
Answer:
For the reaction between this compound and a primary or secondary amine, the choice of catalyst is critical for achieving high yields and reaction rates. While traditional methods often employ pyridine as both a base and a catalyst, we strongly recommend 4-(Dimethylamino)pyridine (DMAP) as a superior nucleophilic catalyst.[3][4]
Why DMAP is the Preferred Catalyst:
-
Enhanced Nucleophilicity: DMAP is significantly more nucleophilic than pyridine. It reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the starting sulfonyl chloride.[5]
-
Increased Reaction Rates: The use of DMAP can lead to a dramatic increase in reaction rates, often by several orders of magnitude compared to pyridine-catalyzed reactions.[3] This allows for shorter reaction times and can be particularly beneficial for less reactive amines.
-
Milder Reaction Conditions: DMAP-catalyzed reactions often proceed efficiently at room temperature, avoiding the need for heating that might be required with pyridine, which can be advantageous for thermally sensitive substrates.[3]
Comparison of Common Bases/Catalysts:
| Catalyst/Base | Role | Relative Efficiency | Key Considerations |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Excellent | Highly efficient, especially for sterically hindered or less reactive amines. Used in catalytic amounts (typically 1-10 mol%). |
| Pyridine | Base & Weak Catalyst | Moderate | Can be used as both a solvent and a base. Less effective as a catalyst compared to DMAP.[3] |
| Triethylamine (TEA) | Non-nucleophilic Base | Good (as a base) | Primarily acts as an acid scavenger to neutralize the HCl byproduct. Does not have the catalytic activity of DMAP. |
Experimental Protocol: General Procedure for DMAP-Catalyzed Sulfonamide Synthesis
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN)).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove DMAP and any remaining amine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: My reaction with a sterically hindered amine is very slow, even with DMAP. What can I do to improve the reaction rate?
Answer:
Sterically hindered amines present a challenge due to their reduced nucleophilicity. While DMAP is an excellent choice, further optimization may be necessary.
Troubleshooting Steps:
-
Increase Catalyst Loading: For particularly challenging substrates, increasing the DMAP loading to 20-30 mol% can enhance the reaction rate.
-
Elevate the Temperature: Gentle heating (e.g., to 40-50 °C) can provide the necessary activation energy for the reaction to proceed. However, be mindful of potential side reactions at higher temperatures.
-
Solvent Choice: Switching to a more polar aprotic solvent like Dimethylformamide (DMF) can sometimes accelerate the reaction by better solvating the ionic intermediates. Ensure the DMF is anhydrous.
-
Alternative Catalysts: For extremely hindered amines, consider exploring more specialized catalysts. While less common for this specific transformation, catalysts like 4-pyrrolidinopyridine (4-PPY) have shown even greater catalytic activity than DMAP in some acylation reactions due to the increased electron-donating ability of the pyrrolidino group.[6]
II. Side Reactions and Chemoselectivity
Question 3: I am concerned about the hydrolysis of the methyl ester group under the reaction conditions. How can I prevent this?
Answer:
This is a valid concern, as the methyl ester in this compound can be susceptible to hydrolysis, especially under basic conditions.[7][8]
Key Strategies to Minimize Ester Hydrolysis:
-
Strict Anhydrous Conditions: The primary cause of hydrolysis is the presence of water. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (nitrogen or argon).
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) as the acid scavenger. These bases are less likely to directly attack the ester group compared to inorganic bases like hydroxides.
-
Control Reaction Time: Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed to minimize prolonged exposure to the reaction conditions.
-
Mild Work-up: During the aqueous work-up, avoid strongly basic solutions. Use a saturated solution of sodium bicarbonate for neutralization and perform the washings quickly.[9]
Chemoselectivity: Sulfonylation vs. Ester Hydrolysis
The reaction of the sulfonyl chloride with an amine is generally much faster than the hydrolysis of the methyl ester, especially under anhydrous conditions with a non-nucleophilic base. The high reactivity of the DMAP-activated N-sulfonylpyridinium intermediate further favors the desired sulfonylation reaction.
Caption: Competing reaction pathways for this compound.
Question 4: I am observing an unexpected side product in my reaction. What could it be?
Answer:
Besides ester hydrolysis, other side reactions are possible depending on the specific amine and reaction conditions.
Potential Side Products and Their Causes:
-
Bis-sulfonylation of Primary Amines: If you are using a primary amine, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with another molecule of the sulfonyl chloride, leading to a bis-sulfonated product.
-
Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents) to ensure the complete consumption of the sulfonyl chloride.
-
-
Reaction at the Benzylic Position: While less common under these conditions, strong bases or elevated temperatures could potentially lead to reactions at the benzylic C-H bond adjacent to the ester.
-
Solution: Maintain mild reaction temperatures and use the recommended non-nucleophilic bases.
-
-
Polymerization: If the amine used has more than one nucleophilic site, polymerization can occur.
-
Solution: If you are working with a multifunctional amine, consider using protecting groups for the other reactive sites.
-
III. Purification and Analysis
Question 5: What is the best way to purify the final sulfonamide product?
Answer:
The purification method will depend on the physical properties of your synthesized sulfonamide.
-
Column Chromatography: This is the most common and effective method for purifying sulfonamides. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is generally effective.
-
Recrystallization: If your sulfonamide is a solid, recrystallization can be an excellent method to obtain a highly pure product. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water.
TLC Monitoring:
When monitoring your reaction by TLC, the sulfonamide product will typically have a lower Rf value (be more polar) than the starting sulfonyl chloride. The amine's polarity will vary, but it is important to have a reference spot for all starting materials.
References
-
Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH. Available at: [Link]
-
Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Pearson. Available at: [Link]
-
4-Dimethylamino-pyridine(DMAP). ResearchGate. Available at: [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts. ResearchGate. Available at: [Link]
-
p-Dimethylaminopyridine (DMAP): A highly efficient catalyst for one pot, solvent free synthesis of substituted 2-amino-2-chromen. ResearchGate. Available at: [Link]
-
Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. ResearchGate. Available at: [Link]
-
Protocol for the preparation of primary amine-containing catalysts on the resin. PMC - NIH. Available at: [Link]
-
Nucleophilic Reactivity. Part III. Kinetics of Reactions of Methyl Perchlorate with Amines in Water and Methanol.. SciSpace. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. NIH. Available at: [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]
-
Sulfonylation of aromatic compounds with methyl p-toluenesulfonate as a sulfonylating precursor. ResearchGate. Available at: [Link]
-
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses Procedure. Available at: [Link]
-
Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI. Available at: [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
(PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. Available at: [Link]
-
This compound (C9H9ClO4S). PubChemLite. Available at: [Link]
-
Protocol for the preparation of primary amine-containing catalysts on the resin. STAR Protocols. Available at: [Link]
-
Article - Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. Digital Repository. Available at: [Link]
-
5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride. Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi. DergiPark. Available at: [Link]
-
(PDF) Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4-Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.. Google Patents.
-
(PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Kinetic Analysis of Sulfonamide Formation: Benchmarking Methyl 2-[4-(chlorosulfonyl)phenyl]acetate Against Modern Synthetic Alternatives
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the efficacy of numerous therapeutic agents.[1][2] The optimization of its synthesis is therefore a critical task for researchers in drug development. Kinetic analysis provides the fundamental data required for robust process development, scale-up, and the assurance of product quality. This guide presents an in-depth, comparative analysis of the kinetics of sulfonamide formation. We will use the reaction of "Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" with an amine as our benchmark—representing the classical sulfonyl chloride pathway. This traditional method will be objectively compared against contemporary alternatives, including the use of sulfonyl fluorides and electrochemical synthesis, providing researchers with the data and rationale to select the optimal methodology for their specific application.
Introduction: The Imperative for Kinetic Understanding in Sulfonamide Synthesis
The prevalence of the sulfonamide moiety in top-selling pharmaceuticals underscores its importance.[3] Beyond its role as a pharmacophore, its physicochemical properties—such as hydrolytic stability, hydrogen bonding capability, and polarity—make it a valuable functional group in drug design.[2] The most common route to sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5] While effective, this method is not without its challenges, including the moisture sensitivity of sulfonyl chlorides and the often harsh conditions required for their preparation.[6][7]
Understanding the kinetics of this transformation is not merely an academic exercise. It is essential for:
-
Process Optimization: Identifying rate-limiting steps and the influence of variables like temperature, concentration, and catalyst loading.
-
Impurity Profiling: Understanding the formation rates of side products, such as the bis-sulfonated product in reactions with primary amines.[7]
-
Safe Scale-Up: Predicting reaction exotherms and ensuring adequate process control.
-
Method Selection: Providing a quantitative basis for comparing traditional methods with newer, milder, and more sustainable alternatives.
This guide will provide the experimental framework and comparative data to empower scientists to make informed decisions in the synthesis and development of sulfonamide-containing molecules.
The Archetype: Kinetics of Sulfonamide Formation from this compound
The reaction between an aryl sulfonyl chloride and an amine is the quintessential method for sulfonamide synthesis.[8] We will use this compound as a representative, functionally complex starting material to explore the kinetics of this pathway.
The Reaction Mechanism
The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is typically a rapid process, followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]
Experimental Design for Kinetic Monitoring
To obtain high-fidelity kinetic data, real-time monitoring is superior to traditional offline methods like TLC or HPLC, which require sampling and can miss rapid initial events.[9][10] In-situ Fourier-Transform Infrared (FT-IR) spectroscopy is an ideal Process Analytical Technology (PAT) tool for this purpose, allowing for continuous, non-invasive monitoring of reactant consumption and product formation.[9]
Self-Validating Experimental Protocol: In-Situ FT-IR Analysis
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials & Equipment:
-
Reactants: this compound, chosen amine (e.g., morpholine), triethylamine (base).
-
Solvent: Anhydrous dichloromethane (DCM).
-
Apparatus: Jacketed glass reactor with overhead stirrer, inert atmosphere (N₂ or Ar), syringe pump, in-situ FT-IR spectrometer with a suitable probe.
Procedure:
-
System Preparation (Trustworthiness Pillar): Thoroughly dry all glassware in an oven and assemble under an inert atmosphere. This is critical to prevent the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid, a common cause of low yields.[7]
-
Initial Setup: Charge the reactor with the amine (1.1 eq.), triethylamine (1.2 eq.), and anhydrous DCM.
-
Instrument Calibration: Insert the FT-IR probe, begin stirring, and allow the system to reach thermal equilibrium at the desired temperature (e.g., 25 °C). Collect a background spectrum of the initial mixture. This establishes a zero-point reference.
-
Reaction Initiation (Causality Pillar): Prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Use a syringe pump to add this solution to the reactor at a constant, controlled rate. Rationale: A controlled addition prevents a large initial exotherm and ensures the reaction begins under well-mixed, isothermal conditions, which is essential for accurate kinetic modeling.
-
Data Acquisition: Begin collecting spectra automatically every 30-60 seconds as soon as the sulfonyl chloride addition starts. Monitor the reaction by observing the decrease in the sulfonyl chloride's characteristic S=O stretching peaks and the concurrent increase in the sulfonamide product's corresponding peaks.
-
Endpoint Determination: Continue monitoring until the sulfonyl chloride peaks are no longer detectable and the product peaks have plateaued, indicating the reaction is complete.
-
Data Processing: Convert the spectral data to concentration vs. time profiles using appropriate chemometric software. Fit the data to a suitable rate law (e.g., second-order) to determine the rate constant (k).
Comparative Analysis: Modern Alternatives and Their Kinetic Profiles
While the sulfonyl chloride method is a workhorse, its limitations have driven the development of alternatives.[11] Understanding their kinetic profiles is key to their effective implementation.
Alternative 1: Sulfonyl Fluorides - Enhanced Stability and Tunable Reactivity
Sulfonyl fluorides are significantly more stable to hydrolysis than their chloride counterparts, making them easier to handle and store.[12][13] However, this stability comes at the cost of lower reactivity.
-
Mechanism & Kinetics: Sulfonyl fluorides do not react readily with amines under standard conditions. Their activation requires a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂], which coordinates to the fluorine atom, increasing the electrophilicity of the sulfur center.[14] The reaction kinetics are therefore dependent not only on the amine and sulfonyl fluoride concentrations but also on the concentration and activity of the Lewis acid catalyst. The catalytic step can become the rate-determining factor, leading to a different kinetic profile compared to the direct and rapid reaction of sulfonyl chlorides.
Alternative 2: Electrochemical Synthesis - A Reagent-Free Approach
A greener and more innovative approach involves the direct electrochemical oxidative coupling of thiols and amines, completely avoiding the need for sulfonyl halides.[15]
-
Mechanism & Kinetics: This method proceeds via anodic oxidation. Kinetic studies have shown that the thiol is first rapidly oxidized to the corresponding disulfide within seconds.[15] The amine is then oxidized to an aminium radical, which reacts with the disulfide to form a sulfenamide intermediate. Subsequent oxidations yield the final sulfonamide.[15] The overall reaction rate is not governed by traditional solution-phase concentrations but by electrochemical parameters:
-
Applied Potential/Current: Directly controls the rate of electron transfer and thus the rate of formation of the reactive intermediates.
-
Mass Transport: The rate at which reactants diffuse to the electrode surface can become the limiting factor.
-
Electrode Material: The choice of electrode can influence the efficiency and selectivity of the oxidations.
-
Data Synthesis & Performance Comparison
The choice of synthetic method is a multi-variable decision. The following table summarizes the key performance characteristics to guide this selection.
| Feature | This compound | Sulfonyl Fluorides | Electrochemical Synthesis (from Thiols) |
| Reagent Stability | Low (moisture-sensitive)[7] | High (stable to hydrolysis)[12] | N/A (uses stable thiol precursors)[15] |
| Reaction Conditions | Anhydrous, often 0°C to RT, requires stoichiometric base[4] | Requires Lewis acid catalyst, often elevated temperatures[14] | Ambient temperature, requires electrolyte, no chemical reagents[15] |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight | Minutes (in flow chemistry setups)[15] |
| Kinetic Control | Concentration and Temperature | Catalyst loading, Concentration, Temperature | Applied current/potential, Mass transport[15] |
| Key Advantage | Well-established, readily available starting materials, rapid reaction | High functional group tolerance, stable reagents | "Green" (no chemical oxidants), high atom economy, rapid, scalable in flow[15] |
| Key Limitation | Unstable/hazardous reagent, requires anhydrous conditions[6][7] | Requires catalyst, can be slower, sulfonyl fluoride synthesis needed | Requires specialized electrochemical equipment, substrate scope can be limited |
Decision-Making Framework for Method Selection
Choosing the appropriate synthetic strategy depends on the specific goals of the project, such as scale, substrate complexity, and available equipment.
Conclusion: A Scientist's Perspective on Method Selection
The classical synthesis of sulfonamides using sulfonyl chlorides like this compound remains a rapid and effective method, particularly when the starting materials are readily available. Its kinetics are straightforward and primarily governed by concentration and temperature. However, the field is evolving. For complex, late-stage functionalizations where substrate integrity is paramount, the stability and milder activation conditions of sulfonyl fluorides present a compelling advantage, albeit with a more complex, catalyst-dependent kinetic profile.
Looking forward, methods like electrochemical synthesis represent the frontier. They offer unparalleled advantages in sustainability and safety by eliminating harsh reagents entirely. Their kinetics are governed by a different set of principles—those of electrochemistry and mass transport—requiring a shift in mindset but providing exquisite control over the reaction rate via electrical current. The choice of method is no longer monolithic; it is a strategic decision based on a rational assessment of stability, reactivity, scalability, and safety. A thorough understanding of the kinetics underpinning each method is the most critical tool a scientist has for making that decision successfully.
References
-
Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4). 4
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. 3
-
Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2014). ACS Combinatorial Science.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
-
Factors Influencing the Formation of Sulfonamide Urinary Concretions. (n.d.). Ovid.
-
Sulfonamide Scaffold Synthesis Methods: A Review. (2022). ResearchGate.
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve.
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society.
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing.
-
Better Synthesis of Sulfonyl Chloride Mimics. (2018). ChemistryViews.
-
A Comparative Guide to Modern Sulfonamide Synthesis: Alternative Reagents and Methodologies. (n.d.). Benchchem.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University.
-
common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem.
-
Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis. (n.d.). Benchchem.
-
Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society.
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (n.d.). PMC - NIH.
-
Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. (n.d.). Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. books.rsc.org [books.rsc.org]
- 4. cbijournal.com [cbijournal.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 14. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Spectroscopic Profile of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-[4-(chlorosulfonyl)phenyl]acetate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, possessing both a reactive chlorosulfonyl group and a methyl ester, makes it a versatile building block for creating diverse molecular architectures. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this reagent and its subsequent derivatives, which is critical for the reliability and reproducibility of research and development in medicinal chemistry.
This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its closely related analogs. Due to the limited availability of published experimental spectra for the title compound, this guide will present a predicted spectroscopic profile based on established principles and compare it with the known experimental data of structurally similar molecules. This approach offers a valuable predictive tool for researchers working with this class of compounds.
The Parent Compound: this compound
Molecular Structure and Key Functional Groups
The structure of this compound is characterized by a para-substituted benzene ring. The key functional groups that dictate its spectroscopic properties are the methyl ester (-COOCH₃), the methylene bridge (-CH₂-), and the chlorosulfonyl group (-SO₂Cl).
Figure 1: Molecular Structure of this compound.
Predicted Spectroscopic Data
In the absence of publicly available experimental spectra, the following data is predicted based on established spectroscopic principles and comparison with analogous compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, J = 8.4 Hz, 2H, Ar-H ortho to -SO₂Cl), δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H ortho to -CH₂COOCH₃), δ 3.80 (s, 2H, -CH₂-), δ 3.75 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.0 (C=O), δ 145.0 (C-SO₂Cl), δ 140.0 (C-CH₂), δ 130.5 (Ar-CH), δ 128.0 (Ar-CH), δ 52.5 (-OCH₃), δ 40.5 (-CH₂-) |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1740 (C=O ester stretch), ~1380 & ~1180 (S=O stretch of sulfonyl chloride), ~1100 (C-O stretch) |
| Mass Spectrometry (EI) | m/z 248 (M⁺), 213 (M⁺ - Cl), 185 (M⁺ - SO₂Cl), 151, 91 |
Comparative Analysis with Structurally Similar Compounds
To substantiate the predicted data, a comparative analysis with experimentally determined spectroscopic data of closely related compounds is essential. We will consider two key analogs: Methyl 2-phenylacetate (lacking the chlorosulfonyl group) and Methyl 2-[4-(methylsulfonyl)phenyl]acetate (where the chloro group is replaced by a methyl group).
Figure 2: Relationship between the parent compound and its analogs.
Methyl 2-phenylacetate
This compound provides a baseline for understanding the spectroscopic contribution of the methyl phenylacetate moiety without the influence of the strongly electron-withdrawing chlorosulfonyl group.
Table 2: Experimental Spectroscopic Data for Methyl 2-phenylacetate
| Spectroscopic Technique | Experimental Data [1] |
| ¹H NMR (CDCl₃, 90 MHz) | δ 7.35-7.25 (m, 5H, Ar-H), δ 3.68 (s, 2H, -CH₂-), δ 3.66 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 15.09 MHz) | δ 171.9 (C=O), δ 134.1 (C-CH₂), δ 129.3 (Ar-CH), δ 128.6 (Ar-CH), δ 127.1 (Ar-CH), δ 51.9 (-OCH₃), δ 41.1 (-CH₂-) |
| FT-IR (Neat, cm⁻¹) | ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1160 (C-O stretch) |
| Mass Spectrometry (EI) | m/z 150 (M⁺), 91 (tropylium ion)[1] |
Analysis of Differences:
-
¹H NMR: The aromatic protons in Methyl 2-phenylacetate appear as a complex multiplet around 7.3 ppm. In contrast, the para-substitution in the target compound is predicted to simplify this region into two distinct doublets, with the protons ortho to the electron-withdrawing -SO₂Cl group shifted significantly downfield.
-
¹³C NMR: The aromatic carbon signals are also expected to be more complex in the unsubstituted phenylacetate. The presence of the -SO₂Cl group will deshield the carbon to which it is attached (C-SO₂Cl) and influence the chemical shifts of the other aromatic carbons.
-
FT-IR: The most significant difference is the absence of the strong S=O stretching bands in the spectrum of Methyl 2-phenylacetate.
-
Mass Spectrometry: The molecular ion peak is at a lower m/z value, and the fragmentation pattern is dominated by the formation of the tropylium ion (m/z 91), a characteristic fragment for benzyl-containing compounds.[1]
Methyl 2-[4-(methylsulfonyl)phenyl]acetate
This analog is particularly useful for comparison as it retains the sulfonyl group, allowing for a more direct assessment of the electronic effect of the chloro versus the methyl substituent.
Table 3: Experimental Spectroscopic Data for Methyl 2-[4-(methylsulfonyl)phenyl]acetate
| Spectroscopic Technique | Experimental Data [2] |
| ¹H NMR (CDCl₃) | δ 7.91 (d, 2H), δ 7.50 (d, 2H), δ 3.74 (s, 2H), δ 3.73 (s, 3H), δ 3.05 (s, 3H) |
| ¹³C NMR | Data not readily available in the search results. |
| FT-IR | Data not readily available in the search results, but strong S=O stretches are expected. |
| Mass Spectrometry | Data not readily available in the search results. |
Analysis of Differences:
-
¹H NMR: The aromatic region shows the expected two doublets, very similar to the predicted spectrum of the target compound. The key difference is the presence of a singlet at δ 3.05 ppm, corresponding to the methyl protons of the methylsulfonyl group.[2] This confirms the significant downfield shift of the aromatic protons due to the para-sulfonyl group. The chemical shifts of the aromatic protons in this analog (δ 7.91 and 7.50 ppm) are very close to the predicted values for this compound, suggesting that the electronic effect of the -SO₂Cl and -SO₂CH₃ groups on the aromatic ring is comparable in terms of ¹H NMR.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Use a 100 MHz or higher frequency for carbon observation.
-
Employ proton decoupling to obtain a spectrum with singlets for each unique carbon.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio.
-
Figure 3: Standard workflow for NMR data acquisition and analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Collect 16-32 scans and average them to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV as a standard method for generating fragment ions and a clear molecular ion peak.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-350).
Conclusion
This guide provides a comprehensive, albeit partially predictive, spectroscopic comparison for this compound and its derivatives. By understanding the influence of the key functional groups on the NMR, IR, and MS spectra, researchers can more confidently identify and characterize these important synthetic intermediates. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the laboratory. As more experimental data for this compound becomes publicly available, this guide can be further refined to provide an even more accurate and valuable resource for the scientific community.
References
Sources
A Technical Guide to Amine Derivatization Using Methyl 2-[4-(chlorosulfonyl)phenyl]acetate: A Comparative Framework
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a cornerstone of many analytical workflows. However, the inherent physicochemical properties of amines—such as high polarity and the absence of a strong chromophore—often impede their direct analysis by high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[1][2][3] Chemical derivatization is a widely adopted strategy to overcome these limitations by introducing a tag that enhances chromatographic retention, improves ionization efficiency, and increases detection sensitivity.[3][4]
This guide provides an in-depth technical framework for evaluating the derivatization efficiency of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate for a variety of amines. While this specific reagent is not as extensively documented in analytical literature as agents like Dansyl Chloride or FMOC-Cl, its sulfonyl chloride moiety suggests a predictable reactivity profile.[5][6] We will explore its underlying reaction mechanism, propose a comprehensive protocol for its application and validation, and present a theoretical comparison of its potential performance against established alternatives. This guide is designed to serve as a foundational resource for researchers seeking to explore novel derivatization strategies for amine analysis.
The Chemistry of Amine Derivatization with Sulfonyl Chlorides
The core of the derivatization process lies in the reaction between a nucleophilic amine and an electrophilic derivatizing agent. In the case of this compound, the key functional group is the sulfonyl chloride (-SO₂Cl). The sulfur atom in this group is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[6]
The reaction with primary and secondary amines proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom.[5][7] This results in the formation of a stable sulfonamide bond and the elimination of hydrochloric acid (HCl). A base, such as pyridine or triethylamine, is typically included in the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion.[6] Tertiary amines generally do not react as they lack a proton on the nitrogen atom to be eliminated.[5]
The resulting sulfonamide derivative is significantly less polar and more hydrophobic than the parent amine, which improves its retention on reversed-phase HPLC columns. The aromatic phenylacetate group introduced by the reagent also provides a UV chromophore, enabling sensitive detection.
Reaction Mechanism: this compound with a Primary Amine
The following diagram illustrates the nucleophilic substitution reaction to form a stable sulfonamide derivative.
Caption: Nucleophilic attack of a primary amine on the sulfonyl chloride.
Proposed Experimental Protocol for Derivatization Efficiency Testing
To objectively evaluate the performance of this compound, a systematic approach is required. The following protocol is designed as a self-validating system to determine reaction efficiency, stability, and suitability for HPLC analysis.
Objective: To determine the derivatization efficiency and kinetics for a panel of primary and secondary amines with varying structures (aliphatic vs. aromatic, sterically hindered vs. unhindered).
Materials:
-
This compound (Reagent)
-
Amine standards (e.g., benzylamine, aniline, diethylamine, dibutylamine)
-
Acetonitrile (ACN), HPLC grade
-
Borate Buffer (0.1 M, pH 9.5)
-
Pyridine or Triethylamine (Base)
-
Formic Acid (for reaction quenching)
-
HPLC system with UV or MS detector
-
C18 reversed-phase column
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Reagent Stock Solution: Prepare a 10 mg/mL solution of this compound in ACN.
-
Amine Stock Solutions: Prepare individual 1 mg/mL stock solutions of each test amine in ACN/Water (50:50, v/v).
-
Working Standard Mixture: Combine aliquots of each amine stock solution and dilute to a final concentration of 10 µg/mL for each amine.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of the amine working standard mixture with 200 µL of Borate Buffer (pH 9.5).
-
Add 10 µL of pyridine as a base.
-
Initiate the reaction by adding 100 µL of the Reagent Stock Solution. Vortex for 30 seconds.
-
Incubate the mixture at 60°C for a predetermined time course (e.g., sample at 5, 15, 30, 60, and 90 minutes) to evaluate reaction kinetics.
-
-
Reaction Quenching:
-
After incubation, stop the reaction by adding 10 µL of 1 M formic acid to acidify the mixture and consume excess reagent.
-
-
Sample Analysis by HPLC:
-
Directly inject 10 µL of the final reaction mixture into the HPLC system.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or MS in positive ion mode.
-
-
Data Analysis and Efficiency Calculation:
-
Calculate the peak area of each derivatized amine at each time point.
-
Derivatization efficiency is determined by comparing the peak area of the derivatized amine to a fully derivatized standard (prepared with a large excess of reagent and long reaction time).
-
Plot peak area versus reaction time to determine the time required to reach maximum derivatization (reaction completion).
-
Workflow for Evaluating Derivatization Efficiency
The diagram below outlines the key stages of the experimental protocol, from sample preparation to data analysis.
Caption: Experimental workflow for amine derivatization and analysis.
Comparative Performance: A Theoretical Framework
While experimental data for this compound is limited, we can create a hypothetical comparison based on established chemical principles to guide researchers. The efficiency of derivatization is influenced by factors such as the amine's nucleophilicity and steric hindrance around the nitrogen atom.[5]
Hypothetical Derivatization Efficiency Data
The table below presents expected relative derivatization efficiencies for different classes of amines. This data is for illustrative purposes and requires experimental validation.
| Amine Type | Example Amine | Steric Hindrance | Nucleophilicity | Expected Relative Efficiency | Rationale |
| Primary, Aliphatic | Benzylamine | Low | High | +++ | Unhindered nitrogen with high basicity allows for rapid reaction. |
| Primary, Aromatic | Aniline | Low | Moderate | ++ | Reduced nucleophilicity due to electron delocalization into the aromatic ring. |
| Secondary, Aliphatic | Diethylamine | Moderate | High | ++ | Increased steric bulk around the nitrogen may slow reaction kinetics compared to primary amines. |
| Secondary, Aliphatic | Dibutylamine | High | High | + | Significant steric hindrance from the butyl groups is expected to impede the approach to the sulfonyl sulfur, reducing reaction rate and yield.[8] |
| Tertiary, Aliphatic | Triethylamine | High | N/A | No Reaction | Lack of a proton on the nitrogen prevents the formation of a stable sulfonamide product.[5] |
Comparison with Alternative Derivatizing Agents
The choice of a derivatizing agent is critical and depends on the specific analytical requirements.[2][4]
| Reagent | Target Amines | Key Advantages | Potential Disadvantages |
| This compound (Hypothetical) | Primary & Secondary | - Good UV chromophore.- Forms stable sulfonamide derivatives.- Phenylacetate moiety may offer unique chromatographic selectivity. | - Limited literature and established protocols.- Potential for hydrolysis of the ester group under harsh conditions. |
| Dansyl Chloride | Primary & Secondary | - Highly fluorescent derivatives, enabling very sensitive detection.[4]- Well-established and widely used.[1][2] | - Derivatives can be light-sensitive.- Reaction can be slow. |
| o-Phthalaldehyde (OPA) | Primary | - Very fast reaction at room temperature.[2]- Produces highly fluorescent derivatives. | - Derivatives can be unstable.[2]- Does not react with secondary amines.[2] |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | - Forms stable, highly fluorescent derivatives.[4][9]- Widely used in amino acid analysis.[10] | - Can be less reactive with some sterically hindered amines.[3] |
Conclusion and Future Outlook
This compound presents a theoretically viable option for the derivatization of primary and secondary amines for analytical quantification. Its sulfonyl chloride chemistry is well-understood, and the resulting derivatives are expected to have favorable properties for HPLC-UV analysis. However, the lack of extensive experimental data necessitates a thorough validation by researchers.
The protocols and comparative frameworks provided in this guide offer a robust starting point for such an investigation. By systematically evaluating its reaction efficiency with a diverse panel of amines and comparing its performance against established reagents, the scientific community can determine the practical utility of this compound as a novel tool in the analytical chemist's toolbox. Future work should focus on optimizing reaction conditions, assessing the stability of the derivatives under various storage conditions, and applying the methodology to complex sample matrices.
References
-
Tai, H. C., & Lee, T. L. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
-
Tzempelikou, A., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5489. [Link]
-
Kim, J. I., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4118. [Link]
-
ResearchGate. (2024). A non-exhaustive list of derivatization reagents used in amine analysis. [Link]
-
King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 72(8), 1879-1886. [Link]
-
Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scilit.com [scilit.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Inter-laboratory comparison of results using "Methyl 2-[4-(chlorosulfonyl)phenyl]acetate"
An Inter-Laboratory Comparison Guide for the Analysis of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
Introduction
This compound is a crucial reagent in the synthesis of various pharmacologically active molecules.[1][2] Its utility as a reactive intermediate, particularly in the preparation of sulfonyl indoles and related compounds for modulating LXR-mediated diseases, makes its quality and purity paramount for researchers and drug development professionals.[1] The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents significant analytical challenges.[3] Ensuring consistent quality and accurate characterization of this compound across different laboratories is essential for reliable downstream applications, from early-stage research to large-scale manufacturing.
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of this compound. The objective is to establish a standardized analytical protocol, assess the proficiency of participating laboratories, and ensure the generation of reliable and reproducible data. By following a well-designed ILC, organizations can validate their analytical methods, identify potential sources of variability, and build confidence in the quality of this critical intermediate.[4][5]
Analytical Challenges and Method Selection
The primary challenge in analyzing sulfonyl chlorides like this compound is their susceptibility to hydrolysis and reaction with nucleophiles. This reactivity can lead to sample degradation and inaccurate analytical results if not properly controlled. The choice of an analytical method must therefore prioritize stability and reproducibility.
Comparative Overview of Analytical Techniques:
| Technique | Primary Application | Key Advantages | Key Limitations |
| NMR Spectroscopy | Structure Elucidation, Purity | Provides detailed structural information, non-destructive.[3] | Lower sensitivity compared to chromatographic methods.[3] |
| GC-MS | Purity Analysis | High sensitivity and specificity. | Requires derivatization to a more stable compound (e.g., sulfonamide) as sulfonyl chlorides are thermally labile.[3] |
| RP-HPLC | Purity, Quantification | Versatile for non-volatile or thermally labile compounds, robust, and widely available.[3][6] | Mobile phase pH must be controlled to prevent on-column degradation. |
For the purpose of a robust inter-laboratory study, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique. Its ability to analyze the compound directly without derivatization, coupled with its high precision and accuracy, makes it ideal for quantitative purity assessment.[3][7] The method is widely used for the analysis of active pharmaceutical ingredients and their intermediates, ensuring that most participating laboratories will have the necessary equipment and expertise.[7]
Proposed Standardized Analytical Protocol: RP-HPLC Method for Purity Assessment
To ensure comparability of results, all participating laboratories must adhere strictly to the following validated analytical method. This protocol is designed to be a self-validating system, incorporating checks for system suitability.[7][8]
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Reference Standard: this compound with a known purity (e.g., >99%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for pH control).[3]
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3] | Provides excellent separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (Gradient).[3][9] | A gradient elution ensures the separation of the main analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min.[3] | A standard flow rate for this column dimension, providing good efficiency. |
| Injection Volume | 10 µL.[3] | A small injection volume minimizes band broadening. |
| Column Temperature | 30 °C.[3] | Maintaining a constant temperature ensures reproducible retention times. |
| UV Detection | Wavelength of maximum absorbance for the analyte. | To be determined by scanning the UV spectrum of a standard solution. A wavelength around 230-240 nm is expected. |
3. Preparation of Solutions:
-
Standard Solution: Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This will be the standard stock solution. Further dilutions may be necessary to fall within the linear range of the detector.
-
Sample Solution: Prepare the sample solution using the same procedure and concentration as the standard solution.
-
Causality: Using the same solvent (acetonitrile) for both standard and sample preparation minimizes variability arising from solvent effects. The concentration should be chosen to provide a strong detector response without saturation.
4. Experimental Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (acetonitrile) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability (repeatability). The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area normalization method or by comparing the peak area to that of the reference standard.
5. Method Validation Parameters: Each laboratory should perform a partial validation of the method to demonstrate proficiency.[5]
-
Specificity: Ensure the analyte peak is free from interference from impurities or degradation products.
-
Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between concentration and peak area.[8]
-
Precision (Repeatability): The RSD of at least five replicate injections of the standard should be within acceptable limits (e.g., ≤ 2.0%).
Designing the Inter-Laboratory Comparison Study
A successful ILC requires careful planning, from sample preparation to data analysis.
Objective
The primary objective is to assess the proficiency and agreement among different laboratories in determining the purity of a single batch of this compound using a standardized HPLC method.
Experimental Workflow
Caption: Workflow for the inter-laboratory comparison study.
Test Material
-
Sourcing: A single, large batch of this compound should be obtained from a reputable supplier.
-
Homogeneity and Stability: The coordinating laboratory must conduct homogeneity and stability tests on the material before distribution.[10][11] This ensures that any observed differences in results are due to laboratory performance and not sample variability. Ten randomly selected samples should be analyzed to confirm homogeneity.[10] Stability should be assessed under the proposed shipping and storage conditions.[12]
Protocol for Participating Laboratories
-
Upon receipt, store the sample at the recommended temperature (e.g., 2-8°C) in a desiccator.[1]
-
Analyze the sample within a specified timeframe.
-
Follow the standardized RP-HPLC protocol detailed above.
-
Report the following data to the coordinating laboratory:
-
All raw data and chromatograms.
-
Calculated purity (%) of the sample.
-
Results of the partial method validation (linearity, precision).
-
Any deviations from the protocol.
-
Data Analysis and Interpretation of Results
The coordinating laboratory will perform a statistical analysis of the submitted data to evaluate the performance of each participant.
Statistical Evaluation
The primary statistical tool used will be the Z-score, which indicates how far a laboratory's result is from the consensus mean.[4]
The Z-score for each laboratory is calculated as follows:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (the consensus mean of all participants' results).
-
σ is the target standard deviation for proficiency assessment, which is often determined from previous ILCs or method validation data.[4][13]
Hypothetical Results and Z-Score Calculation
Assume a consensus mean purity (X) of 98.5% and a target standard deviation (σ) of 0.5%.
| Laboratory | Reported Purity (%) | Z-Score | Performance |
| Lab A | 98.7 | 0.4 | Satisfactory |
| Lab B | 99.1 | 1.2 | Satisfactory |
| Lab C | 97.2 | -2.6 | Unsatisfactory |
| Lab D | 98.4 | -0.2 | Satisfactory |
| Lab E | 99.8 | 2.6 | Unsatisfactory |
Acceptance Criteria
A laboratory's performance is generally considered:
-
Satisfactory: if |Z| ≤ 2.0.[4]
-
Questionable: if 2.0 < |Z| < 3.0.
-
Unsatisfactory: if |Z| ≥ 3.0.
Laboratories with unsatisfactory results should be notified and an investigation into the potential causes of the deviation should be initiated. This could involve reviewing raw data, checking instrument calibration, and ensuring proper implementation of the analytical protocol.
Visualization of Key Chemical Information
The reactivity of the sulfonyl chloride group allows for derivatization, which is a common strategy for analysis by other techniques like GC-MS.
Caption: Derivatization of the target compound to a stable sulfonamide.
Conclusion
An inter-laboratory comparison is an invaluable tool for ensuring analytical excellence in the pharmaceutical and chemical industries. For a reactive and critical intermediate like this compound, establishing a robust, validated, and standardized analytical method is the first step toward achieving reproducible and reliable results. By participating in such a study, laboratories can benchmark their performance, identify areas for improvement, and contribute to a higher standard of quality control, ultimately ensuring the integrity of the final products derived from this important starting material.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
- methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7. ChemicalBook.
- Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
- Validation of Analytical Methods. Solubility of Things.
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
- Inter laboratory Comparison 2023 Report. Benchmark International.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate.
- Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository.
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
- Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH.
- A Guide to Analytical Method Validation. SCION Instruments.
- Stability Studies. ARL Bio Pharma.
- methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7. ChemicalBook.
- Inter laboratory comparison (ILC) report. International Seed Testing Association.
- Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences.
- Report of two Inter-laboratory comparisons from the European Reference Laboratory for Food Contact Materials. ResearchGate.
Sources
- 1. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [m.chemicalbook.com]
- 2. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchmark-intl.com [benchmark-intl.com]
- 5. seejph.com [seejph.com]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. seedtest.org [seedtest.org]
- 12. ARL Bio Pharma | Stability Studies [arlok.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Amine Quantification: A Comparative Analysis of Derivatizing Agents and the Potential of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate as a Novel Reference Standard
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of amines is a critical analytical task. Amines are ubiquitous in pharmaceutical compounds, biological systems, and environmental samples. However, their direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) is often hindered by their high polarity, low volatility, and lack of strong chromophores or fluorophores, leading to poor retention and low detection sensitivity.
To overcome these analytical hurdles, derivatization is a widely employed strategy. This chemical modification process converts amines into derivatives with improved physicochemical properties, enhancing their chromatographic separation and detectability.[1] This guide provides an in-depth comparison of commonly used amine derivatizing agents, supported by experimental data and protocols. Furthermore, it introduces Methyl 2-[4-(chlorosulfonyl)phenyl]acetate as a promising, novel reagent for the development of reference standards for amine quantification, offering a unique combination of reactivity and detection capabilities.
The Landscape of Amine Derivatization: A Comparative Overview
The selection of a suitable derivatizing agent is contingent on several factors, including the nature of the amine (primary or secondary), the desired sensitivity, the available detection methods (UV-Vis, Fluorescence, Mass Spectrometry), and the complexity of the sample matrix. Here, we compare the performance of four widely used derivatizing agents: Dansyl Chloride, o-Phthalaldehyde (OPA), 9-Fluorenylmethyl Chloroformate (FMOC-Cl), and Phenyl Isothiocyanate (PITC).
Performance Comparison of Common Amine Derivatizing Reagents
| Feature | Dansyl Chloride | o-Phthalaldehyde (OPA) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Phenyl Isothiocyanate (PITC) |
| Reactive Amine Types | Primary & Secondary | Primary only (with thiol) | Primary & Secondary | Primary & Secondary |
| Reaction Time | 30 - 90 minutes | < 1 - 2 minutes | < 1 - 20 minutes | 20 minutes |
| Derivative Stability | Good stability[2] | Relatively unstable, requires rapid analysis[1] | Highly stable (> 48 hours)[3] | Stable |
| Detection Method(s) | UV, Fluorescence, MS[4][5] | Fluorescence[3] | UV, Fluorescence[3] | UV, MS[6][7] |
| Detection Limits | ~10 ng/mL (LOD)[8] | Low picomole to femtomole range[3] | Femtomole range[9] | LLOQs reduced in pure solutions[7] |
| Key Advantages | Versatile, stable derivatives, well-established. | Very fast reaction, suitable for automation, low reagent interference.[3] | Reacts with both primary and secondary amines, highly sensitive, stable derivatives.[10] | Enhances ionization for LC-MS, good for separating polar compounds.[7] |
| Key Disadvantages | Longer reaction times, non-specific (reacts with phenols).[1] | Derivatives are unstable, does not react with secondary amines.[1] | Hydrolysis by-product can interfere with chromatography.[3] | Complicates sample preparation, potential for matrix effects.[7] |
In-Depth Analysis of Established Derivatizing Agents
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)
Dansyl chloride is a classic and versatile derivatizing agent that reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide adducts.[2] These derivatives also exhibit strong UV absorbance, providing flexibility in detection.[4]
Reaction Mechanism:
The reaction proceeds via nucleophilic attack of the unprotonated amine on the electrophilic sulfonyl chloride group under alkaline conditions (pH 9.5-10.5).[4]
Experimental Protocol: Dansylation of Amines for HPLC Analysis [4][5]
-
Sample Preparation: Prepare amine standards and samples in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate, pH 9.8).
-
Reagent Preparation: Freshly prepare a 50 mM solution of Dansyl Chloride in acetonitrile.
-
Derivatization:
-
To 25 µL of the sample, add 50 µL of the Dansyl Chloride solution and 50 µL of the derivatization buffer.
-
Vortex the mixture and incubate at 60-80°C for 30-60 minutes in the dark.
-
-
Quenching: Cool the mixture to room temperature and add 10-20 µL of a quenching solution (e.g., 10% methylamine) to react with excess Dansyl Chloride.
-
Analysis: The resulting solution can be directly injected into the HPLC system for analysis.
o-Phthalaldehyde (OPA)
OPA is a popular reagent for the derivatization of primary amines, prized for its rapid reaction kinetics, making it ideal for automated pre-column derivatization.[3] It reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[11]
Reaction Mechanism:
The reaction requires alkaline conditions and the presence of a thiol, such as 2-mercaptoethanol, to proceed.
Experimental Protocol: OPA Derivatization for HPLC-FLD Analysis [11][12]
-
Reagent Preparation: Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 2-mercaptoethanol) in a borate buffer (pH ~9.9).
-
Derivatization:
-
This is often performed in an autosampler immediately before injection.
-
Mix the sample containing primary amines with the OPA reagent. The reaction is typically complete within a minute.
-
-
Analysis: Inject the reaction mixture directly onto the HPLC column. Due to the instability of the derivatives, prompt analysis is crucial.
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
FMOC-Cl is a highly sensitive reagent that reacts with both primary and secondary amines to form stable and highly fluorescent derivatives.[10] This makes it a versatile choice for a broad range of applications.
Reaction Mechanism:
FMOC-Cl reacts with amines in an alkaline environment to form stable carbamate derivatives.
Experimental Protocol: FMOC-Cl Derivatization for HPLC Analysis [9][13]
-
Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.
-
Derivatization:
-
Add borate buffer (pH ~8.0-11.4) to the sample solution.
-
Add the FMOC-Cl solution (e.g., in acetonitrile).
-
The reaction is typically complete in under 20 minutes at room temperature.
-
-
Quenching (Optional): Add an acid to stop the reaction or a reagent like amantadine to react with excess FMOC-Cl.[13]
-
Analysis: The reaction mixture can be directly injected for HPLC analysis.
Phenyl Isothiocyanate (PITC)
PITC, also known as Edman's reagent, is particularly useful for the derivatization of amines for LC-MS analysis. It reacts with primary and secondary amines to form phenylthiourea derivatives, which enhances their retention on reversed-phase columns and improves ionization efficiency.[6][7]
Reaction Mechanism:
The reaction of PITC with an amine forms a phenylthiocarbamoyl derivative, which can be cyclized under acidic conditions to a phenylthiohydantoin. For LC-MS analysis, the initial derivative is often analyzed directly.
Experimental Protocol: PITC Derivatization for LC-MS Analysis [6]
-
Sample Preparation: Prepare the amine sample in a suitable solvent like acetonitrile.
-
Derivatization:
-
Add a solution of pyridine in acetonitrile and the PITC reagent.
-
Heat the mixture at 60°C for 20 minutes.
-
-
Reaction Termination: Add hydrochloric acid and water to stop the reaction.
-
Analysis: The resulting mixture is ready for LC-MS analysis.
A Novel Reagent for Reference Standard Development: this compound
While the aforementioned reagents are well-established, the development of new derivatizing agents with unique properties remains an active area of research. We propose This compound as a novel reagent for creating reference standards for amine quantification.
Chemical Structure and Rationale:
This compound possesses a sulfonyl chloride functional group, which is known to react efficiently with primary and secondary amines to form stable sulfonamides. The phenylacetate moiety provides a strong UV chromophore for detection and a predictable fragmentation pattern for mass spectrometry.
Proposed Reaction Mechanism:
Similar to other sulfonyl chlorides, the reaction with an amine would proceed via nucleophilic substitution at the sulfur atom.
Hypothetical Performance and Advantages
Based on its structure, we can predict the potential performance characteristics of this compound as a derivatizing agent.
Proposed Performance Profile:
| Feature | Predicted Performance for this compound |
| Reactive Amine Types | Primary & Secondary |
| Reaction Time | Expected to be moderate, similar to Dansyl Chloride (30-60 min) |
| Derivative Stability | Sulfonamides are generally very stable |
| Detection Method(s) | UV (from phenylacetate group), MS (predictable fragmentation) |
| Detection Limits | Potentially in the low ng/mL to pg/mL range with optimized HPLC-UV or LC-MS methods |
| Key Advantages | - Stable derivatives suitable for reference standards.- Strong UV chromophore for reliable quantification.- Unique mass for high selectivity in MS.- Potential for straightforward synthesis and purification of standards. |
| Potential Challenges | - Reaction conditions would require optimization.- Potential for hydrolysis of the ester group under harsh conditions.- Lack of native fluorescence may limit sensitivity compared to fluorogenic reagents. |
Proposed Experimental Workflow for Method Development
The development of a validated method using this compound would follow a logical progression of optimization and validation steps.
Sources
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "Methyl 2-[4-(chlorosulfonyl)phenyl]acetate" performance in complex biological samples
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. Chemical derivatization-based LC-MS for metabolomics: advantages and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amine on reaction with arylsulphonyl chloride forms sulphonamide which is.. [askfilo.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 17. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. Methyl 2-[4-(chlorosulfonyl)phenyl]acetate, a valuable intermediate, possesses a highly reactive chlorosulfonyl group that necessitates a carefully planned and executed disposal protocol. This guide moves beyond mere compliance, offering a deep, mechanistically-grounded approach to ensure that the disposal process is as scientifically sound as the research it supports.
The core principle underpinning the safe disposal of this compound is the controlled chemical transformation of its reactive moiety. The chlorosulfonyl group (-SO₂Cl) is susceptible to vigorous, often exothermic, reaction with nucleophiles, most notably water. Uncontrolled hydrolysis will liberate hydrochloric acid (HCl) and the corresponding sulfonic acid, posing significant corrosive and respiratory hazards. Therefore, our primary objective is to neutralize this reactivity in a controlled manner, converting the hazardous compound into a stable, environmentally benign salt.
Hazard Assessment and Chemical Profile
Before handling any waste, a thorough understanding of the compound's reactivity is paramount. This compound's primary hazard stems from the electrophilic nature of the sulfur atom in the chlorosulfonyl group.
-
Reactivity with Water: The compound reacts with water, and especially moisture in the air, to produce hydrochloric acid and methyl 2-(4-sulfophenyl)acetate. This reaction can be violent if not controlled.[1]
-
Corrosivity: Due to the generation of HCl and sulfonic acid upon contact with moisture, the compound and its immediate reaction products are highly corrosive to skin, eyes, and mucous membranes. It can cause severe burns and eye damage.[1]
-
Inhalation Hazard: Inhalation of vapors or aerosols can cause respiratory irritation and is potentially fatal.[2] All handling and disposal operations must be conducted within a certified chemical fume hood.[2]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and water.[1][3] Contact with bases will cause a rapid, exothermic neutralization reaction.
| Parameter | Data | Source |
| Chemical Name | This compound | AChemBlock[4] |
| CAS Number | 53305-12-7 | AChemBlock[4] |
| Molecular Formula | C₉H₉ClO₄S | Sigma-Aldrich |
| Primary Hazards | Corrosive, Lachrymator, Water-Reactive | Fisher Scientific[1], Sigma-Aldrich |
| Incompatible Agents | Water, Strong Oxidizing Agents, Strong Bases | Fisher Scientific[1][3] |
| Required PPE | Safety Goggles (EN 166), Chemical-Resistant Gloves, Lab Coat, Face Shield | Fisher Scientific[3], ChemicalBook[5] |
The Disposal Workflow: A Decision-Based Approach
The appropriate disposal procedure depends on the form of the chemical waste. This workflow provides a logical pathway for managing different waste streams containing this compound.
Caption: Decision workflow for selecting the appropriate disposal protocol.
Experimental Protocols for Safe Disposal
The following protocols are designed for laboratory-scale quantities (typically <100 g). All procedures must be performed by trained personnel wearing appropriate personal protective equipment (PPE) in a certified chemical fume hood.[6]
Protocol A: Neutralization of Uncontaminated this compound
This protocol is for the treatment of the pure compound or its solutions in organic solvents. The core principle is a slow, controlled basic hydrolysis.
Materials:
-
Large beaker or flask (at least 10x the volume of the waste).
-
Ice bath.
-
Stir plate and stir bar.
-
pH paper or calibrated pH meter.
-
5-10% aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).
Procedure:
-
Preparation: Place the reaction beaker in a large ice bath on a stir plate. Add a volume of the 5-10% basic solution sufficient to completely submerge and react with the sulfonyl chloride waste. Begin gentle stirring. The causality here is to have a large sink of the neutralizing agent and coolant ready to manage the exothermic reaction.[2][7]
-
Slow Addition: Using a pipette or dropping funnel, add the this compound waste to the stirring basic solution very slowly. Crucially, always add the reactive chemical to the neutralizing solution, never the other way around. This ensures the reactive species is always the limiting reagent, preventing a runaway reaction.[2]
-
Monitoring: Monitor the temperature of the reaction mixture. If it rises significantly, pause the addition until it cools. The reaction liberates HCl gas which is immediately neutralized by the base.
-
Completion: Once the addition is complete, continue stirring the mixture in the ice bath for at least 1-2 hours to ensure the reaction has gone to completion.
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution. It should be basic. If it is acidic or neutral, slowly add more base until a stable pH of >8 is achieved.
-
Final Neutralization & Disposal: Carefully neutralize the final solution to a pH between 6 and 9 using a dilute acid (e.g., hydrochloric or sulfuric acid).[7] This final, neutralized aqueous solution, containing sodium sulfate, sodium chloride, and the sodium salt of methyl 2-(4-sulfophenyl)acetate, can typically be disposed of down the drain with copious amounts of water, provided it contains no other regulated hazardous materials and is in compliance with local regulations.[2][6]
Protocol B: Decontamination of Contaminated Labware
For glassware, stir bars, and other non-disposable equipment.
-
Initial Rinse: Rinse the contaminated item with a small amount of a compatible organic solvent (e.g., acetone) to remove residual compound. This rinse solvent must be collected and disposed of as hazardous waste, preferably by following Protocol A.
-
Decontamination: Carefully immerse the rinsed items in a bath of 5-10% sodium bicarbonate solution. Let them soak for several hours (or overnight) in a fume hood to ensure complete hydrolysis and neutralization of any remaining traces.
-
Final Cleaning: After decontamination, the items can be washed using standard laboratory procedures.
Protocol C: Spill Cleanup and Disposal
In the event of a spill, evacuate the area and ensure the fume hood is functioning correctly.[2]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or diatomaceous earth.[2] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep the absorbed material into a clearly labeled, dedicated hazardous waste container.[5][8]
-
Neutralization (Optional but Recommended): In a fume hood, slowly and carefully add the collected solid waste to a large container of stirring 5-10% sodium bicarbonate solution to neutralize any remaining reactivity.
-
Disposal: The final solid waste, whether neutralized or not, must be sealed in a suitable container, labeled as "Hazardous Waste: this compound spill debris," and disposed of through your institution's licensed chemical waste disposal program.[9][10] Do not place this material in the regular trash.[11]
Final Waste Stream Management
It is imperative to distinguish between treated and untreated waste.
-
Treated Aqueous Waste: The fully neutralized aqueous solution from Protocol A, with a confirmed pH between 6 and 9, may be eligible for drain disposal if permitted by your institution and local wastewater authority.[6][7]
-
Solid and Contaminated Waste: All contaminated gloves, absorbent materials, and other disposable items, along with the collected solids from Protocol C, must be disposed of as solid hazardous chemical waste.[12] These items should be double-bagged, sealed, and placed in a designated solid hazardous waste container for collection by your environmental health and safety (EHS) department.[10]
By adhering to these chemically-sound procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental protection that are integral to scientific integrity.
References
-
IFF. (2020). 500786 METHYL PHENYL ACETATE FCC Safety Data Sheet. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
-
University of South Dakota. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]
- Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. [Link]
-
AIChE. (n.d.). Fundamentals of the Removal of Sulfur Compounds from Gaseous Streams Via Reactive Sorption with Copper Oxide. [Link]
-
Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE. [Link]
-
ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach. [Link]
-
Giles, G. I., & Jacob, C. (2016). The Reactive Sulfur Species Concept: 15 Years On. Molecules, 21(5), 578. [Link]
-
University of California, Santa Cruz. (n.d.). Neutralization Guide. [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. [Link]
- Google Patents. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
Sources
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound 96% | CAS: 53305-12-7 | AChemBlock [achemblock.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. epfl.ch [epfl.ch]
- 7. esd.uga.edu [esd.uga.edu]
- 8. fishersci.ie [fishersci.ie]
- 9. echemi.com [echemi.com]
- 10. td.usd.edu [td.usd.edu]
- 11. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-[4-(chlorosulfonyl)phenyl]acetate
Welcome to a comprehensive guide on the safe handling of Methyl 2-[4-(chlorosulfonyl)phenyl]acetate (CAS No. 53305-12-7).[1][2] As a reactive sulfonyl chloride, this compound is a valuable reagent in the synthesis of novel therapeutics but demands rigorous adherence to safety protocols to mitigate its inherent risks.[2][3] This document moves beyond a simple checklist, providing a procedural and causal framework to ensure your safety and experimental integrity. We will delve into the rationale behind each piece of personal protective equipment (PPE), outline a complete operational workflow, and establish clear emergency and disposal plans.
Understanding the Primary Hazard: The Sulfonyl Chloride Functional Group
The key to safely handling this compound lies in understanding the reactivity of its sulfonyl chloride moiety. Sulfonyl chlorides are highly reactive compounds. Their primary hazard stems from their vigorous and exothermic reaction with nucleophiles, most notably water. This reaction produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid, often as hazardous fumes or aerosols.[4] Therefore, all safety protocols are designed to prevent contact with moisture and, critically, with personnel.
Table 1: Hazard Summary for Arylsulfonyl Chlorides
| Hazard Type | Description | Rationale for Precaution |
|---|---|---|
| Corrosivity | Causes severe skin burns and serious eye damage upon contact.[5][6] | The compound and its hydrolysis products (hydrochloric acid) can cause immediate and severe tissue damage. |
| Reactivity | Reacts vigorously with water, alcohols, and amines.[4] | This reaction generates corrosive byproducts and can lead to a rapid increase in temperature and pressure. |
| Respiratory Irritation | Vapors, mists, or dusts are highly irritating to the respiratory tract.[5][7] | Inhalation can lead to coughing, choking, shortness of breath, and severe irritation.[5] |
Part 1: The Core Protective Ensemble: Your Primary Barrier
Your primary defense is a correctly chosen and properly worn set of PPE. Never handle this compound without, at a minimum, the following equipment.
Hand Protection: Chemical-Resistant Gloves
Your hands are most likely to come into direct contact with the chemical. Single-use nitrile gloves are a common choice, but for sulfonyl chlorides, a more robust material is recommended.
-
Selection: Opt for chemical-resistant gloves such as nitrile or neoprene.[4][8] Always check the manufacturer's compatibility data for resistance to sulfonyl chlorides or acidic compounds. Thicker gloves generally offer better protection.[9]
-
Causality: The sulfonyl chloride can permeate or degrade less-resistant materials like latex or thin vinyl gloves, leading to direct skin contact and severe burns.[9]
-
Protocol:
-
Inspect gloves for any signs of damage, such as tears or pinholes, before use.[10]
-
Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to prevent skin exposure at the wrist.[9]
-
Use proper glove removal technique (without touching the outer surface) to avoid skin contact with contaminants.[10]
-
Dispose of gloves immediately after handling the compound or in case of contamination. Do not reuse disposable gloves.[10]
-
Eye and Face Protection: Beyond Standard Safety Glasses
Given the severe corrosivity and splash risk, standard safety glasses are insufficient.
-
Selection: Chemical splash goggles that form a seal around the eyes are mandatory.[11] For maximum protection, these should be worn in conjunction with a full-face shield.[8][9]
-
Causality: A splash to the eye can cause irreversible damage.[6] A face shield protects the entire face from splashes that could otherwise find their way around the edges of goggles.[8]
-
Protocol:
-
Ensure goggles fit snugly and comfortably.
-
Position the face shield over the goggles. It should not impede movement or vision.
-
Keep eye and face protection on until you have fully exited the work area and completed all cleanup and disposal steps.
-
Protective Clothing: The Chemical-Resistant Barrier
Your everyday clothing offers no protection. A professional lab coat is the minimum requirement, with more extensive protection needed for larger-scale work.
-
Selection: A 100% cotton lab coat is a minimum. For enhanced protection, a chemical-resistant apron or a disposable coverall made from materials like PVC or treated Tyvek is recommended.[8]
-
Causality: This compound can quickly saturate and penetrate standard fabrics, holding the corrosive material against your skin. A chemical-resistant layer provides a non-absorbent barrier.[8]
-
Protocol:
Part 2: Enhanced Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[5] However, in certain situations, respiratory protection is essential.
-
When is it needed?
-
Selection:
-
For low-level vapor exposure, a full-face respirator with an acid gas cartridge is effective.[4]
-
For significant spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.
-
Surgical masks or N95 dust masks provide no protection against chemical vapors and must not be used.[9]
-
-
Causality: Inhaling sulfonyl chloride vapors directly exposes the sensitive mucous membranes of the respiratory tract to a corrosive substance, which can lead to severe and potentially fatal lung damage.[5]
Table 2: Recommended PPE for this compound
| Body Area | Standard Operation (in Fume Hood) | Spill / Emergency Response |
|---|---|---|
| Hands | Chemical-resistant gloves (Nitrile, Neoprene)[4] | Double-gloved with heavy-duty chemical-resistant gloves |
| Eyes/Face | Chemical splash goggles and face shield[8][9] | Chemical splash goggles and face shield |
| Body | Fully-buttoned lab coat[8] | Chemical-resistant suit or coverall |
| Respiratory | Not required if ventilation is adequate | Full-face respirator with acid gas cartridge or SCBA[4] |
| Feet | Closed-toe, chemical-resistant shoes | Chemical-resistant boots[11] |
Part 3: The Safe Handling Workflow
A disciplined, step-by-step approach is critical. The following workflow integrates PPE use into the entire experimental process.
Caption: Safe Handling Workflow for this compound.
Part 4: Emergency Protocols: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[5][6]
-
Inhalation: Move the victim to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[10]
Spill Response
-
Isolate and Evacuate: Evacuate all non-essential personnel from the spill area.[7][14]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use a non-combustible absorbent material like dry sand, earth, or soda ash to contain the spill.[4][14] NEVER USE WATER or combustible materials like paper towels, as this will create a hazardous acid aerosol.[4][14]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[12][14]
-
Decontaminate: Clean the spill area thoroughly after the material has been removed.
Part 5: Decontamination and Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: Disposable items like gloves and coveralls should be placed in a sealed bag and disposed of as hazardous waste. Non-disposable items must be decontaminated thoroughly before reuse.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
-
Waste Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Do not pour waste down the drain.[10] Label waste containers clearly.
By understanding the chemical nature of this compound and adhering to this comprehensive safety framework, you can mitigate the risks and ensure a safe laboratory environment for yourself and your colleagues. Your expertise is defined not just by your results, but by the safety and precision with which you achieve them.
References
- Vertex AI Search. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- Actylis Lab Solutions. (2010, June 10). Methane sulphonyl chloride MSDS.
- CDH Fine Chemical. (n.d.).
- Advanced ChemBlocks. (n.d.). Methyl 2-[4-(chlorosulfonyl)
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- New Jersey Department of Health. (n.d.). Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY.
- Safety Data Sheet. (2019, March 25). acc. to OSHA HCS.
- Spectrum Chemical. (2021, August 11).
- Sigma-Aldrich. (2025, April 30).
- TCI Chemicals. (2025, August 7).
- Sigma-Aldrich. (2025, November 6).
- Sigma-Aldrich. (2024, October 21).
- AKSci. (n.d.). 53305-12-7 Methyl 2-(4-(chlorosulfonyl)phenyl)
- Sigma-Aldrich. (2025, November 6).
- ChemicalBook. (n.d.). methyl 2-(4-(chlorosulfonyl)phenyl)
- Trimaco. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- ChemicalBook. (n.d.). methyl 2-(4-(chlorosulfonyl)phenyl)acetate Chemical Properties,Usage,Production.
- Trimaco. (2023, September 8). Essential Chemical PPE.
Sources
- 1. 53305-12-7 Methyl 2-(4-(chlorosulfonyl)phenyl)acetate AKSci 9144DA [aksci.com]
- 2. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [amp.chemicalbook.com]
- 3. methyl 2-(4-(chlorosulfonyl)phenyl)acetate | 53305-12-7 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. actylislab.com [actylislab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. trimaco.com [trimaco.com]
- 9. pppmag.com [pppmag.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
